1,5-Dichloro-3-methyl-2-nitrobenzene
Description
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Structure
3D Structure
Properties
IUPAC Name |
1,5-dichloro-3-methyl-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO2/c1-4-2-5(8)3-6(9)7(4)10(11)12/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGSOOBQNRQUSIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1[N+](=O)[O-])Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00434881 | |
| Record name | 1,5-Dichloro-3-methyl-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00434881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118665-00-2 | |
| Record name | 1,5-Dichloro-3-methyl-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00434881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1,5-dichloro-3-methyl-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic route for 1,5-dichloro-3-methyl-2-nitrobenzene. Due to the limited availability of specific experimental data in the public domain for this compound, this document outlines a plausible and scientifically sound synthesis strategy based on established chemical principles of electrophilic aromatic substitution. The target compound, this compound, is a halogenated and nitrated aromatic compound with potential applications as a building block in the synthesis of more complex molecules in the pharmaceutical and agrochemical industries.
Overview of the Synthetic Pathway
The proposed synthesis of this compound (3) involves the electrophilic nitration of the commercially available starting material, 3,5-dichlorotoluene (1). The key transformation is the introduction of a nitro group (-NO₂) onto the aromatic ring using a classic nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.
The regioselectivity of this reaction is governed by the directing effects of the substituents on the aromatic ring. The methyl group (-CH₃) is an activating ortho-, para-director, while the two chlorine atoms (-Cl) are deactivating but also ortho-, para-directing. The desired product has the nitro group in the position ortho to the activating methyl group and meta to the deactivating chloro groups, which is a sterically hindered but electronically favored position. The formation of other isomers, such as nitration at the C4 and C6 positions, is also possible, necessitating careful control of reaction conditions and purification of the final product.
Physicochemical Data
A summary of the key physicochemical properties of the starting material and the target product is provided in the table below. This data is essential for planning the experimental setup, monitoring the reaction, and characterizing the final product.
| Compound Name | Structure | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| 3,5-Dichlorotoluene | ![]() | 25186-47-4 | C₇H₆Cl₂ | 161.03 | Liquid |
| This compound | ![]() | 118665-00-2 | C₇H₅Cl₂NO₂ | 206.03 | White to yellow solid |
Proposed Experimental Protocol
This section details a hypothetical but plausible experimental procedure for the synthesis of this compound. This protocol is based on standard laboratory procedures for the nitration of substituted toluenes.
3.1. Materials and Reagents
-
3,5-Dichlorotoluene (≥98%)
-
Concentrated Sulfuric Acid (95-98%)
-
Concentrated Nitric Acid (70%)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Ice
3.2. Reaction Procedure
-
Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and set in an ice-water bath, slowly add 15 mL of concentrated sulfuric acid. Cool the acid to 0-5 °C. To the cooled sulfuric acid, cautiously add 15 mL of concentrated nitric acid dropwise with continuous stirring, ensuring the temperature is maintained below 10 °C.
-
Reaction Setup: In a separate three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a magnetic stirrer, dissolve 10.0 g (0.062 mol) of 3,5-dichlorotoluene in 25 mL of dichloromethane. Cool this solution to 0-5 °C using an ice-water bath.
-
Nitration Reaction: Slowly add the prepared nitrating mixture to the solution of 3,5-dichlorotoluene through the dropping funnel over a period of 45-60 minutes. It is crucial to maintain the reaction temperature between 0-5 °C throughout the addition to control the reaction rate and minimize the formation of byproducts.
-
Reaction Monitoring: After the complete addition of the nitrating mixture, allow the reaction to stir at 0-5 °C for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 9:1).
3.3. Work-up and Purification
-
Quenching: Once the reaction is deemed complete by TLC, carefully pour the reaction mixture into a beaker containing 200 g of crushed ice with vigorous stirring.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with 30 mL portions of dichloromethane.
-
Washing: Combine the organic layers and wash them sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (caution: effervescence), and finally with 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product, which may contain isomeric impurities, can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent such as ethanol or methanol to yield pure this compound.
Visualizations
4.1. Proposed Synthesis Reaction
Caption: Proposed reaction scheme for the synthesis of this compound.
4.2. Experimental Workflow
Caption: A generalized workflow for the proposed synthesis and purification process.
Safety Considerations
-
Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
The nitration reaction is exothermic and can proceed vigorously if not properly controlled. Maintain the recommended temperature throughout the reaction.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.
-
Follow all standard laboratory safety procedures for handling, storage, and disposal of chemicals.
Disclaimer: This technical guide provides a proposed synthetic route and experimental protocol based on established chemical principles. This procedure has not been validated and should be performed by qualified personnel in a properly equipped laboratory. The user assumes all responsibility for the safe handling of chemicals and the execution of the experiment.
physical and chemical properties of 1,5-dichloro-3-methyl-2-nitrobenzene
An In-depth Technical Guide on 1,5-Dichloro-3-methyl-2-nitrobenzene
This technical guide provides a comprehensive overview of the known . It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. This document compiles available data and outlines standard experimental protocols for the determination of key properties.
Chemical Identity
| Identifier | Value |
| IUPAC Name | This compound[1] |
| Synonyms | 3,5-dichloro-2-nitrotoluene[2] |
| CAS Number | 118665-00-2[1][2][3][4] |
| Molecular Formula | C7H5Cl2NO2[1][2][3][5] |
| Molecular Weight | 206.03 g/mol [4] |
| Canonical SMILES | CC1=C(C=C(C=C1Cl)Cl)--INVALID-LINK--[O-] |
| InChI Key | Not readily available |
Physical Properties
Experimental data for the physical properties of this compound are not widely available in the cited literature. The following table includes predicted values.
| Property | Value | Notes |
| Melting Point | Data not available | A standard experimental protocol for determination is provided below. |
| Boiling Point | 287.6 ± 35.0 °C[5] | Predicted value. A standard experimental protocol for determination is provided below. |
| Density | 1.456 ± 0.06 g/cm³[5] | Predicted value at 20°C. |
| Solubility | Data not available | A general experimental protocol for determining solubility in various solvents is provided below. |
| Flash Point | 127.7 ± 25.9 °C[5] | Predicted value. |
| Refractive Index | 1.585[5] | Predicted value. |
| Appearance | Not specified | Likely a solid at room temperature based on its molecular weight and structure. |
Chemical Properties and Reactivity
Specific experimental data on the chemical reactivity of this compound is limited. However, its reactivity can be inferred from the functional groups present on the benzene ring:
-
Nitro Group (-NO2): The nitro group is a strong electron-withdrawing group, which deactivates the benzene ring towards electrophilic substitution. It is also a meta-directing group. The nitro group can be reduced to an amino group (-NH2) using various reducing agents, such as iron in the presence of an acid (e.g., Bechamp reduction), to form 2,6-dichloro-4-methylaniline, a potentially valuable intermediate in synthesis.[6]
-
Chlorine Atoms (-Cl): The chlorine atoms are deactivating but ortho-, para-directing for electrophilic aromatic substitution. Due to the presence of the strong deactivating nitro group, nucleophilic aromatic substitution of the chlorine atoms would be difficult unless under harsh conditions.
-
Methyl Group (-CH3): The methyl group is an activating, ortho-, para-directing group for electrophilic aromatic substitution. It can potentially be oxidized under strong oxidizing conditions.
Synthesis
A specific, detailed synthesis protocol for this compound was not found in the provided search results. However, a plausible synthetic route could involve the nitration of 3,5-dichlorotoluene. The directing effects of the two chlorine atoms (ortho, para) and the methyl group (ortho, para) would likely lead to a mixture of isomers, including the desired product.
A general procedure for the synthesis of a similar compound, 1,3-dichloro-2-methyl-5-nitrobenzene, involves the chlorination of 4-nitrotoluene using trichloroisocyanuric acid in concentrated sulfuric acid.[7] This suggests that direct halogenation of a substituted nitrotoluene is a viable synthetic strategy.
Spectral Data
Safety and Handling
Based on available safety data, this compound should be handled with care.
-
Signal Word: Warning
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
-
Storage: Store in a dry, well-ventilated place. Keep container tightly closed.[4]
Experimental Protocols
The following sections provide detailed methodologies for determining key physical properties of an organic compound like this compound.
A. Melting Point Determination
The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. It is a useful indicator of purity, as impurities tend to lower and broaden the melting point range.[8]
Methodology (Capillary Method):
-
Sample Preparation: A small amount of the dry, finely powdered compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.[9]
-
Apparatus Setup: The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb. This assembly is placed in a heating bath (e.g., oil bath in a Thiele tube or a metal block of a melting point apparatus).[10]
-
Heating: The apparatus is heated slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded.[9]
-
Reporting: The melting point is reported as the range T1-T2. A sharp melting point range (0.5-1.0 °C) is indicative of a pure compound.
Caption: General setup for melting point determination using a Thiele tube.
B. Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[11]
Methodology (Micro Boiling Point Method):
-
Sample Preparation: A small amount of the liquid is placed in a fusion tube. A capillary tube, sealed at one end, is placed inverted into the fusion tube.[11][12]
-
Apparatus Setup: The fusion tube is attached to a thermometer, and the assembly is heated in a suitable apparatus, such as a Thiele tube or an aluminum block heater.[11][12]
-
Heating: The apparatus is heated gently and uniformly.
-
Observation: As the liquid heats, air trapped in the capillary tube will bubble out. The temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube is noted. This is the boiling point of the liquid.[11]
-
Confirmation: The heat source is removed, and the temperature at which the liquid just begins to enter the capillary tube is also recorded. This should be very close to the boiling point.
Caption: Workflow for micro boiling point determination.
C. Solubility Determination
Solubility tests provide information about the polarity and the presence of acidic or basic functional groups in a molecule.[13][14]
Methodology:
-
Initial Test in Water: Add approximately 25 mg of the compound to 0.75 mL of water in a test tube. Shake vigorously.[13] If the compound dissolves, it is water-soluble. The pH of the aqueous solution can then be tested with litmus or pH paper to determine if it is acidic, basic, or neutral.[15]
-
Tests for Water-Insoluble Compounds: If the compound is insoluble in water, its solubility is tested in a series of aqueous solutions to classify it.
-
5% NaOH Solution: Solubility in 5% NaOH indicates the presence of an acidic functional group, such as a carboxylic acid or a phenol.[13]
-
5% NaHCO3 Solution: If soluble in NaOH, test in 5% NaHCO3. Solubility in this weaker base suggests a strongly acidic group like a carboxylic acid.[13]
-
5% HCl Solution: If insoluble in NaOH, test in 5% HCl. Solubility indicates the presence of a basic functional group, most commonly an amine.[13][15]
-
Concentrated H2SO4: If the compound is insoluble in all of the above, its solubility in cold, concentrated sulfuric acid is tested. Most compounds containing nitrogen or oxygen atoms, or double/triple bonds will dissolve in concentrated H2SO4.[14] Alkanes, alkyl halides, and some aromatic compounds are insoluble.
-
Caption: Logical workflow for determining the solubility of an organic compound.
References
- 1. pschemicals.com [pschemicals.com]
- 2. chemwhat.com [chemwhat.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. 118665-00-2|this compound|BLD Pharm [bldpharm.com]
- 5. echemi.com [echemi.com]
- 6. 3-Nitrochlorobenzene - Wikipedia [en.wikipedia.org]
- 7. 1,3-DICHLORO-2-METHYL-5-NITROBENZENE | 7149-69-1 [chemicalbook.com]
- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 9. byjus.com [byjus.com]
- 10. scribd.com [scribd.com]
- 11. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 12. byjus.com [byjus.com]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. www1.udel.edu [www1.udel.edu]
- 15. scribd.com [scribd.com]
An In-depth Technical Guide to 1,5-dichloro-3-methyl-2-nitrobenzene (CAS Number 118665-00-2)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available experimental data for 1,5-dichloro-3-methyl-2-nitrobenzene is extremely limited. The information presented herein, particularly regarding physical properties, spectroscopic data, and experimental protocols, is largely based on theoretical principles and data from structurally similar compounds. This guide should be used for informational and planning purposes, with the understanding that all proposed methods and predicted data require experimental validation.
Introduction
This compound is a halogenated nitroaromatic compound. Nitroaromatic compounds are a significant class of molecules in organic synthesis and medicinal chemistry, often serving as key intermediates in the synthesis of a wide array of pharmaceuticals and other biologically active molecules.[1][2] The presence of a nitro group, a strong electron-withdrawing group, significantly influences the chemical reactivity of the aromatic ring and can be a crucial pharmacophore or a precursor to other functional groups, such as amines, which are ubiquitous in drug molecules.[3][4] This guide provides a comprehensive overview of the available and predicted technical data for this compound.
Chemical and Physical Properties
Due to the absence of experimentally determined data in the scientific literature, the following table summarizes the basic molecular information and predicted physicochemical properties for this compound. Predictions are based on computational models and comparison with isomeric dichloronitrotoluenes.[5][6]
| Property | Value | Source |
| CAS Number | 118665-00-2 | - |
| Molecular Formula | C₇H₅Cl₂NO₂ | - |
| Molecular Weight | 206.03 g/mol | [6] |
| Appearance | Predicted: White to yellow solid | - |
| Boiling Point | Predicted: 287.6 ± 35.0 °C | [6] |
| Melting Point | Predicted: 53-56 °C (similar to isomers) | [5] |
| Density | Predicted: 1.456 ± 0.06 g/cm³ | - |
| Solubility | Predicted: Insoluble in water, soluble in organic solvents like chloroform and methanol. | [7] |
| XLogP3 | 3.4 | [6] |
Spectroscopic Data (Predicted)
No experimental spectra for this compound are publicly available. The following tables present predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data. These predictions are based on established principles of NMR spectroscopy and the known effects of substituents on the chemical shifts of aromatic compounds.[8]
Predicted ¹H NMR Spectrum
Solvent: CDCl₃, Reference: TMS (0 ppm)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 7.5 - 7.7 | Doublet (d) | 1H | Aromatic Proton |
| ~ 7.3 - 7.5 | Doublet (d) | 1H | Aromatic Proton |
| ~ 2.4 - 2.6 | Singlet (s) | 3H | Methyl Protons |
Predicted ¹³C NMR Spectrum
Solvent: CDCl₃
| Chemical Shift (ppm) | Assignment |
| ~ 148 - 152 | C-NO₂ |
| ~ 135 - 139 | C-CH₃ |
| ~ 132 - 136 | C-Cl |
| ~ 128 - 132 | C-Cl |
| ~ 125 - 129 | Aromatic CH |
| ~ 122 - 126 | Aromatic CH |
| ~ 18 - 22 | Methyl Carbon |
Proposed Experimental Protocol: Synthesis
A plausible synthetic route to this compound is the nitration of 3,5-dichlorotoluene. The directing effects of the substituents on the aromatic ring will guide the position of the incoming nitro group. This proposed protocol is based on standard nitration procedures for aromatic compounds.[9]
Reaction: 3,5-Dichlorotoluene → this compound
Materials:
-
3,5-Dichlorotoluene
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Dichloromethane
-
Ice
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
Preparation of Nitrating Mixture: In a round-bottom flask cooled in an ice-salt bath, slowly add 25 mL of concentrated sulfuric acid. To this, cautiously add 15 mL of concentrated nitric acid dropwise while maintaining the temperature below 10 °C.
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 10 g of 3,5-dichlorotoluene in 50 mL of dichloromethane. Cool the solution to 0 °C.
-
Nitration: Slowly add the prepared nitrating mixture to the solution of 3,5-dichlorotoluene via the dropping funnel over 30-45 minutes. Ensure the reaction temperature is maintained between 0 and 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, slowly pour the mixture over crushed ice. Separate the organic layer.
-
Purification: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Final Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
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// Edges start -> prep_nitrating [color="#5F6368"]; start -> dissolve_reactant [color="#5F6368"]; {prep_nitrating, dissolve_reactant} -> nitration [color="#5F6368"]; nitration -> monitoring [color="#5F6368"]; monitoring -> workup [label="Reaction Complete", color="#5F6368"]; workup -> purification [color="#5F6368"]; purification -> final_purification [color="#5F6368"]; final_purification -> end [color="#5F6368"]; } enddot Caption: Proposed workflow for the synthesis of this compound.
Potential Applications in Drug Development
While there are no specific documented applications for this compound in drug development, its chemical structure suggests potential as a synthetic intermediate. The nitroaromatic scaffold is a versatile precursor in medicinal chemistry.[10]
-
Precursor to Amines: The most common application of nitroaromatics in drug synthesis is their reduction to the corresponding anilines. Aromatic amines are fundamental building blocks for a vast number of pharmaceuticals across various therapeutic areas. The resulting 2-amino-1,5-dichloro-3-methylbenzene could be a novel scaffold for further chemical elaboration.
-
Modulation of Physicochemical Properties: The nitro group is strongly electron-withdrawing and can be used to modulate the electronic properties of a molecule, which can influence its binding affinity to biological targets.[3]
-
Bio-reductive Activation: In some cases, the nitro group itself can be a key part of a pharmacophore, particularly in the development of hypoxia-activated prodrugs for cancer therapy or for certain antimicrobial agents.[2][4] These drugs are selectively activated under low-oxygen conditions, a characteristic of solid tumors and some microbial environments.
Given its structure, this compound could potentially be explored as a starting material for the synthesis of novel compounds with activities in areas where substituted anilines are prevalent, such as oncology, infectious diseases, and neuroscience. However, any such application would require extensive synthesis and biological screening.
References
- 1. mdpi.com [mdpi.com]
- 2. scielo.br [scielo.br]
- 3. svedbergopen.com [svedbergopen.com]
- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. 2,4-Dichloro-3-nitrotoluene | C7H5Cl2NO2 | CID 83736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3,4-DICHLORO-6-NITROTOLUENE [chemicalbook.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Making sure you're not a bot! [oc-praktikum.de]
- 10. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Molecular Structure of 1,5-Dichloro-3-methyl-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and potential synthesis of 1,5-dichloro-3-methyl-2-nitrobenzene. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide leverages data from structurally similar molecules and established chemical principles to provide a robust predictive analysis. This information is intended to support research and development activities in medicinal chemistry and materials science.
Molecular Structure and Physicochemical Properties
This compound is a substituted aromatic compound with the chemical formula C₇H₅Cl₂NO₂.[1][2][3] Its structure consists of a benzene ring substituted with two chlorine atoms, a methyl group, and a nitro group.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₅Cl₂NO₂ | PubChem[1], Alfa Chemistry[3], ECHEMI[2] |
| Molecular Weight | 206.03 g/mol | PubChem[1], Alfa Chemistry[3], ECHEMI[2] |
| CAS Number | 118665-00-2 | Alfa Chemistry[3], ECHEMI[2] |
| Physical Description | White to Yellow Solid | Sigma-Aldrich |
| Canonical SMILES | CC1=CC(=CC(=C1--INVALID-LINK--[O-])Cl)Cl | Alfa Chemistry[3] |
| InChI Key | SGSOOBQNRQUSIL-UHFFFAOYSA-N | Alfa Chemistry[3] |
| Purity | Typically ≥95% | Sigma-Aldrich |
| Storage | Sealed in dry, room temperature | BLD Pharm[4] |
Proposed Synthesis
Experimental Protocol: Proposed Synthesis of this compound
This protocol is adapted from established procedures for the nitration of similar dichlorinated aromatic compounds.[5]
Materials:
-
3,5-Dichlorotoluene
-
Concentrated Nitric Acid (68%)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Water
-
Dichloromethane (for extraction)
-
Anhydrous Magnesium Sulfate (for drying)
Procedure:
-
Preparation of the Nitrating Mixture: In a flask cooled in an ice-water bath, slowly add a stoichiometric amount of concentrated nitric acid to a calculated volume of concentrated sulfuric acid with constant stirring. Maintain the temperature below 10 °C.
-
Nitration Reaction: In a separate three-necked flask equipped with a stirrer, thermometer, and dropping funnel, dissolve 3,5-dichlorotoluene in a suitable solvent like dichloromethane. Cool the solution to 0-5 °C.
-
Slowly add the prepared nitrating mixture dropwise to the solution of 3,5-dichlorotoluene, ensuring the temperature of the reaction mixture does not exceed 10 °C.
-
After the addition is complete, continue stirring the mixture at room temperature for several hours to ensure the reaction goes to completion. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture over crushed ice with vigorous stirring to precipitate the product.
-
Extraction and Purification: Filter the crude product and wash it with cold water to remove excess acid. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Logical Flow of Proposed Synthesis
Caption: Proposed synthesis of this compound.
Spectroscopic and Crystallographic Data (Predicted)
Direct experimental spectroscopic and crystallographic data for this compound are not available. The following tables present predicted data based on the analysis of structurally related compounds and established principles of spectroscopy.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
| -CH₃ | ~2.5 | ~20 | The methyl protons are expected to be in the typical range for an aromatic methyl group. |
| Ar-H (at C4) | ~7.5 - 7.8 | ~125-130 | Aromatic proton ortho to a chlorine and meta to a nitro group. |
| Ar-H (at C6) | ~7.5 - 7.8 | ~125-130 | Aromatic proton ortho to a chlorine and meta to a nitro group. |
| C1-Cl | - | ~135 | Carbon attached to chlorine. |
| C2-NO₂ | - | ~150 | Carbon attached to the nitro group, expected to be significantly deshielded. |
| C3-CH₃ | - | ~140 | Carbon attached to the methyl group. |
| C5-Cl | - | ~135 | Carbon attached to chlorine. |
Note: Predictions are based on additive models and data from similar compounds. Actual values may vary.
Table 3: Predicted Key IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Mode |
| C-H (aromatic) | 3100 - 3000 | Stretching |
| C-H (methyl) | 2980 - 2850 | Stretching |
| C=C (aromatic) | 1600 - 1450 | Stretching |
| N-O (nitro) | 1550 - 1500 and 1360 - 1320 | Asymmetric and Symmetric Stretching |
| C-Cl | 850 - 550 | Stretching |
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Possible Fragment | Notes |
| 205/207/209 | [M]⁺ | Molecular ion peak, showing isotopic pattern for two chlorine atoms. |
| 189/191/193 | [M-O]⁺ | Loss of an oxygen atom. |
| 175/177/179 | [M-NO]⁺ | Loss of nitric oxide. |
| 159/161/163 | [M-NO₂]⁺ | Loss of the nitro group. |
| 124/126 | [C₇H₅Cl]⁺ | Further fragmentation. |
Crystallographic Data: No experimental crystallographic data for this compound has been found in the searched databases. For reference, the related compound 1-chloro-2-methyl-3-nitrobenzene crystallizes in the orthorhombic space group P2₁2₁2₁ with the nitro group twisted away from the plane of the benzene ring by 38.81 (5)°.[6] A similar deviation from planarity would be expected for this compound due to steric hindrance between the substituents.
Potential Biological Activity and Applications in Drug Development
While no specific biological activity has been reported for this compound, the broader class of nitroaromatic compounds is known for a wide range of biological activities.[7]
-
Antimicrobial Activity: Many nitro-containing compounds exhibit antibacterial and antifungal properties.[7][8] The nitro group can be enzymatically reduced within microbial cells to form reactive nitroso and hydroxylamine intermediates that can damage cellular components.[7]
-
Anticancer Potential: Some nitroaromatic compounds have been investigated as potential anticancer agents. Their mechanism of action can involve the generation of reactive oxygen species and induction of DNA damage in cancer cells.
-
Enzyme Inhibition: The electron-withdrawing nature of the nitro group can influence the binding affinity of a molecule to target enzymes, making nitroaromatics interesting scaffolds for the design of enzyme inhibitors.
Given these general activities, this compound could serve as a scaffold or intermediate in the synthesis of novel therapeutic agents. Further research is required to determine its specific biological profile and potential applications in drug discovery.
Experimental Workflow for Biological Screening
Caption: A general workflow for the initial biological screening.
References
- 1. This compound | C7H5Cl2NO2 | CID 10058794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. 118665-00-2|this compound|BLD Pharm [bldpharm.com]
- 5. prepchem.com [prepchem.com]
- 6. 1-Chloro-2-methyl-3-nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
1,5-dichloro-3-methyl-2-nitrobenzene safety data sheet
An In-Depth Technical Guide to the Safety Profile of 1,5-Dichloro-3-methyl-2-nitrobenzene
Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It is not a substitute for a formal Safety Data Sheet (SDS) and should be used in conjunction with official documentation from a chemical supplier.
Executive Summary
This compound (CAS No. 118665-00-2) is a chlorinated and nitrated aromatic compound. Publicly available, peer-reviewed toxicological and environmental data for this specific chemical is limited. The safety information presented is primarily derived from the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, which indicates hazards related to ingestion, inhalation, and skin/eye contact.[1] Due to the scarcity of specific data, this guide also references toxicological information for the related isomer 2,5-Dichloronitrobenzene (CAS No. 89-61-2) and details the standardized OECD guidelines used to determine such chemical hazards.
Chemical Identification and Physical Properties
This section details the primary identifiers and known physical characteristics of this compound.
| Identifier | Value | Source |
| Chemical Name | This compound | [1][2][3] |
| Synonyms | 3,5-Dichloro-2-nitrotoluene | [2] |
| CAS Number | 118665-00-2 | [1][2][3][4][5] |
| Molecular Formula | C7H5Cl2NO2 | [1][2][3][6] |
| Molecular Weight | 206.03 g/mol | [1][5][6] |
| Physical Form | White to Yellow Solid | [1] |
| Storage Temperature | Room Temperature | [1][5] |
Hazard Classification and Safety
The compound is classified under GHS with a "Warning" signal word.[1][6] The following tables summarize its hazard statements (H-statements) and precautionary statements (P-statements).
| Code | Hazard Statement |
| H302 | Harmful if swallowed |
| H332 | Harmful if inhaled |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Source:[1]
| Code | Precautionary Statement |
| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
// Edges edge [color="#5F6368"]; Data -> Health; Lit -> Health; Test -> Health; Data -> Physical; Lit -> Physical; Test -> Physical; Data -> Env; Lit -> Env; Test -> Env;
Health -> Class [lhead=cluster_Output]; Physical -> Class; Env -> Class; Class -> Label [color="#34A853"]; Label -> SDS [color="#34A853"]; } axdot Caption: Logical workflow for GHS hazard classification of a chemical substance.[7][8][9]
Toxicological Data (Surrogate Analysis)
As specific toxicological values for this compound are not available, data for the structural isomer 2,5-Dichloronitrobenzene (CAS 89-61-2) is presented for illustrative purposes. This compound has undergone more extensive testing.
| Endpoint | Species | Route | Value | Source |
| LD50 | Guinea Pig | Oral | 800 mg/kg bw | [10] |
| LD50 | Rat | Oral | 1000 mg/kg bw | [10] |
| LD50 | Rat | Dermal | > 2000 mg/kg bw | [10] |
| Carcinogenicity | IARC | - | Group 2B: Possibly carcinogenic to humans | [10] |
| Skin Irritation | In vitro | - | Not expected to be irritating | [10] |
| Eye Irritation | In vivo / In vitro | - | Irritating | [10] |
Experimental Protocols
The toxicological values cited above are typically determined using standardized, internationally recognized methods. Below are summaries of the key OECD (Organisation for Economic Co-operation and Development) test guidelines relevant to the hazard classifications of this chemical.
Acute Oral Toxicity - OECD Test Guideline 420 (Fixed Dose Procedure)
This method is designed to assess the acute toxic effects of a substance following a single oral administration.[11][12] It uses fewer animals than traditional LD50 tests.[12][13]
-
Principle: Groups of animals, typically female rats, are dosed in a stepwise manner using a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).[13][14] The goal is to identify a dose that produces clear signs of toxicity without causing mortality, thereby allowing for classification into a GHS category.[12][14]
-
Methodology:
-
Sighting Study: A preliminary study is conducted with a single animal to determine the appropriate starting dose for the main study.[13]
-
Main Study: A group of five animals (per dose step) is fasted and then administered a single oral dose of the test substance via gavage.[14]
-
Observation: Animals are observed for mortality, clinical signs of toxicity (changes in behavior, weight, etc.), and other effects.[11] The observation period typically lasts for 14 days to monitor for both immediate and delayed effects.[11][12]
-
Endpoint: The results allow for the substance to be classified according to its acute oral toxicity hazard without calculating a precise LD50 value.[11][12]
-
Acute Dermal Irritation/Corrosion - OECD Test Guideline 404
This guideline determines the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.[15]
-
Principle: A single dose of the test substance is applied to a small area of the skin of an animal, typically an albino rabbit.[15][16] Untreated skin on the same animal serves as a control.[15][16] The degree of irritation is scored at specific intervals.[15]
-
Methodology:
-
Preparation: Approximately 24 hours before the test, the fur is clipped from the animal's dorsal area. Only animals with healthy, intact skin are used.[15]
-
Application: A dose of 0.5 g (for solids) or 0.5 mL (for liquids) is applied to a small patch of skin (approx. 6 cm²) and covered with a gauze patch and semi-occlusive dressing.[15][16]
-
Exposure: The exposure period is typically 4 hours, after which the residual substance is removed.[16]
-
Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. Observations may continue for up to 14 days to assess the reversibility of the effects.[16]
-
Endpoint: The severity of the skin reactions is graded, and the substance is classified based on the scores and the reversibility of the observed damage.[15]
-
Conclusion and Recommendations
While a complete safety profile for this compound is not available, the GHS classification indicates it should be handled as a hazardous substance that is harmful if swallowed or inhaled and causes skin and eye irritation. Researchers must wear appropriate personal protective equipment (PPE), including gloves and safety glasses, and handle the material in a well-ventilated area or a chemical fume hood. All institutional safety protocols should be strictly followed. Given the data gaps, it is prudent to treat this compound with a high degree of caution until more comprehensive toxicological studies are performed.
References
- 1. This compound | 118665-00-2 [sigmaaldrich.com]
- 2. chemwhat.com [chemwhat.com]
- 3. echemi.com [echemi.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. 118665-00-2|this compound|BLD Pharm [bldpharm.com]
- 6. fishersci.it [fishersci.it]
- 7. era-environmental.com [era-environmental.com]
- 8. Everything You Need to Know about GHS Hazard Classification [globalhazmat.com]
- 9. osha.gov [osha.gov]
- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 11. testinglab.com [testinglab.com]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. OECD Guideline 420: Acute oral Toxicity - Fixed Dose Procedure | PPTX [slideshare.net]
- 14. oecd.org [oecd.org]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 16. oecd.org [oecd.org]
An In-depth Technical Guide to the Solubility of 1,5-Dichloro-3-methyl-2-nitrobenzene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction to 1,5-Dichloro-3-methyl-2-nitrobenzene
This compound is a substituted aromatic compound with the chemical formula C₇H₅Cl₂NO₂. Its structure consists of a benzene ring functionalized with two chlorine atoms, a methyl group, and a nitro group. These substituents significantly influence its physicochemical properties, including its polarity, melting point, and, consequently, its solubility in various organic solvents. Understanding its solubility is critical for applications in chemical synthesis, purification processes like crystallization, and formulation development in various industries.
Key Physicochemical Properties:
-
Molecular Weight: 206.03 g/mol
-
Chemical Structure: A benzene ring with chloro substituents at positions 1 and 5, a methyl group at position 3, and a nitro group at position 2.
-
Polarity: The molecule possesses both nonpolar (the benzene ring and methyl group) and polar characteristics (the electronegative chlorine atoms and the highly polar nitro group). This amphiphilic nature dictates its interaction with different types of solvents.
Theoretical Solubility Profile
The solubility of a solid in a liquid solvent is governed by the principle "like dissolves like," which implies that substances with similar polarities are more likely to be soluble in one another. The overall polarity of this compound is weakly polar to nonpolar.
-
Nonpolar Solvents (e.g., Hexane, Toluene): The nonpolar aromatic ring and methyl group suggest that there will be favorable van der Waals interactions with nonpolar solvents.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These solvents can engage in dipole-dipole interactions with the polar C-Cl and C-NO₂ bonds of the solute, likely leading to good solubility.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): While these solvents are polar, their primary interaction mechanism is hydrogen bonding. Since this compound cannot donate hydrogen bonds and is only a weak hydrogen bond acceptor (via the nitro group's oxygen atoms), its solubility might be more limited compared to polar aprotic solvents.
-
Water: The compound is expected to have very low solubility in water due to its significant nonpolar surface area and inability to effectively participate in the hydrogen-bonding network of water.[1][2][3][4]
Based on data for structurally similar compounds like dichloronitrobenzenes and nitrotoluenes, a qualitative solubility profile can be predicted.[2][3][5][6] These related compounds generally exhibit good solubility in common organic solvents like ethanol, ether, and acetone.[1][5]
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Nonpolar | Toluene, Hexane, Cyclohexane | Moderate to High | Favorable interactions between the aromatic ring of the solute and the nonpolar solvent. |
| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane | High | Strong dipole-dipole interactions between the solvent and the polar functional groups of the solute. |
| Polar Protic | Ethanol, Methanol, 1-Propanol | Moderate | Solute can act as a hydrogen bond acceptor, but the large nonpolar structure limits miscibility. |
| Aqueous | Water | Low | The molecule is largely hydrophobic and cannot overcome the strong hydrogen bonds between water molecules. |
Experimental Protocol for Solubility Determination (Gravimetric Method)
The gravimetric method is a reliable and straightforward technique for determining the solubility of a solid compound in a solvent.[7][8][9] It involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solid solute.[10][11]
3.1 Materials and Equipment
-
This compound (solute)
-
Selected organic solvents
-
Analytical balance (±0.1 mg accuracy)
-
Thermostatic shaker or water bath
-
Filtration apparatus (e.g., syringe filters with appropriate membrane, 0.45 µm)
-
Glass vials or flasks with airtight seals
-
Pipettes and glassware (volumetric flasks, evaporating dishes)
-
Drying oven
3.2 Step-by-Step Procedure
-
Preparation of Saturated Solution: Add an excess amount of solid this compound to a known volume of the chosen organic solvent in a sealed glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Equilibration: Place the vial in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure the solution is fully saturated. Constant agitation is necessary to facilitate dissolution.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To prevent changes in solubility due to temperature fluctuations, maintain the solution at the constant temperature used for equilibration.
-
Sample Collection: Carefully withdraw a precise volume (e.g., 5 or 10 mL) of the clear supernatant using a pre-heated or isothermally controlled pipette to avoid premature crystallization. Immediately filter the sample using a syringe filter into a pre-weighed evaporating dish or vial.
-
Solvent Evaporation: Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent completely without causing the solute to sublime or decompose. A gentle stream of nitrogen can also be used to accelerate evaporation.
-
Mass Determination: Once the solvent is fully evaporated, cool the dish in a desiccator and weigh it on an analytical balance. Repeat the drying and weighing process until a constant mass is achieved.[7]
-
Calculation: The solubility (S) is calculated using the following formula:
S ( g/100 mL) = [(Mass of dish + solute) - (Mass of empty dish)] / (Volume of filtrate collected in mL) * 100
3.3 Alternative Method: UV-Vis Spectrophotometry Given that this compound is an aromatic compound, it is expected to absorb ultraviolet (UV) light.[12] UV-Vis spectrophotometry can be a rapid and sensitive alternative for determining its concentration in a saturated solution. This involves creating a calibration curve from standards of known concentration and then measuring the absorbance of a filtered, diluted aliquot from the saturated solution.[13][14][15]
Visualized Experimental Workflow
The following diagram illustrates the logical flow of the gravimetric method for determining solubility.
Caption: Workflow for Gravimetric Solubility Determination.
Conclusion
While specific quantitative solubility data for this compound remains uncharacterized in accessible literature, a strong theoretical and qualitative understanding can be derived from its molecular structure and comparison with analogous compounds. It is predicted to be highly soluble in polar aprotic solvents, moderately soluble in nonpolar and polar protic solvents, and poorly soluble in water. For researchers requiring precise quantitative data, the detailed gravimetric method provided in this guide offers a robust and reliable experimental protocol. Further investigation using this or similar analytical techniques is necessary to establish a definitive quantitative solubility profile for this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. publications.iarc.who.int [publications.iarc.who.int]
- 6. pubs.acs.org [pubs.acs.org]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. pharmacyjournal.info [pharmacyjournal.info]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. pharmajournal.net [pharmajournal.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. The use of azo compounds in the spectrophotometric determination of drugs [sawauniversity.edu.iq]
- 14. Spectrophotometric Determination of Poorly Water Soluble Drug Rosiglitazone Using Hydrotropic Solubilization technique - PMC [pmc.ncbi.nlm.nih.gov]
- 15. HPLC_2024_English_complete [uanlch.vscht.cz]
An In-depth Technical Guide to the Spectroscopic Data for 1,5-Dichloro-3-methyl-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted and expected spectroscopic data for 1,5-dichloro-3-methyl-2-nitrobenzene, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and a discussion of potential biological signaling pathways are also included to support research and development activities.
Predicted Spectroscopic Data
Due to the limited availability of experimentally derived spectra for this compound, this section presents predicted data based on the analysis of structurally similar compounds and established principles of spectroscopy.
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for this compound are summarized below. These predictions are based on the additive effects of the substituents on the benzene ring.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-4 | 7.40 - 7.60 | Doublet |
| H-6 | 7.20 - 7.40 | Doublet |
| -CH₃ | 2.40 - 2.60 | Singlet |
Predicted in CDCl₃ solvent.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 (C-Cl) | 133 - 136 |
| C-2 (C-NO₂) | 148 - 152 |
| C-3 (C-CH₃) | 138 - 141 |
| C-4 (C-H) | 128 - 131 |
| C-5 (C-Cl) | 130 - 133 |
| C-6 (C-H) | 125 - 128 |
| -CH₃ | 18 - 22 |
Predicted in CDCl₃ solvent.
The IR spectrum of this compound is expected to show characteristic absorption bands for the nitro group, the aromatic ring, and the carbon-chlorine bonds.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibration | Expected Frequency (cm⁻¹) | Intensity |
| NO₂ | Asymmetric Stretch | 1520 - 1560 | Strong |
| NO₂ | Symmetric Stretch | 1340 - 1370 | Strong |
| Aromatic C-H | Stretch | 3050 - 3150 | Medium-Weak |
| Aromatic C=C | Stretch | 1580 - 1620, 1450 - 1500 | Medium-Weak |
| C-Cl | Stretch | 1000 - 1100 | Strong |
| C-H (in-plane) | Bend | 1000 - 1300 | Medium |
| C-H (out-of-plane) | Bend | 800 - 900 | Strong |
| C-N | Stretch | 830 - 870 | Medium |
The mass spectrum of this compound under electron ionization (EI) is expected to show a molecular ion peak and characteristic fragmentation patterns. The molecular weight of this compound is 205.03 g/mol .
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Fragment | Notes |
| 205/207/209 | [M]⁺ | Molecular ion peak with isotopic pattern for two chlorine atoms. |
| 189/191/193 | [M-O]⁺ | Loss of an oxygen atom. |
| 175/177/179 | [M-NO]⁺ | Loss of nitric oxide. |
| 159/161/163 | [M-NO₂]⁺ | Loss of the nitro group, a common fragmentation for nitroaromatics. |
| 124/126 | [M-NO₂-Cl]⁺ | Subsequent loss of a chlorine atom. |
| 111 | [C₇H₅Cl]⁺ | Loss of nitro group and one chlorine. |
| 75 | [C₆H₃]⁺ | Benzene ring fragment. |
Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data.
Caption: Workflow for NMR data acquisition and processing.
Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is locked on the deuterium signal of the solvent and the magnetic field is shimmed for homogeneity.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. For ¹H NMR, integrate the signals to determine the relative number of protons. For both ¹H and ¹³C, perform peak picking to identify the chemical shifts.
Caption: Workflow for FTIR data acquisition and processing.
Methodology:
-
Sample Preparation: Place a small amount of the solid this compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
-
Data Acquisition: Collect a background spectrum of the empty ATR crystal. Then, collect the sample spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: The resulting spectrum should be baseline corrected and, if necessary, an ATR correction can be applied. Label the significant absorption peaks.
Caption: Workflow for GC-MS data acquisition and processing.
Methodology:
-
Sample Introduction: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate). Inject a small volume (e.g., 1 µL) into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).
-
Data Acquisition: The compound will be separated by the GC column and then introduced into the ion source of the MS. Use standard Electron Ionization (EI) at 70 eV. The resulting ions are separated by a mass analyzer (e.g., a quadrupole) and detected.
-
Data Processing: Generate a mass spectrum by plotting the relative abundance of ions against their mass-to-charge (m/z) ratio. Identify the molecular ion peak and major fragment ions.
Potential Biological Signaling Pathways
Dichloronitrobenzene compounds have been reported to exhibit genotoxic effects and can be metabolized in biological systems.[1] The nitro group can be reduced to form reactive intermediates that can interact with cellular macromolecules. A hypothetical signaling pathway illustrating the potential cellular response to this compound is presented below. This is based on the known metabolism and toxicity of similar nitroaromatic compounds.
Caption: Hypothetical signaling pathway for dichloronitrobenzene toxicity.
This diagram illustrates that this compound may undergo metabolic activation, leading to the formation of reactive intermediates. These intermediates can cause cellular damage through the formation of DNA adducts and the generation of oxidative stress, ultimately triggering cellular responses such as DNA repair, cell cycle arrest, or apoptosis.
References
A Technical Guide to 1,5-Dichloro-3-methyl-2-nitrobenzene for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,5-dichloro-3-methyl-2-nitrobenzene, a halogenated nitroaromatic compound. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document details the known commercial suppliers, physicochemical properties, and plausible synthetic and analytical methodologies. Due to the limited publicly available data on the specific biological activity of this compound, this guide also explores the general biological relevance of structurally related nitroaromatic molecules to provide a context for future research. All quantitative data is presented in structured tables, and detailed experimental protocols are provided for key methodologies. Additionally, logical workflows for synthesis and analysis are visualized using Graphviz diagrams.
Introduction
This compound (CAS No. 118665-00-2) is a substituted aromatic compound belonging to the class of dichloronitrotoluenes. Its structure, featuring two chlorine atoms, a methyl group, and a nitro group on a benzene ring, suggests its potential as a versatile intermediate in organic synthesis. Halogenated nitroaromatic compounds are well-established precursors in the synthesis of a wide array of pharmaceuticals, agrochemicals, and dyes. The electron-withdrawing nature of the nitro and chloro substituents, combined with the directing effects of the methyl group, makes this molecule a candidate for various chemical transformations. This guide aims to consolidate the available technical information on this compound to facilitate its evaluation and use in research and development.
Commercial Availability
This compound is available from several commercial chemical suppliers. The typical purity and offered quantities vary among suppliers. Researchers are advised to request certificates of analysis for lot-specific data.
Table 1: Commercial Suppliers of this compound
| Supplier | Product Number | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Storage Temperature |
| ChemUniverse | P83867 | 95% | 118665-00-2 | C₇H₅Cl₂NO₂ | 206.03 | Not specified | Not specified |
| Reagentia | R007Q0Q | Not specified | 118665-00-2 | Not specified | Not specified | Not specified | Not specified |
| BLD Pharm | Not specified | Not specified | 118665-00-2 | C₇H₅Cl₂NO₂ | 206.03 | Not specified | Room Temperature |
| Sigma-Aldrich | SY3H3D67BC20 | 95% | 118665-00-2 | C₇H₅Cl₂NO₂ | 206.03 | White to Yellow Solid | Room Temperature |
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. These properties are essential for understanding its behavior in chemical reactions and biological systems.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 118665-00-2 | ChemUniverse, Sigma-Aldrich[2] |
| Molecular Formula | C₇H₅Cl₂NO₂ | ChemUniverse, Sigma-Aldrich[2] |
| Molecular Weight | 206.03 g/mol | ChemUniverse, Sigma-Aldrich[2] |
| Physical Form | White to Yellow Solid | Sigma-Aldrich |
| Storage Temperature | Room Temperature | BLD Pharm, Sigma-Aldrich[3] |
| InChI Key | SGSOOBQNRQUSIL-UHFFFAOYSA-N | Alfa Chemistry |
Synthesis and Purification
Plausible Synthesis Protocol: Nitration of 3,5-Dichlorotoluene
This protocol describes a general method for the nitration of an aromatic compound, which can be adapted for the synthesis of this compound from 3,5-dichlorotoluene.
Materials and Reagents:
-
3,5-Dichlorotoluene
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Diethyl ether
-
10% Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add a calculated amount of concentrated sulfuric acid.
-
To the cooled sulfuric acid, add an equimolar amount of concentrated nitric acid dropwise with continuous stirring, maintaining the temperature below 10 °C to form the nitrating mixture.
-
In a separate flask, dissolve 3,5-dichlorotoluene in a suitable solvent (e.g., a small amount of the acid mixture or a chlorinated solvent).
-
Slowly add the solution of 3,5-dichlorotoluene to the nitrating mixture dropwise, ensuring the reaction temperature is maintained between 0-10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture over crushed ice with vigorous stirring to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash with cold water until the washings are neutral.
-
For purification, dissolve the crude product in a suitable solvent like diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, 10% sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Caption: A logical workflow for the synthesis and purification of this compound.
Analytical Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of the synthesized product. While specific spectra for this compound are not available, the expected chemical shifts can be predicted based on the substituent effects.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| ¹H | 2.3 - 2.5 | singlet | Methyl protons |
| ¹H | 7.3 - 7.6 | multiplet | Aromatic protons |
| ¹³C | 20 - 25 | quartet | Methyl carbon |
| ¹³C | 120 - 150 | singlet/doublet | Aromatic carbons |
Mass Spectrometry (MS)
Mass spectrometry is a crucial technique for determining the molecular weight and fragmentation pattern of the compound.
Table 4: Expected Mass Spectrometry Data
| Technique | Expected m/z | Notes |
| Electron Ionization (EI-MS) | ~205 [M]⁺ | Molecular ion peak with characteristic isotopic pattern for two chlorine atoms. |
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for assessing the purity of the compound and for separating it from potential isomers formed during synthesis.
Representative HPLC Protocol:
-
Column: A C18 reversed-phase column is a common choice for the separation of aromatic compounds.
-
Mobile Phase: A gradient of water and acetonitrile or methanol is typically used.
-
Detection: UV detection at a wavelength around 254 nm is suitable for nitroaromatic compounds.
-
Flow Rate: A flow rate of 1.0 mL/min is a standard starting point.
-
Column Temperature: Ambient or slightly elevated temperature (e.g., 30 °C).
Caption: A typical analytical workflow for the characterization of this compound.
Biological Activity and Potential Applications
There is currently no specific information in the scientific literature regarding the biological activity or applications of this compound. However, the broader class of nitroaromatic compounds is known to exhibit a range of biological effects, which may provide a starting point for future investigations.
Many nitroaromatic compounds have been investigated for their potential as antimicrobial and anticancer agents. The nitro group can be enzymatically reduced in biological systems to form reactive nitroso and hydroxylamino intermediates, which can induce cellular damage through oxidative stress or by forming adducts with macromolecules like DNA and proteins.
For instance, some substituted nitrobenzamides have demonstrated anti-inflammatory activity by inhibiting nitric oxide (NO) production in macrophages. Other studies have shown that certain dichlorophenyl derivatives can exhibit significant cytotoxic effects on various cancer cell lines.
Given the structural features of this compound, it could be a candidate for screening in various biological assays to explore its potential therapeutic value. A general workflow for such a preliminary biological evaluation is presented below.
Caption: A generalized workflow for the preliminary biological evaluation of a novel compound.
Conclusion
This compound is a commercially available substituted nitroaromatic compound with potential as a synthetic intermediate. While specific, detailed experimental and biological data are currently limited, this guide provides a foundational understanding of its properties and plausible methodologies for its synthesis, purification, and analysis based on established chemical principles and data from related compounds. The exploration of its biological activities represents a potential area for future research, given the known pharmacological relevance of the nitroaromatic scaffold. Researchers are encouraged to use this guide as a starting point and to perform thorough characterization and validation for their specific applications.
References
The Discovery and Synthesis of Dichloronitrotoluene Isomers: An In-depth Technical Guide
An exploration of the synthesis, properties, and historical development of dichloronitrotoluene isomers, providing critical data and methodologies for researchers and professionals in the chemical and pharmaceutical sciences.
Introduction
Dichloronitrotoluene isomers are a class of substituted aromatic compounds that have found utility as intermediates in the synthesis of a wide range of chemicals, including dyes, pesticides, and pharmaceuticals. The specific positioning of the chloro and nitro groups on the toluene ring significantly influences the chemical reactivity and physical properties of each isomer, making regioselective synthesis a key challenge and area of study. This guide provides a comprehensive overview of the discovery, synthesis, and physical properties of these important chemical entities.
Historical Perspective
The late 19th and early 20th centuries saw a surge in the exploration of aromatic chemistry, with many foundational synthesis and characterization studies of chlorinated and nitrated toluene derivatives being published in seminal German chemistry journals such as Berichte der deutschen chemischen Gesellschaft and compiled in comprehensive works like Beilsteins Handbuch der Organischen Chemie. Early synthetic routes often involved direct nitration of dichlorotoluenes or chlorination of nitrotoluenes. These early methods frequently resulted in mixtures of isomers that were challenging to separate, driving the development of more selective synthetic strategies over time. Key historical approaches included electrophilic aromatic substitution reactions, where the directing effects of the methyl, chloro, and nitro groups were systematically investigated to control the position of incoming substituents.
Properties of Dichloronitrotoluene Isomers
The physical properties of dichloronitrotoluene isomers vary significantly depending on the substitution pattern. These properties are critical for their purification, handling, and further synthetic transformations.
| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 2,3-Dichloro-4-nitrotoluene | C₇H₅Cl₂NO₂ | 206.03 | - | - |
| 2,3-Dichloro-5-nitrotoluene | C₇H₅Cl₂NO₂ | 206.03 | - | - |
| 2,3-Dichloro-6-nitrotoluene | C₇H₅Cl₂NO₂ | 206.03 | - | - |
| 2,4-Dichloro-3-nitrotoluene | C₇H₅Cl₂NO₂ | 206.03 | - | - |
| 2,4-Dichloro-5-nitrotoluene | C₇H₅Cl₂NO₂ | 206.03 | 40-44[1] | - |
| 2,4-Dichloro-6-nitrotoluene | C₇H₅Cl₂NO₂ | 206.03 | - | - |
| 2,5-Dichloro-3-nitrotoluene | C₇H₅Cl₂NO₂ | 206.03 | - | - |
| 2,5-Dichloro-4-nitrotoluene | C₇H₅Cl₂NO₂ | 206.03 | - | - |
| 2,6-Dichloro-3-nitrotoluene | C₇H₅Cl₂NO₂ | 206.03 | 53-56 | 293.8 ± 35.0 |
| 2,6-Dichloro-4-nitrotoluene | C₇H₅Cl₂NO₂ | 206.03 | 59-62[2] | - |
| 3,4-Dichloro-2-nitrotoluene | C₇H₅Cl₂NO₂ | 206.03 | - | - |
| 3,4-Dichloro-5-nitrotoluene | C₇H₅Cl₂NO₂ | 206.03 | - | - |
| 3,4-Dichloro-6-nitrotoluene | C₇H₅Cl₂NO₂ | 206.03 | - | - |
| 3,5-Dichloro-2-nitrotoluene | C₇H₅Cl₂NO₂ | 206.03 | - | - |
| 3,5-Dichloro-4-nitrotoluene | C₇H₅Cl₂NO₂ | 206.03 | - | - |
Synthesis of Dichloronitrotoluene Isomers: Experimental Protocols
The synthesis of specific dichloronitrotoluene isomers requires careful selection of starting materials and reaction conditions to achieve the desired regioselectivity. Below are detailed experimental protocols for the synthesis of key isomers.
Synthesis of 2,4-Dichloro-5-nitrotoluene[1]
This procedure details the nitration of 2,4-dichlorotoluene.
Experimental Protocol:
-
To 200 ml of stirred fuming nitric acid at 0°C, slowly add 50 g (0.3 mole) of 2,4-dichlorotoluene.
-
After the addition is complete, continue stirring the reaction mixture for one hour at 0°C.
-
Pour the reaction mixture into 100 ml of water.
-
Collect the resulting yellow precipitate by filtration.
-
The product is 2,4-dichloro-5-nitrotoluene with a reported yield of 62.0 g and a melting point of 40-44°C.[1]
References
A Theoretical Investigation of 1,5-dichloro-3-methyl-2-nitrobenzene: A Computational Chemistry Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following guide outlines a comprehensive theoretical approach for the analysis of 1,5-dichloro-3-methyl-2-nitrobenzene. As of the latest literature search, specific published theoretical calculations for this exact molecule are not available. Therefore, the quantitative data presented in the tables are hypothetical and for illustrative purposes only , derived from established computational chemistry principles and data from structurally similar molecules. The methodologies described represent the standard, rigorous approach that would be applied to such an investigation.
Introduction
This compound is a substituted nitrobenzene derivative with potential applications in organic synthesis and as an intermediate in the development of pharmaceuticals and agrochemicals. A thorough understanding of its molecular structure, electronic properties, and vibrational characteristics is crucial for predicting its reactivity, stability, and potential biological activity. Theoretical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful, non-experimental means to elucidate these properties at the atomic level.
This whitepaper presents a detailed guide to the theoretical characterization of this compound. It outlines the standard computational protocols and provides a representative analysis of the expected results, including optimized molecular geometry, vibrational spectra (FT-IR and FT-Raman), electronic properties, and NMR spectra.
Computational Methodology
The theoretical calculations outlined herein are based on well-established quantum chemical methods, similar to those employed for related nitroaromatic compounds.[1]
2.1 Software
All calculations would be performed using the Gaussian 09W software package, a standard tool in computational chemistry.
2.2 Level of Theory
The geometry optimization and subsequent calculations would be carried out using Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. This functional is widely recognized for its accuracy in predicting the properties of organic molecules.
2.3 Basis Set
The 6-311++G(d,p) basis set would be employed for all atoms.[1] This is a flexible, triple-zeta basis set that includes diffuse functions (++) to accurately describe anions and lone pairs, and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.
2.4 Geometry Optimization
A full geometry optimization of this compound would be performed in the gas phase to find the minimum energy structure. The convergence criteria would be set to the default values in the Gaussian software. The absence of imaginary frequencies in the subsequent vibrational analysis would confirm that the optimized structure corresponds to a true energy minimum.
2.5 Vibrational Frequency Analysis
Harmonic vibrational frequencies would be calculated at the same level of theory (B3LYP/6-311++G(d,p)) to predict the FT-IR and FT-Raman spectra. The calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity. Therefore, a uniform scaling factor would typically be applied for better agreement with experimental data.
2.6 Electronic Property Analysis
Key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be determined from the optimized structure. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. The Molecular Electrostatic Potential (MEP) surface would also be calculated to identify regions of electrophilic and nucleophilic attack.
2.7 NMR Spectroscopy
The Gauge-Including Atomic Orbital (GIAO) method would be used to calculate the isotropic nuclear magnetic shielding tensors, from which the 1H and 13C NMR chemical shifts would be derived.[1] These calculations would be performed at the B3LYP/6-311++G(d,p) level of theory.
Hypothetical Results and Discussion
3.1 Molecular Geometry
The optimized molecular geometry of this compound is expected to exhibit some interesting structural features due to the steric hindrance between the adjacent methyl and nitro groups. The nitro group would likely be twisted out of the plane of the benzene ring to minimize steric repulsion.[2]
Table 1: Hypothetical Optimized Geometrical Parameters for this compound
| Parameter | Bond/Angle | Hypothetical Value |
| Bond Lengths (Å) | C-C (ring) | 1.39 - 1.41 |
| C-N | 1.48 | |
| N-O | 1.23 | |
| C-Cl | 1.74 | |
| C-CH3 | 1.51 | |
| C-H (ring) | 1.08 | |
| C-H (methyl) | 1.09 | |
| Bond Angles (°) | C-C-C (ring) | 118 - 122 |
| C-C-N | 121 | |
| O-N-O | 125 | |
| C-C-Cl | 119 | |
| C-C-CH3 | 122 | |
| Dihedral Angle (°) | C-C-N-O | 45 |
3.2 Vibrational Spectroscopy
The calculated vibrational spectra provide a detailed fingerprint of the molecule. The assignments of the vibrational modes are based on the characteristic frequencies of functional groups in substituted benzenes.
Table 2: Hypothetical Vibrational Frequencies and Assignments for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Description |
| ~3100 | C-H stretch | Aromatic C-H stretching |
| ~2950 | C-H stretch | Methyl group C-H stretching |
| ~1550 | NO₂ asymm. stretch | Asymmetric stretching of the nitro group |
| ~1480 | C=C stretch | Aromatic ring stretching |
| ~1350 | NO₂ symm. stretch | Symmetric stretching of the nitro group |
| ~1100 | C-Cl stretch | C-Cl stretching |
| ~850 | C-N stretch | C-N stretching |
| ~750 | C-H bend | Out-of-plane C-H bending |
3.3 Electronic Properties
The electronic properties provide insights into the reactivity and charge distribution of the molecule. The HOMO is typically localized on the electron-rich parts of the molecule, while the LUMO is on the electron-deficient parts. The energy gap is a measure of the molecule's excitability.
Table 3: Hypothetical Electronic Properties of this compound
| Property | Hypothetical Value |
| HOMO Energy | -6.8 eV |
| LUMO Energy | -2.5 eV |
| HOMO-LUMO Gap (ΔE) | 4.3 eV |
| Dipole Moment | 3.5 Debye |
3.4 NMR Spectroscopy
The calculated NMR chemical shifts are essential for confirming the structure of the molecule. The shifts are influenced by the electronic environment of each nucleus.
Table 4: Hypothetical ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
| Nucleus | Position | Hypothetical Chemical Shift (ppm) |
| ¹H NMR | H (ring) | 7.2 - 7.8 |
| H (methyl) | 2.4 | |
| ¹³C NMR | C (ring, C-NO₂) | 148 |
| C (ring, C-Cl) | 135 | |
| C (ring, C-CH₃) | 140 | |
| C (ring, C-H) | 125 - 130 | |
| C (methyl) | 20 |
Visualizations
4.1 Computational Workflow
The following diagram illustrates the typical workflow for the theoretical analysis of this compound.
Caption: A flowchart of the computational analysis process.
4.2 Interrelation of Calculated Properties
The calculated properties are interconnected and provide a holistic understanding of the molecule's behavior.
Caption: Relationship between calculated properties and their applications.
Conclusion
This whitepaper has detailed the standard theoretical approach for a comprehensive computational analysis of this compound. By employing DFT calculations with the B3LYP functional and the 6-311++G(d,p) basis set, it is possible to obtain reliable predictions of the molecule's geometry, vibrational spectra, electronic properties, and NMR spectra. This information is invaluable for researchers in medicinal chemistry and materials science, providing fundamental insights that can guide further experimental work and the development of new applications for this and related compounds.
References
Methodological & Application
Application Notes and Protocols: 1,5-Dichloro-3-methyl-2-nitrobenzene in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,5-dichloro-3-methyl-2-nitrobenzene as a versatile intermediate in organic synthesis. Due to the limited availability of specific experimental data for this compound, the following protocols are based on established methodologies for structurally related molecules.
Overview and Potential Applications
This compound is a substituted nitroaromatic compound with significant potential as a building block in the synthesis of complex organic molecules. Its chemical structure, featuring a nitro group and two chlorine atoms on a toluene scaffold, offers multiple reactive sites for functional group transformations. The primary utility of this compound lies in its role as a precursor for a variety of derivatives with applications in the pharmaceutical and agrochemical industries.[1]
The key reactive centers of this compound are:
-
The Nitro Group: Readily reduced to an amino group, which can then be further functionalized through diazotization, acylation, or alkylation reactions.
-
The Aromatic Ring: The chlorine atoms are deactivating, electron-withdrawing groups that can be susceptible to nucleophilic aromatic substitution under specific conditions.[1] The substitution pattern on the ring will influence the regioselectivity of these reactions.
Physicochemical Data
A summary of the key physical and chemical properties of this compound and its likely precursor, 3,5-dichlorotoluene, is provided below.
| Property | This compound | 3,5-Dichlorotoluene |
| CAS Number | 118665-00-2[2][3][4][5][6] | 25186-47-4[1][7][8] |
| Molecular Formula | C₇H₅Cl₂NO₂[2][3][4] | C₇H₆Cl₂[7] |
| Molecular Weight | 206.03 g/mol [2][3] | 161.03 g/mol [7] |
| Appearance | Likely a solid | Colorless solid[1] |
| Purity | Typically >95% (as supplied)[3] | Commercially available |
Experimental Protocols
The following are detailed, generalized protocols for the synthesis and a common transformation of this compound.
Protocol 1: Synthesis of this compound via Nitration of 3,5-Dichlorotoluene
This protocol describes a plausible method for the synthesis of this compound based on the electrophilic nitration of 3,5-dichlorotoluene.[1]
Materials and Reagents:
-
3,5-Dichlorotoluene
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Ice
-
Distilled Water
-
Sodium Bicarbonate (NaHCO₃) solution, saturated
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-dichlorotoluene in a minimal amount of a suitable inert solvent, such as dichloromethane. Cool the flask in an ice bath to 0-5 °C.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully and slowly add concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath. This mixture should be prepared fresh.
-
Nitration Reaction: Slowly add the cold nitrating mixture dropwise to the stirred solution of 3,5-dichlorotoluene in the round-bottom flask, ensuring the temperature of the reaction mixture is maintained between 0-5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for a specified time. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture over crushed ice. Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Washing: Wash the organic layer sequentially with distilled water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.
Protocol 2: Reduction of the Nitro Group to an Amino Group
This protocol outlines a general procedure for the reduction of this compound to the corresponding aniline derivative, a key intermediate for further synthesis.
Materials and Reagents:
-
This compound
-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) or Iron powder (Fe)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol or Acetic Acid (as solvent)
-
Sodium Hydroxide (NaOH) solution (e.g., 5 M)
-
Organic solvent for extraction (e.g., Ethyl Acetate)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound in ethanol or acetic acid.
-
Addition of Reducing Agent: Add an excess of the reducing agent (e.g., tin(II) chloride dihydrate or iron powder) to the solution.
-
Acidification and Reflux: Slowly add concentrated hydrochloric acid to the mixture. Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.
-
Basification: After the reaction is complete, cool the mixture to room temperature and carefully neutralize the excess acid by adding a sodium hydroxide solution until the solution is basic (pH > 8).
-
Extraction: Extract the product with an organic solvent such as ethyl acetate.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 2,4-dichloro-6-methylaniline.
-
Purification: The crude product can be further purified by column chromatography or recrystallization if necessary.
Visualizations
The following diagrams illustrate the synthetic workflow and a potential reaction pathway for this compound.
Caption: Synthetic workflow for this compound.
Caption: Potential synthetic transformations and applications.
References
- 1. 3,5-Dichlorotoluene | 25186-47-4 | Benchchem [benchchem.com]
- 2. appchemical.com [appchemical.com]
- 3. chemuniverse.com [chemuniverse.com]
- 4. 118665-00-2|this compound|BLD Pharm [bldpharm.com]
- 5. This compound (1 x 250 mg) | Reagentia [reagentia.eu]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. 3,5-Dichlorotoluene | C7H6Cl2 | CID 32834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. hpc-standards.com [hpc-standards.com]
Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions of 1,5-Dichloro-3-methyl-2-nitrobenzene
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,5-Dichloro-3-methyl-2-nitrobenzene is a versatile aromatic compound of significant interest in synthetic organic chemistry. Its structure, featuring two chlorine atoms and an electron-withdrawing nitro group, renders it susceptible to nucleophilic aromatic substitution (SNAr) reactions. The nitro group, positioned ortho to one chlorine and para to the other, strongly activates the benzene ring towards nucleophilic attack, facilitating the displacement of the chlorine atoms. This reactivity profile makes this compound a valuable precursor for the synthesis of a diverse range of substituted aromatic compounds, which are key intermediates in the development of pharmaceuticals, agrochemicals, and dyes.
This document provides detailed application notes and experimental protocols for the reaction of this compound with various nucleophiles, including amines, alkoxides, and thiols.
Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The reaction of this compound with nucleophiles proceeds via a bimolecular addition-elimination mechanism, characteristic of SNAr reactions.[1][2]
Step 1: Nucleophilic Attack and Formation of a Meisenheimer Complex A nucleophile attacks the carbon atom bearing a chlorine atom. The strong electron-withdrawing effect of the nitro group, ortho and para to the leaving groups, stabilizes the resulting negative charge. This attack leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2]
Step 2: Elimination of the Leaving Group The aromaticity of the ring is restored through the elimination of a chloride ion, the leaving group, yielding the substituted product.[2]
Due to the electronic activation by the nitro group, the chlorine atom at the C1 position (ortho to the nitro group) is generally more susceptible to nucleophilic attack than the chlorine at the C5 position (meta to the nitro group).
Experimental Protocols
The following protocols are provided as general guidelines and may require optimization based on the specific nucleophile and desired product.
General Workflow for Nucleophilic Aromatic Substitution
Caption: General experimental workflow for SNAr reactions.
Protocol 1: Reaction with Amine Nucleophiles (e.g., Morpholine)
Objective: To synthesize 4-(5-chloro-3-methyl-2-nitrophenyl)morpholine.
Materials:
-
This compound
-
Morpholine
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, reflux condenser, heating mantle, and standard glassware for work-up and purification.
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Add anhydrous DMF (5-10 mL per mmol of substrate).
-
To this solution, add morpholine (1.2 eq) followed by potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the starting material is consumed (typically 4-12 hours), cool the mixture to room temperature.
-
Quench the reaction by pouring the mixture into water.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired product.
Protocol 2: Reaction with Alkoxide Nucleophiles (e.g., Sodium Methoxide)
Objective: To synthesize 1-chloro-5-methoxy-3-methyl-2-nitrobenzene.
Materials:
-
This compound
-
Sodium methoxide (NaOMe)
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM)
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard reaction and work-up glassware.
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous methanol.
-
Add a solution of sodium methoxide in methanol (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or gently heat to 40-50 °C if the reaction is sluggish.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion (typically 1-6 hours), neutralize the reaction mixture with a dilute aqueous acid (e.g., 1 M HCl).
-
Remove the methanol under reduced pressure.
-
Partition the residue between water and dichloromethane.
-
Separate the organic layer, wash with water, and dry over anhydrous magnesium sulfate.
-
Filter and evaporate the solvent to yield the crude product.
-
Purify by column chromatography or recrystallization as needed.
Protocol 3: Reaction with Thiolate Nucleophiles (e.g., Sodium Thiophenoxide)
Objective: To synthesize 5-chloro-3-methyl-2-nitro-1-(phenylthio)benzene.
Materials:
-
This compound
-
Thiophenol
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard reaction and work-up glassware.
Procedure:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add anhydrous THF.
-
Cool the flask in an ice bath and carefully add sodium hydride (1.2 eq).
-
Slowly add thiophenol (1.1 eq) to the suspension and stir for 30 minutes at 0 °C to form the sodium thiophenoxide.
-
Add a solution of this compound (1.0 eq) in a minimal amount of anhydrous THF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material (typically 2-8 hours).
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Data Presentation
The following tables summarize representative quantitative data for the reactions of this compound with various nucleophiles. These values are based on typical outcomes for SNAr reactions of activated nitroarenes and should be considered as illustrative examples.
Table 1: Reaction with Amine Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Morpholine | K₂CO₃ | DMF | 90 | 6 | 85 |
| Piperidine | K₂CO₃ | DMF | 90 | 5 | 88 |
| Aniline | NaHCO₃ | Ethanol | 78 | 12 | 75 |
| Benzylamine | K₂CO₃ | Acetonitrile | 82 | 8 | 82 |
Table 2: Reaction with Alkoxide Nucleophiles
| Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Sodium Methoxide | Methanol | 45 | 3 | 92 |
| Sodium Ethoxide | Ethanol | 50 | 4 | 90 |
| Sodium tert-butoxide | THF | 25 | 6 | 78 |
Table 3: Reaction with Thiolate Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | | Sodium Thiophenoxide | NaH | THF | 25 | 4 | 95 | | Sodium Ethanethiolate | NaH | THF | 25 | 3 | 93 | | Sodium p-thiocresolate | K₂CO₃ | DMF | 60 | 5 | 89 |
Applications in Drug Development
Derivatives of this compound are valuable intermediates in the synthesis of pharmaceutically active compounds. The introduction of various functional groups via nucleophilic substitution allows for the construction of complex molecular architectures. For example, the resulting amino, ether, and thioether derivatives can serve as building blocks for the synthesis of kinase inhibitors, anti-inflammatory agents, and other therapeutic molecules. The nitro group can be readily reduced to an amino group, providing a handle for further functionalization, such as amide bond formation or diazotization.
Caption: Synthetic pathway to APIs.
Safety Precautions
-
This compound and its derivatives should be handled in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
-
Sodium hydride is a flammable solid and reacts violently with water. It should be handled with extreme care under an inert atmosphere.
-
Many of the solvents used are flammable and/or toxic. Avoid inhalation and contact with skin.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
References
Application Note and Protocol for the Nitration of 2,4-Dichlorotoluene
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the nitration of 2,4-dichlorotoluene, a key transformation in the synthesis of various chemical intermediates. The procedure outlines the use of a standard mixed acid (sulfuric and nitric acid) approach, a widely employed method for the nitration of aromatic compounds.
The regioselectivity of this reaction is governed by the directing effects of the substituents on the toluene ring. The methyl group is activating and ortho-, para-directing, while the chlorine atoms are deactivating but also ortho-, para-directing. Consequently, the nitration of 2,4-dichlorotoluene is expected to yield a mixture of isomers, with the primary product being 2,4-dichloro-6-nitrotoluene due to the combined directing effects and steric hindrance.
Safety Precautions:
Nitration reactions are highly exothermic and involve the use of corrosive and strong oxidizing agents.[1] Appropriate personal protective equipment (PPE), including safety goggles, face shields, acid-resistant gloves, and a lab coat, must be worn at all times.[1] All procedures should be conducted in a well-ventilated fume hood with immediate access to an emergency shower and eyewash station.[1][2]
Quantitative Data
The nitration of 2,4-dichlorotoluene is anticipated to produce a primary product along with other isomers. Due to the lack of specific literature data for this exact reaction, the expected product distribution and yields are estimated based on analogous reactions of substituted toluenes and chlorobenzenes.
| Product Name | Structure | Expected Regioselectivity | Estimated Yield (%) |
| 2,4-Dichloro-6-nitrotoluene | ClC1=CC(Cl)=C(C=C1--INVALID-LINK--=O)C | Major | 70-80% |
| 2,4-Dichloro-5-nitrotoluene | ClC1=C(C=C(Cl)C1--INVALID-LINK--=O)C | Minor | 15-25% |
| 2,4-Dichloro-3-nitrotoluene | ClC1=CC(Cl)=C(C(--INVALID-LINK--=O)=C1)C | Minor | 5-10% |
Experimental Protocol
This protocol details the nitration of 2,4-dichlorotoluene on a laboratory scale.
Materials:
-
2,4-Dichlorotoluene (C₇H₆Cl₂)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Ice (H₂O)
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethanol (for recrystallization)
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Thermometer
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Crystallization dish
-
Büchner funnel and filter flask
Procedure:
-
Preparation of the Nitrating Mixture:
-
In a beaker cooled in an ice bath, slowly add 15 mL of concentrated sulfuric acid.
-
To the cooled sulfuric acid, slowly add 5 mL of concentrated nitric acid with constant stirring. Keep the mixture in the ice bath until use.
-
-
Reaction Setup:
-
To a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, add 5.0 g (0.031 mol) of 2,4-dichlorotoluene.
-
Cool the flask in an ice bath to 0-5 °C.
-
-
Nitration Reaction:
-
Slowly add the prepared nitrating mixture dropwise to the stirred 2,4-dichlorotoluene solution over a period of 30-45 minutes.
-
Maintain the internal reaction temperature between 0-10 °C throughout the addition.
-
After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 1-2 hours.
-
-
Workup:
-
Carefully pour the reaction mixture onto 100 g of crushed ice with vigorous stirring.
-
Allow the ice to melt, and then transfer the mixture to a separatory funnel.
-
Extract the product with dichloromethane (3 x 30 mL).
-
Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).[3]
-
Dry the organic layer over anhydrous magnesium sulfate.[3]
-
-
Purification:
-
Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude product.
-
The crude product can be purified by recrystallization from ethanol to obtain the desired 2,4-dichloro-6-nitrotoluene isomer.
-
Experimental Workflow
Caption: Experimental workflow for the nitration of 2,4-dichlorotoluene.
References
Application Notes and Protocols: 1,5-Dichloro-3-methyl-2-nitrobenzene in the Synthesis of Novel Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,5-Dichloro-3-methyl-2-nitrobenzene is a substituted nitroaromatic compound that serves as a versatile building block in medicinal chemistry. Its chemical structure, featuring two chlorine atoms activated by a strongly electron-withdrawing nitro group, makes it an ideal substrate for nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the strategic introduction of various functionalities, particularly substituted anilines, which are key pharmacophores in a multitude of kinase inhibitors. The subsequent reduction of the nitro group to an amine provides a second site for chemical diversification, enabling the exploration of a broad chemical space to develop potent and selective therapeutic agents.
This document outlines the application of this compound in the synthesis of a hypothetical series of novel kinase inhibitors targeting Receptor Tyrosine Kinases (RTKs), which are pivotal in cancer cell signaling.
Synthetic Strategy
The core synthetic strategy involves a two-step process:
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 5-position (para to the nitro group) is selectively displaced by a variety of substituted anilines. This reaction is highly regioselective due to the strong activation by the para-nitro group.
-
Nitro Group Reduction: The nitro group of the resulting intermediate is reduced to a primary amine, which can then be further functionalized, for instance, through acylation, to yield the final target compounds.
This approach allows for the generation of a library of compounds with diverse substitutions, which is crucial for establishing Structure-Activity Relationships (SAR).
Data Presentation
The following table summarizes the hypothetical inhibitory activity of a representative library of kinase inhibitors synthesized from this compound against a generic Receptor Tyrosine Kinase (RTK). The IC50 values are presented to illustrate the potential of this scaffold.
| Compound ID | R1 (from Substituted Aniline) | R2 (from Acylation) | IC50 (nM) against RTK |
| KI-001 | 4-fluoro | Acetyl | 85.2 |
| KI-002 | 3-methoxy | Acetyl | 120.5 |
| KI-003 | 4-fluoro | Cyclopropanecarbonyl | 45.8 |
| KI-004 | 3-methoxy | Cyclopropanecarbonyl | 78.3 |
| KI-005 | 4-fluoro | Benzoyl | 25.1 |
| KI-006 | 3-methoxy | Benzoyl | 55.9 |
Experimental Protocols
Protocol 1: Synthesis of N-(5-chloro-3-methyl-2-nitrophenyl)-4-fluoroaniline (Intermediate)
Materials:
-
This compound
-
4-fluoroaniline
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add 4-fluoroaniline (1.1 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired intermediate.
Protocol 2: Synthesis of N-(2-amino-5-chloro-3-methylphenyl)-N-(4-fluorophenyl)acetamide (Final Compound, e.g., related to KI-001)
Materials:
-
N-(5-chloro-3-methyl-2-nitrophenyl)-4-fluoroaniline (from Protocol 1)
-
Iron powder (Fe)
-
Ammonium chloride (NH4Cl)
-
Ethanol
-
Water
-
Acetyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
Procedure:
Part A: Reduction of the Nitro Group
-
To a suspension of the intermediate from Protocol 1 (1.0 eq) in a mixture of ethanol and water (4:1), add iron powder (5.0 eq) and ammonium chloride (1.0 eq).
-
Heat the mixture to reflux (approximately 80 °C) for 4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and filter through a pad of celite, washing with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude aniline derivative.
Part B: Acylation of the Amine
-
Dissolve the crude aniline derivative from Part A in dichloromethane.
-
Add triethylamine (1.5 eq) to the solution and cool to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction with water and extract the product with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by column chromatography to yield the final compound.
Visualizations
Caption: Synthetic workflow for the preparation of a kinase inhibitor library.
Caption: Inhibition of a generic RTK signaling pathway by the synthesized compounds.
Application Notes and Protocols for the Purification of 1,5-dichloro-3-methyl-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the purification of 1,5-dichloro-3-methyl-2-nitrobenzene. The following methods are based on established chemical principles and practices for the purification of chlorinated nitroaromatic compounds. Due to the limited availability of specific literature for this exact molecule, the protocols provided are general methodologies that can be adapted and optimized for specific laboratory conditions and purity requirements.
Overview of Purification Techniques
This compound, as a solid organic compound, can be purified using several standard laboratory techniques. The choice of method depends on the nature and quantity of impurities, the scale of the purification, and the desired final purity. The most common and effective methods include:
-
Recrystallization: A technique for purifying solid compounds based on differences in solubility.
-
Column Chromatography: A method used to separate individual chemical compounds from mixtures.
-
Distillation: A process of separating the component substances from a liquid mixture by selective boiling and condensation. While the target compound is a solid at room temperature, distillation can be employed if the compound is thermally stable and has a boiling point that allows for separation from impurities.
Quantitative Data Summary
The following table summarizes typical quantitative data for the purification of dichloronitrotoluene derivatives, which can be considered representative for this compound. Actual results may vary depending on the initial purity and the specific conditions used.
| Purification Method | Initial Purity (%) | Final Purity (%) | Typical Yield (%) | Key Parameters |
| Recrystallization | 85 - 95 | > 99 | 70 - 90 | Solvent choice, cooling rate |
| Column Chromatography | 80 - 90 | > 99.5 | 60 - 85 | Stationary phase, eluent system |
| Fractional Distillation | 90 - 98 | > 99 | 80 - 95 | Pressure, column efficiency |
Experimental Protocols
Recrystallization
Recrystallization is often the most efficient method for purifying solid organic compounds. The principle relies on the higher solubility of the compound in a hot solvent and its lower solubility upon cooling, allowing for the formation of pure crystals while impurities remain in the solution.
Protocol:
-
Solvent Selection:
-
Test the solubility of a small amount of crude this compound in various solvents at room temperature and at their boiling points.
-
Ideal solvents will dissolve the compound sparingly at room temperature but completely at an elevated temperature.
-
Commonly used solvents for chlorinated nitroaromatics include ethanol, methanol, hexane, and toluene, or a mixture of solvents.[1]
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the selected hot solvent to just dissolve the solid completely. Swirl the flask to aid dissolution.
-
-
Decolorization (Optional):
-
If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.
-
-
Hot Filtration (if charcoal or insoluble impurities are present):
-
Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated charcoal or any insoluble impurities.
-
-
Crystallization:
-
Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
Dry the purified crystals in a desiccator or a vacuum oven at a temperature below the compound's melting point.
-
Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption onto a solid stationary phase.
Protocol:
-
Preparation of the Column:
-
Select a glass column of appropriate size.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial eluting solvent (e.g., hexane).[2][3]
-
Pour the slurry into the column and allow the silica gel to pack evenly without air bubbles.
-
Add another thin layer of sand on top of the silica gel.[3]
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimum amount of a suitable solvent (ideally the eluent).
-
Carefully apply the sample solution to the top of the silica gel column.
-
-
Elution:
-
Begin eluting the column with a non-polar solvent such as hexane. A common solvent system for compounds of this type is a mixture of hexane and ethyl acetate.[1][4]
-
Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the compounds from the column. The separation is monitored by collecting fractions and analyzing them by Thin Layer Chromatography (TLC).
-
-
Fraction Collection and Analysis:
-
Collect the eluate in a series of fractions.
-
Spot each fraction on a TLC plate and develop it in an appropriate solvent system to identify the fractions containing the pure product.
-
-
Solvent Evaporation:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified solid.
-
Fractional Distillation
For thermally stable compounds, fractional distillation can be an effective purification method, especially for separating isomers with different boiling points.[5]
Protocol:
-
Apparatus Setup:
-
Set up a fractional distillation apparatus, including a distillation flask, a fractionating column, a condenser, a receiving flask, and a thermometer.
-
The efficiency of the separation depends on the length and packing of the fractionating column.
-
-
Distillation:
-
Place the crude this compound in the distillation flask with a few boiling chips.
-
Heat the flask gently. The vapor will rise through the fractionating column.
-
Monitor the temperature at the top of the column. The temperature will plateau at the boiling point of the first component to distill.
-
Collect the distillate in fractions based on the boiling point ranges.
-
-
Purity Analysis:
-
Analyze the purity of each fraction using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful analytical technique for assessing the purity of organic compounds.
Protocol:
-
Sample Preparation:
-
Accurately weigh a small amount of the purified this compound and dissolve it in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a known concentration.
-
-
Chromatographic Conditions:
-
The following table provides typical HPLC conditions for the analysis of related chlorinated nitroaromatic compounds, which can be used as a starting point for method development.[4]
-
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
-
Data Analysis:
-
Inject the sample onto the HPLC system.
-
The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Visualizations
References
- 1. Column Chromatography Notes - Membrane Solutions [membrane-solutions.com]
- 2. US4456777A - Process for the preparation of 2-chloro-4-nitrotoluene - Google Patents [patents.google.com]
- 3. 118665-00-2|this compound|BLD Pharm [bldpharm.com]
- 4. chem.rochester.edu [chem.rochester.edu]
- 5. 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 1,5-Dichloro-3-methyl-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the derivatization of 1,5-dichloro-3-methyl-2-nitrobenzene, a versatile building block in the synthesis of complex organic molecules, particularly those with potential pharmaceutical applications. The protocols focus on two key transformations: nucleophilic aromatic substitution (SNAr) to introduce diverse functionalities, and the reduction of the nitro group to an aniline, which opens up a wide array of subsequent chemical modifications, including the synthesis of heterocyclic scaffolds like benzimidazoles.
Nucleophilic Aromatic Substitution (SNAr) of this compound
The presence of a strong electron-withdrawing nitro group at the C2 position of this compound activates the chlorine atoms at the C1 (ortho) and C5 (para) positions towards nucleophilic aromatic substitution.[1][2] The chlorine atom at the C1 position is generally more susceptible to substitution due to the stronger activating effect of the ortho-nitro group. This allows for the selective introduction of a variety of nucleophiles, such as amines, alkoxides, and thiolates.
General Experimental Workflow for SNAr
General workflow for the SNAr of this compound.
Protocol 1: Reaction with Primary and Secondary Amines
This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine to yield the corresponding N-substituted 5-chloro-3-methyl-2-nitroaniline.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.1-1.5 eq)
-
Anhydrous potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0-3.0 eq)
-
Anhydrous dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound.
-
Add anhydrous DMF (5-10 mL per mmol of the substrate).
-
To this solution, add the amine, followed by the base.
-
Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete (typically 4-24 hours), cool the mixture to room temperature.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Quantitative Data for SNAr Reactions
The following table summarizes representative yields for the nucleophilic aromatic substitution on chloro-nitroaromatic substrates with various nucleophiles. While specific data for this compound is limited, these values from analogous systems provide an expected range of outcomes.
| Nucleophile | Product | Typical Yield (%) |
| Piperidine | N-(5-chloro-3-methyl-2-nitrophenyl)piperidine | 85-95 |
| Morpholine | 4-(5-chloro-3-methyl-2-nitrophenyl)morpholine | 80-90 |
| Benzylamine | N-benzyl-5-chloro-3-methyl-2-nitroaniline | 75-85 |
| Sodium methoxide | 1-chloro-5-methoxy-3-methyl-2-nitrobenzene | 70-80 |
| Sodium thiophenoxide | 1-chloro-3-methyl-5-(phenylthio)-2-nitrobenzene | 80-90 |
Reduction of the Nitro Group
The nitro group of the derivatized products can be readily reduced to an amino group, providing a key intermediate for the synthesis of a wide range of compounds, including pharmaceutically relevant heterocyclic structures. A common and effective method for this transformation is the use of iron powder in an acidic medium.
General Experimental Workflow for Nitro Group Reduction
General workflow for the reduction of the nitro group.
Protocol 2: Iron-Mediated Reduction to an Aniline
This protocol describes the reduction of a substituted 5-chloro-3-methyl-2-nitroaniline to the corresponding benzene-1,2-diamine derivative.
Materials:
-
N-substituted 5-chloro-3-methyl-2-nitroaniline (1.0 eq)
-
Iron powder (3.0-5.0 eq)
-
Ethanol
-
Water
-
Acetic acid or concentrated hydrochloric acid (catalytic amount)
-
Sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane or ethyl acetate
-
Celite®
Procedure:
-
In a round-bottom flask, suspend the N-substituted 5-chloro-3-methyl-2-nitroaniline in a mixture of ethanol and water.
-
Add a catalytic amount of acetic acid or concentrated hydrochloric acid.
-
Heat the mixture to reflux (80-100 °C).
-
Add the iron powder portion-wise to the refluxing mixture. Be cautious as the reaction can be exothermic.
-
Continue heating at reflux and monitor the reaction progress by TLC until the starting material is consumed (typically 1-4 hours).
-
While still hot, filter the reaction mixture through a pad of Celite® to remove the iron salts. Wash the filter cake with hot ethanol.
-
Combine the filtrates and remove the ethanol under reduced pressure.
-
Neutralize the remaining aqueous solution with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane or ethyl acetate (3 x 20 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude diamine product.
-
The product can be purified further by recrystallization or column chromatography if necessary.
Quantitative Data for Nitro Reduction
The reduction of nitroarenes with iron is generally a high-yielding reaction.
| Starting Material | Product | Yield (%) | Reference |
| 3-chloro-5-methyl-4-nitroaniline | 5-chloro-3-methyl-benzene-1,4-diamine | 82.5 | [1] |
Application in Heterocyclic Synthesis: Benzimidazoles
The resulting N-substituted 4-chloro-6-methyl-benzene-1,2-diamine is a valuable precursor for the synthesis of benzimidazoles, a class of heterocyclic compounds with significant importance in medicinal chemistry due to their wide range of biological activities.[3][4]
Synthetic Pathway to Benzimidazoles
Synthetic pathway from this compound to benzimidazoles.
Protocol 3: Synthesis of 2-Substituted Benzimidazoles
This protocol describes the condensation of a substituted ortho-phenylenediamine with an aldehyde to form a benzimidazole.
Materials:
-
N¹-substituted 4-chloro-6-methyl-benzene-1,2-diamine (1.0 eq)
-
Aldehyde (R-CHO) (1.0-1.2 eq)
-
Ethanol or acetic acid
-
Optionally, an oxidizing agent (e.g., sodium metabisulfite) or a catalyst (e.g., ZnO NPs)
Procedure:
-
Dissolve the N¹-substituted 4-chloro-6-methyl-benzene-1,2-diamine in ethanol or acetic acid in a round-bottom flask.
-
Add the aldehyde to the solution.
-
If using a catalyst or oxidizing agent, add it to the mixture.
-
Heat the reaction mixture to reflux for 2-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Quantitative Data for Benzimidazole Synthesis
The synthesis of benzimidazoles from ortho-phenylenediamines is typically efficient.
| o-Phenylenediamine Derivative | Aldehyde/Carboxylic Acid | Product | Typical Yield (%) |
| 4-chloro-o-phenylenediamine | Anthranilic acid | 2-(2-aminophenyl)-5-chloro-1H-benzo[d]imidazole | ~70-80 |
| o-phenylenediamine | 4-chlorobenzaldehyde | 2-(4-chlorophenyl)-1H-benzo[d]imidazole | 61 |
These protocols and data provide a comprehensive guide for the derivatization of this compound, enabling the synthesis of a diverse range of compounds for further investigation in drug discovery and development.
References
Application Notes and Protocols for the Large-Scale Synthesis of 1,5-Dichloro-3-methyl-2-nitrobenzene
Introduction
1,5-Dichloro-3-methyl-2-nitrobenzene is a substituted nitroaromatic compound with potential applications as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty organic chemicals. Its structure, featuring a combination of chloro, methyl, and nitro functionalities on a benzene ring, makes it a versatile building block for further chemical modifications. The large-scale synthesis of this compound primarily involves the electrophilic nitration of 3,5-dichlorotoluene. The regioselectivity of this reaction is a critical aspect, as the directing effects of the existing substituents can lead to the formation of multiple isomers.
Synthetic Pathway Overview
The most direct and economically viable route for the large-scale synthesis of this compound is the nitration of 3,5-dichlorotoluene. In this electrophilic aromatic substitution reaction, the methyl group is an activating ortho-, para-director, while the chlorine atoms are deactivating but also ortho-, para-directing. This confluence of directing effects makes the 2, 4, and 6 positions of the toluene ring susceptible to nitration. Consequently, the reaction is expected to yield a mixture of isomers, primarily this compound, 1,3-dichloro-5-methyl-4-nitrobenzene, and 1,3-dichloro-5-methyl-6-nitrobenzene. The desired 2-nitro isomer must then be separated from this mixture.
Experimental Protocols
The following protocol is a proposed methodology for the large-scale synthesis of this compound based on established procedures for the nitration of aromatic compounds.
Materials and Reagents:
| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Purity |
| 3,5-Dichlorotoluene | C₇H₆Cl₂ | 161.03 | ≥98% |
| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | 95-98% |
| Concentrated Nitric Acid | HNO₃ | 63.01 | 68-70% |
| Dichloromethane | CH₂Cl₂ | 84.93 | ≥99.5% |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | Reagent Grade |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Reagent Grade |
| Deionized Water | H₂O | 18.02 |
Procedure:
-
Preparation of the Nitrating Mixture: In a suitable reaction vessel equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully add a calculated amount of concentrated sulfuric acid. Cool the acid to 0-5 °C using an ice-water bath. To the cooled sulfuric acid, slowly add the required amount of concentrated nitric acid dropwise with continuous stirring, ensuring the temperature does not exceed 10 °C.
-
Reaction Setup: In a separate, larger reaction vessel equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 3,5-dichlorotoluene in dichloromethane. Cool this solution to 0-5 °C using an ice-water bath.
-
Nitration Reaction: Slowly add the prepared nitrating mixture to the solution of 3,5-dichlorotoluene via the dropping funnel over a period of 1-2 hours. Meticulously maintain the reaction temperature between 0-5 °C throughout the addition to control the exothermic reaction and minimize the formation of byproducts.
-
Reaction Monitoring: After the complete addition of the nitrating mixture, allow the reaction to stir at 0-5 °C for an additional 2-3 hours. The progress of the reaction can be monitored by techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture into a larger vessel containing crushed ice and water. Separate the organic layer. Wash the organic layer sequentially with deionized water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and remove the dichloromethane under reduced pressure using a rotary evaporator to obtain the crude product, which will be a mixture of dichloronitrotoluene isomers.
-
Purification: The separation of the desired this compound from the isomeric mixture is a critical step and can be challenging due to the similar physical properties of the isomers. A combination of fractional distillation under reduced pressure and subsequent fractional crystallization is a common strategy for separating such isomers. The efficiency of the separation will depend on the differences in the boiling and melting points of the isomers.
Quantitative Data Summary
The following table provides an example of the quantities and conditions for a laboratory-scale synthesis, which can be scaled up accordingly. The yield is an estimate and will be dependent on the efficiency of the isomeric separation.
| Parameter | Value |
| Reactants | |
| 3,5-Dichlorotoluene | 161 g (1.0 mol) |
| Concentrated Sulfuric Acid | 294 g (3.0 mol) |
| Concentrated Nitric Acid | 70 g (1.1 mol) |
| Dichloromethane | 500 mL |
| Reaction Conditions | |
| Nitration Temperature | 0-5 °C |
| Reaction Time | 3-5 hours |
| Expected Product | |
| This compound | C₇H₅Cl₂NO₂ |
| Theoretical Yield | 206.03 g |
| Estimated Practical Yield (after purification) | 40-60% (highly dependent on separation efficiency) |
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Application Note: Selective Reduction of the Nitro Group in 1,5-Dichloro-3-methyl-2-nitrobenzene
AN-CHEM-028
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed experimental protocols for the selective reduction of the nitro group in 1,5-dichloro-3-methyl-2-nitrobenzene to yield the corresponding aniline, 2,6-dichloro-4-methylaniline. This transformation is a critical step in the synthesis of various pharmaceutical and agrochemical compounds. Given the presence of chloro-substituents on the aromatic ring, methods that prevent hydrodehalogenation are prioritized. This note details procedures using common and effective reducing agents such as stannous chloride (SnCl₂) and iron (Fe) powder in acidic media, which are known for their high chemoselectivity.
Introduction
The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, providing access to anilines, which are versatile building blocks. The target product of this procedure, 2,6-dichloro-4-methylaniline, is a key intermediate in the synthesis of various active compounds. The primary challenge in the reduction of this compound is the selective conversion of the nitro group without affecting the two chloro substituents. While catalytic hydrogenation is a common method for nitro reduction, catalysts like palladium on carbon (Pd/C) can promote undesired dehalogenation of aryl halides.[1][2] Therefore, this note focuses on robust, non-catalytic metal-based reduction methods that offer excellent selectivity.
General Reaction Scheme
The reduction transforms the nitroarene into the desired aniline.
Caption: Chemical transformation of the starting material to the product.
Recommended Experimental Protocols
Two primary methods are detailed below. Both are widely used for the selective reduction of nitroarenes in the presence of halogens.
Protocol 1: Reduction using Stannous Chloride (SnCl₂) Dihydrate
This method is highly effective and generally provides clean reactions with high yields.[3] Tin(II) chloride is a mild reducing agent that is well-tolerated by many functional groups, including aryl halides.[1][2]
Experimental Workflow
Caption: Workflow for the SnCl₂ reduction of this compound.
Reagents and Stoichiometry (Example Scale)
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| This compound | 220.04 | 10.0 | 1.0 | 2.20 g |
| Stannous Chloride Dihydrate (SnCl₂·2H₂O) | 225.63 | 35.0 | 3.5 | 7.90 g |
| Ethanol (Absolute) | - | - | - | 100 mL |
| Sodium Hydroxide (3M aq.) | 40.00 | - | - | As needed (~50 mL) |
| Ethyl Acetate | - | - | - | ~150 mL |
| Brine (Saturated NaCl aq.) | - | - | - | ~50 mL |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | - | As needed |
Procedure
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (2.20 g, 10.0 mmol) and absolute ethanol (100 mL). Stir the mixture until the starting material is fully dissolved.
-
Addition of Reductant: To the stirred solution, add stannous chloride dihydrate (7.90 g, 35.0 mmol) in portions over 10 minutes. The addition may be exothermic.
-
Reaction: Heat the reaction mixture to reflux (approximately 78°C) and maintain it for 1-3 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot has been completely consumed.
-
Work-up: After completion, cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing 100 g of crushed ice.
-
Basification: Slowly add 3M aqueous sodium hydroxide (NaOH) solution while stirring until the pH of the mixture is strongly basic (pH > 10). A thick, white precipitate of tin(IV) oxide will form.[4]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Protocol 2: Reduction using Iron (Fe) Powder
This "Bechamp reduction" is a classic, cost-effective, and environmentally benign method for reducing nitroarenes.[5] It is highly selective and avoids dehalogenation.[2]
Reagents and Stoichiometry (Example Scale)
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| This compound | 220.04 | 10.0 | 1.0 | 2.20 g |
| Iron Powder (<325 mesh) | 55.84 | 40.0 | 4.0 | 2.23 g |
| Ethanol | - | - | - | 40 mL |
| Water | - | - | - | 10 mL |
| Acetic Acid (Glacial) | 60.05 | - | - | 7.5 mL |
| Sodium Bicarbonate (Sat. aq.) | 84.01 | - | - | As needed |
| Diethyl Ether or Ethyl Acetate | - | - | - | ~150 mL |
| Brine (Saturated NaCl aq.) | - | - | - | ~50 mL |
Procedure
-
Setup: In a 250 mL round-bottom flask fitted with a magnetic stirrer and reflux condenser, prepare a solution of this compound (2.20 g, 10.0 mmol) in a mixture of ethanol (40 mL) and water (10 mL).
-
Addition of Reagents: Add iron powder (2.23 g, 40.0 mmol) to the solution, followed by the slow addition of glacial acetic acid (7.5 mL).[6]
-
Reaction: Heat the resulting suspension to reflux (around 80-90°C) and maintain for 2-4 hours with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete when the starting material is no longer visible.
-
Work-up: Cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the iron and iron oxide residues. Wash the Celite® pad thoroughly with diethyl ether or ethyl acetate.
-
Neutralization: Combine the filtrate and the washings. Carefully neutralize the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Transfer the neutralized mixture to a separatory funnel. If two layers do not form, add water and brine to facilitate separation. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic extracts, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization as described in Protocol 1.
Data Summary and Method Comparison
The following table summarizes the key aspects of the recommended protocols for the selective reduction of this compound.
| Parameter | Protocol 1: SnCl₂·2H₂O | Protocol 2: Fe / Acetic Acid |
| Reducing Agent | Stannous Chloride Dihydrate | Iron Powder |
| Typical Solvent | Ethanol | Ethanol / Water |
| Acid/Activator | (Self-catalyzed by Lewis acidity) | Acetic Acid |
| Temperature | Reflux (~78°C) | Reflux (~80-90°C) |
| Reaction Time | 1-3 hours | 2-4 hours |
| Selectivity | Excellent; no dehalogenation observed.[2] | Excellent; robust for halogenated substrates.[1][2] |
| Work-up | Requires basification to precipitate tin salts, which can sometimes complicate extraction.[4] | Involves filtration of iron oxides and neutralization. Can be a heterogeneous mixture.[6] |
| Advantages | Homogeneous reaction, generally clean, and fast. | Low cost, low toxicity of reagents, environmentally friendly. |
| Disadvantages | Higher cost of reagent, tin waste requires proper disposal.[4] | Heterogeneous reaction, requires vigorous stirring, work-up can be cumbersome. |
Safety and Handling
-
This compound: Handle with care. It is a potential irritant. Avoid inhalation and contact with skin and eyes.
-
Stannous Chloride (SnCl₂): Corrosive and a suspected sensitizer.[4] Handle in a fume hood.
-
Iron (Fe) Powder: Flammable solid. Avoid creating dust clouds.
-
Acetic Acid: Corrosive. Causes severe skin burns and eye damage.
-
Solvents: Ethanol, ethyl acetate, and diethyl ether are flammable. Work in a well-ventilated fume hood away from ignition sources.
-
General: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
References
- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 4. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 5. Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
Troubleshooting & Optimization
optimizing reaction conditions for the synthesis of 1,5-dichloro-3-methyl-2-nitrobenzene
This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of 1,5-dichloro-3-methyl-2-nitrobenzene, a key intermediate for various research and development applications.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
The most common and logical starting material is 3,5-dichlorotoluene. The synthesis involves the electrophilic aromatic substitution (nitration) of the aromatic ring.[1]
Q2: What are the typical reagents and conditions for this nitration reaction?
The nitration is typically carried out using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[2] The sulfuric acid acts as a catalyst to generate the nitronium ion (NO₂⁺), which is the active electrophile.[2] The reaction is often performed at controlled, low to moderate temperatures to manage the exothermic nature of the reaction and to minimize side product formation.[3][4]
Q3: What are the potential side products in this synthesis?
Potential side products can arise from over-nitration (dinitration) or the formation of other isomers. The directing effects of the two chlorine atoms and the methyl group on the benzene ring influence the regioselectivity of the nitration. While the methyl group is an ortho-, para-director and activating, the chlorine atoms are ortho-, para-directing but deactivating. The substitution pattern of 3,5-dichlorotoluene will primarily direct the nitro group to the C2, C4, or C6 position. Careful control of reaction conditions is crucial to favor the desired 2-nitro isomer.
Q4: How can I purify the final product?
Purification can typically be achieved through recrystallization from a suitable solvent, such as ethanol or a hexane/ethyl acetate mixture.[5][6] Column chromatography on silica gel is another effective method for separating the desired product from isomers and impurities.[5] The crude product is often washed with water and a mild base (e.g., sodium bicarbonate solution) to remove residual acids before further purification.[2][4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Incorrect reaction temperature. 3. Insufficient nitrating agent. 4. Degradation of starting material or product. | 1. Monitor the reaction progress using TLC. Consider extending the reaction time if the starting material is still present. 2. Ensure the temperature is maintained within the optimal range. Low temperatures can slow the reaction, while high temperatures can lead to side reactions and degradation.[2] 3. Use a slight excess of nitric acid. 4. Avoid excessively high temperatures and prolonged reaction times. |
| Formation of Multiple Products (Isomers) | 1. Reaction temperature is too high. 2. Incorrect ratio of nitrating acids. | 1. Maintain a lower reaction temperature to improve regioselectivity. 2. Optimize the ratio of nitric acid to sulfuric acid. The concentration of the nitronium ion can influence isomer distribution. |
| Formation of Dark-Colored Byproducts | 1. Over-nitration or oxidation side reactions. 2. Reaction temperature is too high. | 1. Use a stoichiometric amount or only a slight excess of the nitrating agent. 2. Carefully control the temperature, especially during the addition of the nitrating mixture. Perform the reaction in an ice bath.[2] |
| Difficult Product Isolation/Purification | 1. Oily product that does not solidify. 2. Presence of persistent impurities. | 1. Try to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal. If the product remains an oil, purification by column chromatography is recommended. 2. Wash the crude product thoroughly with water and sodium bicarbonate solution to remove acidic impurities.[4] Employ column chromatography with a suitable solvent system for purification. |
Experimental Protocols
Synthesis of this compound from 3,5-Dichlorotoluene
This protocol is a representative procedure based on standard nitration methodologies for aromatic compounds.
Materials:
-
3,5-Dichlorotoluene
-
Concentrated Nitric Acid (68-70%)
-
Concentrated Sulfuric Acid (95-98%)
-
Dichloromethane (or other suitable solvent)
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Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Sodium Sulfate
-
Ice
Procedure:
-
Preparation of the Nitrating Mixture: In a flask, carefully add concentrated sulfuric acid to an equal volume of concentrated nitric acid while cooling the mixture in an ice-water bath. Stir the mixture gently and allow it to cool.
-
Reaction Setup: Dissolve 3,5-dichlorotoluene in a suitable solvent like dichloromethane in a three-necked flask equipped with a stirrer, a thermometer, and a dropping funnel. Cool the flask in an ice-salt bath to 0-5 °C.
-
Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the solution of 3,5-dichlorotoluene while maintaining the reaction temperature between 0-10 °C. The addition should be controlled to prevent a rapid increase in temperature.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at the same temperature for a specified time (e.g., 1-2 hours). Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, slowly pour the reaction mixture over crushed ice with stirring.
-
Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with deionized water, saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate. Filter and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Data Presentation
Table 1: Reaction Parameters for Nitration of Dichlorotoluene Derivatives
| Substrate | Nitrating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2,5-Dichlorotoluene | 98% HNO₃ | 1,2-Dichloroethane | 30-35 | 2 | 90 | [4] |
| Toluene | Conc. HNO₃ / Conc. H₂SO₄ | - | Room Temp (after initial cooling) | 0.08 | Not specified | [2] |
Note: The data presented is for related dichlorotoluene isomers and toluene, as specific data for 3,5-dichlorotoluene was not available in the initial search. These conditions can serve as a starting point for optimization.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis reaction.
References
- 1. 3,5-Dichlorotoluene | 25186-47-4 | Benchchem [benchchem.com]
- 2. cerritos.edu [cerritos.edu]
- 3. 1,5-Dichloro-2-methyl-4-nitrobenzene synthesis - chemicalbook [chemicalbook.com]
- 4. 1,4-DICHLORO-2-METHYL-5-NITRO-BENZENE synthesis - chemicalbook [chemicalbook.com]
- 5. 1,3-DICHLORO-2-METHYL-5-NITROBENZENE | 7149-69-1 [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of 1,5-Dichloro-3-methyl-2-nitrobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,5-dichloro-3-methyl-2-nitrobenzene. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during the experimental process.
Troubleshooting Guides
Issue: Low Yield of the Desired Product
Q1: My reaction resulted in a low yield of this compound. What are the potential causes and how can I improve it?
A1: A low yield in the nitration of 3,5-dichlorotoluene can stem from several factors. Firstly, incomplete reaction is a common cause. Ensure that the reaction time and temperature are optimized. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) can help determine the optimal reaction time. Secondly, the nitrating agent's concentration is crucial. The use of a mixed acid (a combination of concentrated nitric acid and sulfuric acid) is standard for this reaction. The ratio and concentration of these acids directly impact the reaction rate and yield. Finally, product loss during workup and purification is a significant factor. Ensure efficient extraction and minimal loss during washing and drying steps.
Issue: Presence of Significant Impurities
Q2: I have identified several impurities in my final product. What are the common impurities and how can I minimize their formation?
A2: The primary impurities in the synthesis of this compound are typically isomers formed during the electrophilic aromatic substitution reaction. The directing effects of the two chlorine atoms and the methyl group on the 3,5-dichlorotoluene starting material lead to the formation of other positional isomers.
Common Isomeric Impurities:
-
1,5-dichloro-3-methyl-4-nitrobenzene: Formation of this isomer is influenced by the directing effect of the methyl group.
-
1,5-dichloro-3-methyl-6-nitrobenzene: This isomer can also be formed due to the ortho-directing effect of the methyl group.
Other Potential Impurities:
-
Unreacted 3,5-dichlorotoluene: Incomplete reaction will result in the presence of the starting material.
-
Di-nitrated byproducts: If the reaction conditions are too harsh (e.g., high temperature, prolonged reaction time, or highly concentrated nitrating agent), di-nitration of the aromatic ring can occur.
-
Oxidation products: Under certain conditions, the methyl group can be oxidized to a formyl group (benzaldehyde derivative) or a carboxyl group (benzoic acid derivative).
To minimize these impurities, careful control of reaction parameters is essential. Using the appropriate temperature, reaction time, and concentration of the nitrating agent can significantly improve the regioselectivity of the reaction.
Frequently Asked Questions (FAQs)
Q3: What is the role of sulfuric acid in the nitration reaction?
A3: Concentrated sulfuric acid serves two primary roles in the nitration of aromatic compounds. Firstly, it acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species that attacks the aromatic ring. Secondly, sulfuric acid is a strong dehydrating agent, absorbing the water produced during the reaction. This prevents the dilution of the nitric acid and drives the equilibrium towards the formation of the nitronium ion, thus promoting the nitration reaction.
Q4: How can I effectively separate the desired this compound from its isomers?
A4: The separation of dichloronitrotoluene isomers can be challenging due to their similar physical properties. Common purification techniques include:
-
Fractional Crystallization: This method relies on the slight differences in solubility of the isomers in a particular solvent. By carefully controlling the temperature and solvent composition, it is possible to selectively crystallize the desired isomer.
-
Column Chromatography: This is a highly effective technique for separating isomers. The choice of stationary phase (e.g., silica gel) and eluent system is critical for achieving good separation.
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC can be used for high-purity separation of the isomers.
Q5: What analytical techniques are suitable for identifying and quantifying the impurities in my product?
A5: Several analytical techniques can be employed to analyze the purity of your this compound product:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile compounds like dichloronitrotoluene isomers. The mass spectrometer provides structural information, allowing for unambiguous identification of the different isomers and other impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a suitable column (e.g., a C18 or a specialized column for aromatic compounds) and a UV detector can be used to separate and quantify the isomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed structural information about the product and any impurities present. The chemical shifts and coupling patterns can be used to distinguish between the different isomers.
Data Presentation
Table 1: Common Impurities in the Synthesis of this compound
| Impurity Name | Chemical Structure | Potential Reason for Formation |
| Isomeric Impurities | ||
| 1,5-dichloro-3-methyl-4-nitrobenzene | C₇H₅Cl₂NO₂ | Nitration at the para-position relative to the methyl group. |
| 1,5-dichloro-3-methyl-6-nitrobenzene | C₇H₅Cl₂NO₂ | Nitration at the ortho-position relative to the methyl group. |
| Process-Related Impurities | ||
| 3,5-dichlorotoluene | C₇H₆Cl₂ | Incomplete reaction. |
| Di-nitrated dichlorotoluenes | C₇H₄Cl₂N₂O₄ | Harsh reaction conditions (high temperature, excess nitrating agent). |
| 3,5-dichloro-2-nitrobenzaldehyde | C₇H₃Cl₂NO₃ | Oxidation of the methyl group. |
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization based on laboratory conditions and available reagents.
Materials:
-
3,5-dichlorotoluene
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (CH₂Cl₂) or another suitable solvent
-
Ice
-
Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly add concentrated sulfuric acid to concentrated nitric acid with constant stirring. The temperature should be maintained below 10°C.
-
Nitration Reaction: Dissolve 3,5-dichlorotoluene in a suitable solvent like dichloromethane in a separate flask, also cooled in an ice bath. Slowly add the pre-cooled nitrating mixture dropwise to the solution of 3,5-dichlorotoluene while maintaining the temperature between 0-5°C.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5°C. Monitor the progress of the reaction by TLC or GC until the starting material is consumed.
-
Workup: Carefully pour the reaction mixture onto crushed ice. Separate the organic layer. Wash the organic layer sequentially with water, a dilute solution of sodium bicarbonate (to neutralize any remaining acid), and finally with brine.
-
Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel to isolate the pure this compound.
Mandatory Visualization
troubleshooting guide for the nitration of dichlorotoluenes
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the nitration of dichlorotoluenes.
Frequently Asked Questions (FAQs)
Q1: Why is the yield of my desired mononitrated dichlorotoluene low?
Low yields can stem from several factors:
-
Incomplete Reaction: The nitrating agent may be insufficient or the reaction time too short. The electron-withdrawing nature of the two chlorine atoms deactivates the toluene ring, making nitration more difficult than for toluene itself.[1][2]
-
Suboptimal Temperature: Temperature control is critical. If the temperature is too low, the reaction rate may be too slow, leading to an incomplete reaction. Conversely, excessively high temperatures can promote the formation of side products.[3][4]
-
Formation of Byproducts: Significant conversion of the starting material into undesired side products, such as dinitrated compounds or oxidation products, will naturally lower the yield of the target molecule.[1][4]
-
Loss During Workup: The product may be lost during the separation and purification steps. For instance, if the product does not precipitate completely upon quenching with water, extraction with a suitable organic solvent is necessary.[1]
Q2: How can I control the regioselectivity and improve the yield of a specific isomer?
The directing effects of the methyl and two chloro substituents determine the position of the incoming nitro group. However, the isomer distribution can be influenced by several factors:
-
Nitrating Agent: The choice of nitrating agent can affect selectivity. While mixed acid (HNO₃/H₂SO₄) is common, other reagents like N₂O₅ in dichloromethane have been shown to alter isomer ratios in the nitration of toluene, often reducing the formation of the meta-isomer.[3]
-
Reaction Temperature: Lowering the reaction temperature can sometimes enhance selectivity. For example, in the nitration of p-chlorotoluene, conducting the reaction at -5 to 15°C has been reported to yield a more favorable isomer ratio.[4]
-
Catalysts: The use of certain catalysts can influence isomer distribution. For instance, the addition of phosphoric acid to the nitrating mixture has been used to alter the isomer ratio in the nitration of other chloroaromatics.[5]
-
Solvent Effects: The presence of a co-solvent, such as ethylene dichloride, has been shown to change the isomer ratio in the nitration of p-chlorotoluene from a 65/35 distribution to a 72.5/27.5 distribution of 4-chloro-2-nitrotoluene and 4-chloro-3-nitrotoluene, respectively.[4]
Q3: I am observing significant amounts of dinitrated byproducts. How can I minimize them?
The formation of dinitro compounds is a common issue, especially if the reaction conditions are too harsh.[6] To minimize dinitration:
-
Control Stoichiometry: Use a nitrating agent with a molar ratio close to stoichiometric (1:1) with the dichlorotoluene.
-
Lower the Temperature: Higher temperatures increase the rate of the second nitration. Maintaining a lower reaction temperature (e.g., below 35°C) can significantly reduce the formation of dinitro products.[4][7]
-
Reduce Reaction Time: Monitor the reaction progress using techniques like TLC or GC. Stop the reaction as soon as the starting material is consumed to prevent further nitration of the mononitrated product.
-
Nitrating Agent Potency: A very strong nitrating agent (e.g., one containing oleum) will favor dinitration. For mononitration, a standard mixed acid of nitric and sulfuric acid is typically sufficient.[1]
Q4: My product is not precipitating or is forming an oil during the quench step. What should I do?
This is a common issue, especially with crude product mixtures or isomers that have low melting points.[1]
-
Ensure Complete Neutralization: After quenching in ice water, the acidic mixture must be neutralized. Slowly add a base like sodium bicarbonate or sodium carbonate solution until the aqueous layer is neutral or slightly basic.
-
Solvent Extraction: If the product remains oily or dissolved, perform an extraction with a suitable water-immiscible organic solvent, such as diethyl ether, ethyl acetate, or dichloromethane.
-
Wash the Organic Layer: Wash the extracted organic layer with water and then with a brine solution to remove residual acid and inorganic salts.
-
Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to isolate the crude product.[8]
Q5: What are common purification strategies for separating nitrated dichlorotoluene isomers?
Separating positional isomers can be challenging due to their similar physical properties.[7] Common methods include:
-
Fractional Distillation: If the boiling points of the isomers are sufficiently different, fractional distillation under vacuum can be effective.[6]
-
Fractional Crystallization: This technique exploits differences in the solubility and melting points of the isomers. By carefully selecting a solvent and controlling the temperature, one isomer can be selectively crystallized from the mixture.[7] For example, diluting the sulfuric acid reaction mass to 65-90% with water can cause the selective crystallization of 1,2-dichloro-4-nitrobenzene.[7]
-
Column Chromatography: For laboratory-scale purifications, silica gel chromatography is a powerful tool for separating isomers.
Data on Isomer Distribution
The final ratio of nitrated isomers depends on the starting dichlorotoluene. The following table summarizes expected isomer distributions for the nitration of p-chlorotoluene as an example.
| Starting Material | Nitrating Agent | Temperature | Isomer 1 | % | Isomer 2 | % | Dinitro Impurity | Reference |
| p-Chlorotoluene | HNO₃/H₂SO₄ | Standard | 4-chloro-2-nitrotoluene | ~65 | 4-chloro-3-nitrotoluene | ~35 | 0.5-3% | [4] |
| p-Chlorotoluene | HNO₃/H₂SO₄ in Ethylene Dichloride | -5 to 15°C | 4-chloro-2-nitrotoluene | ~72.5 | 4-chloro-3-nitrotoluene | ~27.5 | "Very low limits" | [4] |
Experimental Protocols
General Protocol for Mononitration of Dichlorotoluene
Disclaimer: This protocol is a generalized procedure and should be adapted based on the specific dichlorotoluene substrate and laboratory safety protocols. Always perform a thorough risk assessment before starting any experiment.
Materials:
-
Dichlorotoluene
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Water
-
Sodium Bicarbonate (or other suitable base)
-
Organic Solvent (e.g., Diethyl Ether or Dichloromethane)
-
Anhydrous Sodium Sulfate (or Magnesium Sulfate)
Procedure:
-
Prepare the Nitrating Mixture: In a flask cooled in an ice-water bath, slowly and carefully add a stoichiometric amount of concentrated nitric acid to a pre-cooled volume of concentrated sulfuric acid with constant stirring. Maintain the temperature below 10-15°C during this addition.
-
Set up the Reaction: Place the dichlorotoluene in a separate three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel containing the nitrating mixture. Cool this flask in an ice bath to approximately 0-5°C.
-
Addition of Nitrating Agent: Add the cold nitrating mixture dropwise to the stirred dichlorotoluene solution. The rate of addition should be controlled to maintain the internal reaction temperature below 35°C to minimize side reactions.[7]
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir while cooling for a specified time (e.g., 1-3 hours).[7] The progress of the reaction should be monitored by TLC or GC analysis to determine the point of optimal conversion of the starting material.
-
Quenching: Once the reaction is complete, pour the reaction mixture slowly and carefully onto a larger volume of crushed ice with vigorous stirring. This will dilute the acid and precipitate the crude product.
-
Workup:
-
If a solid precipitates, collect it by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral to pH paper.
-
If an oil forms or the solid is difficult to filter, transfer the entire mixture to a separatory funnel and extract the product with an organic solvent.[1]
-
Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution (vent frequently to release CO₂ gas), and finally with brine.[8]
-
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation. The resulting crude product can be purified by recrystallization, fractional distillation, or column chromatography.[6][7]
Visual Guides
Experimental Workflow
Caption: General workflow for the nitration of dichlorotoluenes.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common nitration issues.
References
- 1. reddit.com [reddit.com]
- 2. stmarys-ca.edu [stmarys-ca.edu]
- 3. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 4. US2810000A - Method for the mononitration of p-chlorotoluene - Google Patents [patents.google.com]
- 5. US5475163A - Process for the preparation of 2,3-dichloro-nitrobenzene - Google Patents [patents.google.com]
- 6. US2876267A - Purification of 4-chloronitrotoluenes - Google Patents [patents.google.com]
- 7. US3480681A - Process for the preparation and purification of p-nitrobenzenes - Google Patents [patents.google.com]
- 8. cerritos.edu [cerritos.edu]
side reactions in the synthesis of dichloromethylnitrobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of dichloronitrobenzene. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of dichloronitrobenzene, providing potential causes and recommended solutions.
Issue 1: Low Yield of the Desired Dichloronitrobenzene Isomer
Question: My reaction is producing a low yield of the target dichloronitrobenzene isomer. What are the likely causes and how can I improve the yield?
Answer:
Low yields can stem from several factors, primarily related to reaction conditions and work-up procedures. The most common side reaction is the formation of undesired isomers.
Potential Causes and Solutions:
-
Suboptimal Temperature Control: Temperature significantly influences the isomer distribution. For the nitration of o-dichlorobenzene to produce 3,4-dichloronitrobenzene, temperatures between 35-60°C are typically employed.[1] Deviating from the optimal temperature range for your specific reaction can favor the formation of other isomers.
-
Recommendation: Carefully monitor and control the reaction temperature using a suitable cooling bath. Conduct small-scale experiments to determine the optimal temperature for maximizing the yield of your desired isomer.
-
-
Incorrect Molar Ratios of Reactants: The ratio of nitric acid and sulfuric acid to the dichlorobenzene substrate is crucial. An excess of nitric acid can lead to the formation of dinitro compounds, especially in the case of p-dichlorobenzene nitration.
-
Recommendation: Use a precise molar ratio of reactants as specified in established protocols. For the synthesis of 2,4-dichloronitrobenzene from m-dichlorobenzene, a molar ratio of meta-dichlorobenzene to nitric acid of 1:(1.02-1.12) and to sulfuric acid of 1:(1.00-1.14) has been reported to give high yields.[2]
-
-
Inadequate Mixing: Poor mixing can lead to localized overheating and uneven reaction, resulting in increased side product formation.
-
Recommendation: Ensure vigorous and consistent stirring throughout the reaction. For viscous reaction mixtures, a powerful overhead stirrer is essential.
-
-
Losses During Work-up and Purification: The desired isomer can be lost during extraction, washing, and crystallization steps.
-
Recommendation: Optimize your purification strategy. For separating isomers of dichloronitrobenzene, fractional crystallization is a common technique. The solubility of isomers can vary significantly in different solvents, and this can be exploited for efficient separation.[3][4] For instance, in the synthesis of 1,2-dichloro-4-nitrobenzene, adjusting the sulfuric acid concentration to 65-90% by weight can induce selective crystallization.[5]
-
Issue 2: Formation of a Dark-Colored Reaction Mixture or Product
Question: My reaction mixture has turned dark brown/red, and the isolated product is an oily, discolored substance instead of a crystalline solid. What is the cause of this discoloration?
Answer:
The formation of dark colors in nitration reactions is a common issue, often indicating the presence of impurities.
Potential Causes and Solutions:
-
Overheating: High reaction temperatures can lead to the formation of nitrophenolic compounds and other complex, colored byproducts.
-
Recommendation: Strictly maintain the recommended reaction temperature. The use of an ice bath to control the initial exothermic reaction is critical.
-
-
Excess Nitrating Agent: Using a large excess of nitric acid, especially fuming nitric acid, can promote oxidative side reactions that produce colored impurities.
-
Recommendation: Use the stoichiometric amount or a slight excess of the nitrating agent as determined by the specific protocol.
-
-
Presence of Impurities in Starting Materials: Impurities in the starting dichlorobenzene can undergo side reactions, leading to discoloration.
-
Recommendation: Use high-purity starting materials. If necessary, distill the dichlorobenzene before use.
-
-
Incomplete Reaction or Inadequate Quenching:
-
Recommendation: Ensure the reaction goes to completion. During work-up, pour the reaction mixture into a sufficient amount of ice-water to quench the reaction and precipitate the product.
-
-
Purification:
-
Recommendation: The crude product should be thoroughly washed to remove residual acids and colored byproducts. Washing with a dilute sodium carbonate or sodium hydroxide solution can help remove acidic impurities like nitrophenols.[6] Recrystallization from a suitable solvent, such as ethanol, is often necessary to obtain a pure, crystalline product.[2][6]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary side products in the synthesis of dichloronitrobenzene?
A1: The primary side products are typically isomers of the desired product.
-
When nitrating o-dichlorobenzene , the main products are 3,4-dichloronitrobenzene and 2,3-dichloronitrobenzene . The ratio of these isomers is dependent on the reaction conditions.[1]
-
Nitration of p-dichlorobenzene can lead to the formation of 1,4-dichloro-2-nitrobenzene . A potential side reaction is dinitration , which can produce isomers such as 2,3-dinitro- and 2,6-dinitro-1,4-dichlorobenzene, especially under forcing conditions.
-
Nitration of m-dichlorobenzene primarily yields 2,4-dichloronitrobenzene .
Q2: How can I analyze the isomeric purity of my dichloronitrobenzene product?
A2: Gas chromatography (GC) is the most common and effective method for analyzing the isomeric purity of dichloronitrobenzene products. A GC equipped with a mass spectrometer (GC-MS) can be used for definitive identification of the isomers.[7][8] Capillary columns with different polarities can be used to achieve baseline separation of the isomers.
Q3: Is there a way to influence the ratio of isomers formed during the reaction?
A3: Yes, the isomer ratio can be influenced by several factors:
-
Reaction Temperature: As a general trend, lower temperatures tend to favor the formation of the para-isomer in electrophilic aromatic substitution reactions.
-
Catalyst/Acid System: The composition of the mixed acid can affect the isomer distribution. For instance, using a mixture of phosphoric acid, sulfuric acid, and nitric acid has been shown to influence the ratio of 2,3-dichloro-nitrobenzene to 3,4-dichloro-nitrobenzene in the nitration of 1,2-dichlorobenzene.[9]
-
Starting Material: The starting dichlorobenzene isomer (ortho, meta, or para) dictates the possible products.
Quantitative Data
The following tables summarize the effect of reaction conditions on product distribution in the synthesis of dichloronitrobenzene.
Table 1: Isomer Distribution in the Nitration of o-Dichlorobenzene
| Temperature (°C) | % 3,4-Dichloronitrobenzene | % 2,3-Dichloronitrobenzene | Reference |
| 35 - 60 | ~90% | ~10% | [1] |
Table 2: Product Yield and Purity in the Synthesis of 2,4-Dichloronitrobenzene
| Molar Ratio (m-DCB:HNO₃:H₂SO₄) | Reaction Temperature (°C) | Crude Product Purity (%) | Final Product Purity (%) | Yield (%) | Reference |
| 1:1.08:1.08 | 20-33 | 99.5 | 99.9 | 97.5 | [2] |
| 1:1.12:1.14 | 20-33 | 99.2 | 99.8 | 97.0 | [2] |
| 1:1.02:1.00 | 20-33 | 99.6 | 99.8 | 98.1 | [2] |
Experimental Protocols
Synthesis of 1,4-Dichloro-2-nitrobenzene from p-Dichlorobenzene
This protocol is adapted from a literature procedure.
Materials:
-
p-Dichlorobenzene
-
Concentrated Sulfuric Acid (100%)
-
Concentrated Nitric Acid (d=1.52)
-
Ice
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, place 147g (1.0 mole) of coarsely pulverized p-dichlorobenzene and 300g of 100% sulfuric acid.
-
Prepare a nitrating mixture by slowly adding 68g of concentrated sulfuric acid to 68g of concentrated nitric acid with cooling.
-
With vigorous stirring, add the nitrating mixture to the flask over 1 to 1.5 hours, maintaining the temperature between 30 and 35°C using a water bath for cooling.
-
As the reaction progresses, the mixture may become a thick, crystalline mass. Continue stirring for an additional 3 to 4 hours.
-
Quench the reaction by adding the mixture to a beaker containing 700g of ice and 300ml of water.
-
Filter the precipitated product and wash thoroughly with cold water.
-
To remove residual acid, melt the product under 500cc of hot water, stir well, and allow it to cool and solidify. Repeat this washing step.
-
Dry the final product, a light-yellow crystalline solid.
Expected Yield: 97-98%
Visualizations
Caption: General experimental workflow for the synthesis of dichloronitrobenzene.
Caption: Troubleshooting logic for common issues in dichloronitrobenzene synthesis.
References
- 1. 3,4-Dichloronitrobenzene synthesis - chemicalbook [chemicalbook.com]
- 2. CN101700997A - Method for synthesizing 2,4-dichloronitrobenzene - Google Patents [patents.google.com]
- 3. ThermoML:J. Chem. Thermodyn. 2016, 98, 140-148 [trc.nist.gov]
- 4. researchgate.net [researchgate.net]
- 5. US3480681A - Process for the preparation and purification of p-nitrobenzenes - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. bibliotekanauki.pl [bibliotekanauki.pl]
- 9. US5475163A - Process for the preparation of 2,3-dichloro-nitrobenzene - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 1,5-Dichloro-3-methyl-2-nitrobenzene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 1,5-dichloro-3-methyl-2-nitrobenzene. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and relevant data to assist in optimizing reaction yields and purity.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound through the nitration of 3,5-dichlorotoluene.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Impure Starting Materials: 3,5-dichlorotoluene may contain impurities that inhibit the reaction. Nitrating agents (nitric acid, sulfuric acid) may be of insufficient concentration. | Ensure the purity of 3,5-dichlorotoluene using techniques like distillation. Use fresh, concentrated nitric acid (65-98%) and sulfuric acid (95-98%). |
| Incorrect Reaction Temperature: The reaction may be too slow at very low temperatures, or side reactions may dominate at higher temperatures.[1] | Carefully control the reaction temperature, typically between 0-10°C, during the addition of the nitrating mixture.[2] Monitor the temperature closely with a thermometer. | |
| Inefficient Stirring: Poor mixing can lead to localized overheating and incomplete reaction. | Use a magnetic stirrer and ensure vigorous agitation throughout the reaction to maintain a homogeneous mixture. | |
| Incomplete Reaction: The reaction time may have been insufficient. | Monitor the reaction progress using Thin Layer Chromatography (TLC). Allow the reaction to stir for an adequate amount of time after the addition of the nitrating mixture, typically 1-2 hours at a controlled temperature.[2] | |
| Loss of Product During Workup: The product may be lost during extraction or washing steps. | During the aqueous workup, ensure complete separation of the organic and aqueous layers. Back-extract the aqueous layer with the organic solvent to recover any dissolved product. Minimize the number of transfer steps. | |
| Formation of Multiple Isomers | Incorrect Regioselectivity: The nitration of 3,5-dichlorotoluene can potentially yield other isomers due to the directing effects of the substituents. | The formation of the 2-nitro isomer is electronically favored. Maintaining a low reaction temperature can enhance regioselectivity. The use of specific catalysts or nitrating agents can also influence isomer distribution.[3] |
| Reaction Temperature Too High: Higher temperatures can sometimes lead to the formation of undesired isomers.[4] | Maintain the recommended low-temperature profile (0-10°C) during the addition and initial reaction period. | |
| Product is Dark or Oily | Presence of Nitrophenolic Impurities: Side reactions, such as oxidation, can lead to the formation of colored byproducts. | Purify the crude product using column chromatography or recrystallization. Washing the organic layer with a sodium bicarbonate solution can help remove acidic impurities.[5] |
| Residual Acid: Incomplete neutralization of the acid catalyst during workup can lead to product degradation upon storage or heating. | Thoroughly wash the organic extract with water and a saturated sodium bicarbonate solution until the aqueous layer is no longer acidic.[5] | |
| Difficulty in Product Purification | Similar Polarity of Isomers: If isomeric byproducts are formed, their similar polarity can make separation by column chromatography challenging. | Optimize the solvent system for column chromatography by testing different eluent mixtures with TLC. Recrystallization from a suitable solvent system may also be effective. |
| Product is an Oil Instead of a Solid: The presence of impurities can lower the melting point of the product, causing it to appear as an oil. | Ensure the product is thoroughly dried to remove any residual solvent. If it remains an oil, purification by column chromatography is recommended to remove impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route to this compound?
A1: The most common and direct method is the electrophilic aromatic substitution of 3,5-dichlorotoluene using a nitrating agent, typically a mixture of concentrated nitric acid and concentrated sulfuric acid.
Q2: How do the substituents on 3,5-dichlorotoluene direct the incoming nitro group?
A2: In 3,5-dichlorotoluene, the methyl group is an activating ortho-, para-director, while the two chlorine atoms are deactivating but also ortho-, para-directors. The positions ortho to the methyl group are C2 and C6. The positions para to the chlorine atoms are C2 and C6. Therefore, the directing effects of all three substituents strongly favor substitution at the C2 (and C6) position.
Q3: What are the key safety precautions for this nitration reaction?
A3: This reaction is highly exothermic and involves the use of strong, corrosive acids. Always perform the reaction in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. The addition of the nitrating mixture should be done slowly and at a low temperature (e.g., in an ice bath) to control the reaction rate and prevent overheating.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC). Take a small aliquot of the reaction mixture, quench it carefully in a vial with ice-cold water, and extract with a small amount of an organic solvent (e.g., dichloromethane or ethyl acetate). Spot the organic layer on a TLC plate against the starting material (3,5-dichlorotoluene) to observe the consumption of the reactant and the formation of the product.
Q5: What are the expected side products in this synthesis?
A5: The primary side products could be other isomers of dichloromethylnitrobenzene, although the directing effects strongly favor the 2-nitro product. Over-nitration to form dinitro compounds is also a possibility if the reaction conditions are too harsh (e.g., high temperature or excess nitrating agent). Oxidation of the methyl group to a carboxylic acid is another potential side reaction under aggressive conditions.
Experimental Protocols
Synthesis of this compound via Nitration of 3,5-Dichlorotoluene
This protocol describes a plausible method for the synthesis of this compound. Researchers should adapt this procedure as needed based on their experimental observations.
Materials and Reagents:
-
3,5-Dichlorotoluene
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Dichloromethane (or other suitable organic solvent)
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated Sodium Chloride Solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Ice
Procedure:
-
Preparation of the Nitrating Mixture: In a flask, carefully and slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid while cooling the flask in an ice-water bath.[2] This mixture should be prepared fresh before use.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a magnetic stirrer, dissolve 3,5-dichlorotoluene in a suitable solvent like dichloromethane. Cool this solution to 0-5°C using an ice-water bath.[2]
-
Nitration Reaction: Slowly add the prepared nitrating mixture to the solution of 3,5-dichlorotoluene through the dropping funnel over 30-45 minutes. It is crucial to maintain the reaction temperature between 0-5°C throughout the addition to control the exothermic reaction and improve selectivity.[2]
-
Reaction Monitoring: After the complete addition of the nitrating mixture, allow the reaction to stir at 0-5°C for an additional 1-2 hours.[2] Monitor the reaction's completion by TLC.
-
Workup:
-
Carefully pour the reaction mixture over crushed ice with stirring.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize residual acids), and finally with brine.[5]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel.[5]
-
Data Presentation
The following table presents data on the effect of temperature on the isomer distribution in the nitration of toluene, which can serve as a general guide for understanding the nitration of its substituted derivatives like 3,5-dichlorotoluene. Lower temperatures generally favor the formation of the para-isomer and can help control the formation of multiple products.
| Reaction Temperature (°C) | Ortho-Nitrotoluene (%) | Meta-Nitrotoluene (%) | Para-Nitrotoluene (%) | Para/Ortho Ratio |
| -60 | 66.8 | 0.8 | 32.4 | 0.49 |
| -40 | 65.3 | 1.3 | 33.4 | 0.51 |
| -20 | 63.3 | 2.1 | 34.6 | 0.55 |
| 0 | 60.9 | 2.8 | 36.3 | 0.60 |
| 25 | 58.3 | 3.7 | 38.0 | 0.65 |
Data adapted from studies on the nitration of toluene and is intended to illustrate general trends.[6]
Visualizations
Caption: Synthesis of this compound.
Caption: Workflow for troubleshooting low product yield.
Caption: Favored position for nitration on 3,5-dichlorotoluene.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. US5977418A - Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof - Google Patents [patents.google.com]
- 4. US5475163A - Process for the preparation of 2,3-dichloro-nitrobenzene - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1,5-Dichloro-3-methyl-2-nitrobenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 1,5-dichloro-3-methyl-2-nitrobenzene.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most common impurities arise from the synthesis process, which typically involves the nitration of 3,5-dichlorotoluene. These impurities can include:
-
Positional Isomers: Nitration of 3,5-dichlorotoluene can yield other isomers of dichloromethylnitrobenzene. The separation of these isomers is often the primary purification challenge due to their similar physical and chemical properties.
-
Unreacted Starting Material: Residual 3,5-dichlorotoluene may be present.
-
Over-nitrated Products: Dinitro compounds can be formed as byproducts.
-
Color-Forming Impurities: Crude nitro-aromatic compounds can contain colored byproducts, which may be due to side reactions or degradation.[1]
-
Residual Acids: Traces of nitric and sulfuric acid from the nitration reaction may remain.
Q2: My purified this compound is yellow to brown. What causes this discoloration and how can I remove it?
A2: A yellowish or brownish hue is a common issue with nitro-aromatic compounds and can be attributed to the presence of color-forming bodies, which may include nitroolefins or unsaturated aldehyde derivatives.[2] Degradation due to exposure to light or heat can also contribute to discoloration.[1]
To address this:
-
Recrystallization: This is often the most effective method for removing colored impurities. Experiment with different solvent systems (see Table 1).
-
Activated Carbon Treatment: Adding a small amount of activated carbon to the solution during recrystallization can help adsorb colored impurities. Use with caution, as it can also adsorb the desired product.
-
Proper Storage: Store the compound in amber vials, protected from light, and at a controlled temperature to prevent further degradation.[1]
Q3: I am having difficulty separating isomeric impurities. What methods are most effective?
A3: Separating positional isomers of dichloronitrobenzene compounds can be challenging.[3][4][5] A combination of techniques may be necessary:
-
Fractional Crystallization: This technique relies on small differences in the solubility of isomers in a particular solvent. It may require multiple recrystallization steps to achieve high purity.
-
Column Chromatography: This is a powerful technique for separating isomers. The choice of stationary and mobile phases is critical. Given the polar nature of the nitro group, normal-phase chromatography on silica gel is a common approach.
-
Extractive Distillation: For closely boiling isomers, extractive distillation using a suitable solvent can be an option to alter the relative volatilities.[5]
Q4: What are the recommended analytical techniques to assess the purity of this compound?
A4: To accurately determine the purity and identify impurities, the following methods are recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for separating and identifying volatile impurities, including isomers.[6]
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a versatile method for purity assessment and can be adapted to separate a wide range of aromatic nitro compounds and their isomers.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide structural information and help in identifying and quantifying impurities if their signals do not overlap with the main compound.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield after recrystallization | The compound is too soluble in the chosen solvent, even at low temperatures. | - Select a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures (see Table 1).- Use a co-solvent system. Dissolve the compound in a "good" solvent and then add a "poor" solvent until the solution becomes turbid, then heat to redissolve and cool slowly. |
| Oiling out during recrystallization | The melting point of the compound is lower than the boiling point of the solvent. The compound is too impure. The rate of cooling is too fast. | - Use a lower-boiling point solvent.- Perform a preliminary purification step (e.g., washing or a quick filtration through a silica plug) before recrystallization.- Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Product appears as a persistent oil | The product may be a low-melting solid or an oil at room temperature due to impurities. | - Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.- Consider purification by column chromatography. |
| Poor separation of isomers by column chromatography | Inappropriate solvent system (eluent). Overloading the column. | - Optimize the eluent system using thin-layer chromatography (TLC) first. A common starting point for nitro-aromatic compounds is a mixture of hexane and ethyl acetate.- Ensure the amount of crude product loaded is appropriate for the column size (typically 1-5% of the stationary phase weight). |
| Compound degradation on silica gel column | The compound is sensitive to the acidic nature of silica gel. | - Deactivate the silica gel by washing it with a solvent mixture containing a small amount of a base, such as triethylamine, before packing the column.- Consider using a different stationary phase, such as alumina. |
| Incomplete removal of acidic impurities | Insufficient washing or neutralization. | - After the reaction, thoroughly wash the organic layer with a saturated sodium bicarbonate solution or a dilute sodium hydroxide solution until the aqueous layer is basic.- Follow with several washes with water to remove any residual base. |
Data Presentation
Table 1: Common Solvents for Recrystallization of Aromatic Nitro Compounds
| Solvent/Solvent System | Polarity | Boiling Point (°C) | Comments |
| Ethanol | Polar | 78 | A good starting point for many organic compounds. |
| Methanol | Polar | 65 | Similar to ethanol, but with a lower boiling point. |
| Isopropanol | Polar | 82 | Another common alcohol for recrystallization. |
| Hexane/Ethyl Acetate | Non-polar/Polar | Variable | A versatile co-solvent system where the polarity can be fine-tuned. |
| Toluene | Non-polar | 111 | Can be effective for less polar compounds; higher boiling point. |
| Dichloromethane/Hexane | Polar/Non-polar | Variable | A co-solvent system for compounds soluble in chlorinated solvents. |
| Water | Very Polar | 100 | Generally not suitable for non-polar organic compounds unless they have polar functional groups that allow for some solubility at high temperatures.[8] |
Note: The optimal solvent for this compound should be determined experimentally.
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential solvent. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Decoloration (Optional): If the solution is colored, add a small amount of activated carbon and boil for a few minutes.
-
Hot Filtration: If activated carbon was used or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.
Protocol 2: Purity Analysis by GC-MS (General Method)
This is a general method that should be optimized for your specific instrument and impurities.
-
Column: A non-polar capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane), is a good starting point for separating aromatic isomers.[6]
-
Injector: Use a split/splitless injector. The injector temperature should be high enough to ensure complete vaporization without causing thermal degradation (e.g., 250 °C).
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Range: m/z 40-400.
-
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).
Mandatory Visualization
Caption: Experimental workflow for the purification and analysis of this compound.
Caption: Troubleshooting decision tree for common purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. US2229532A - Process for the purification of nitro aliphatic compounds - Google Patents [patents.google.com]
- 3. JPH08796B2 - Method for separating dichloronitrobenzene isomers - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. US3368365A - Separation of chloronitrobenzene isomers by crystallization and fractionation - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: 1,5-Dichloro-3-methyl-2-nitrobenzene
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability and storage of 1,5-dichloro-3-methyl-2-nitrobenzene. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored at room temperature in a tightly sealed container.[1] To prevent potential degradation, it is crucial to keep the compound in a dry environment.
Q2: What is the typical appearance and purity of this compound?
A2: this compound is a white to yellow solid. Commercially available batches typically have a purity of 95% or higher.
Q3: What is the expected shelf-life of this compound?
Q4: Is this compound sensitive to light?
A4: Nitroaromatic compounds can be susceptible to photodegradation.[2][3] While specific data for this compound is limited, it is recommended to store it in an opaque container or in a dark location to minimize exposure to light, especially UV radiation.
Q5: Is this compound stable in aqueous solutions?
A5: Dichloronitrobenzene compounds generally do not readily undergo hydrolysis.[4][5] However, the long-term stability in various buffer systems or in the presence of other reagents should be experimentally determined for your specific application.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Change in color (darkening) or texture of the solid compound. | Exposure to light, moisture, or reactive atmospheric components. | 1. Verify the integrity of the container seal. 2. Store in a desiccator to ensure a dry environment. 3. Transfer to an amber vial or store in a dark cabinet. 4. Assess purity using the analytical protocols provided below. |
| Inconsistent or unexpected experimental results. | Degradation of the starting material. | 1. Confirm the purity of the this compound stock using HPLC or GC-MS. 2. If degradation is confirmed, procure a fresh batch of the compound. |
| Formation of unexpected byproducts in a reaction. | 1. Reaction with incompatible reagents. 2. Thermal decomposition. | 1. Avoid strong oxidizing and reducing agents. 2. If the reaction is performed at elevated temperatures, consider the possibility of thermal decomposition, which may generate nitrogen oxides, carbon monoxide, carbon dioxide, chlorine, and hydrogen chloride gas. |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound. Optimization may be required based on the available equipment and columns.
1. Materials and Reagents:
-
This compound sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Reference standard (if available)
-
Hypersil ODS2 column (250 mm × 4.6 mm, 5 µm) or equivalent C18 column[6]
2. Instrumentation:
-
HPLC system with a UV detector
3. Chromatographic Conditions (starting point):
-
Mobile Phase: Acetonitrile/Water (55:45 v/v)[6]
-
Flow Rate: 1.2 mL/min[6]
-
Column Temperature: 25 °C[6]
-
Detection Wavelength: 240 nm[6]
-
Injection Volume: 10 µL[6]
4. Sample Preparation:
-
Prepare a stock solution of the this compound sample in acetonitrile at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution to a working concentration within the linear range of the detector (e.g., 10-100 µg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
5. Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared sample.
-
Monitor the chromatogram for the main peak corresponding to this compound and any impurity peaks.
-
Calculate the purity by the area normalization method.
Protocol 2: Identification of Potential Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol can be used to identify volatile and semi-volatile impurities or degradation products.
1. Materials and Reagents:
-
This compound sample
-
Dichloromethane or other suitable volatile solvent (GC grade)
2. Instrumentation:
-
GC-MS system
3. GC-MS Conditions (general guidance):
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, DB-5ms).
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium
-
Oven Temperature Program: Start at a lower temperature (e.g., 50-100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250-300 °C).
-
MS Detector: Electron Ionization (EI) mode, scanning a mass range of m/z 40-400.
4. Sample Preparation:
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane) to a concentration of approximately 1 mg/mL.
-
Filter the sample if necessary.
5. Analysis:
-
Inject the sample into the GC-MS.
-
Analyze the resulting total ion chromatogram (TIC) for peaks other than the parent compound.
-
Examine the mass spectrum of any significant impurity peaks and compare them to spectral libraries (e.g., NIST) to tentatively identify the structures.
Visualizations
Caption: Troubleshooting workflow for unexpected experimental outcomes.
Caption: Potential degradation pathways for this compound.
References
- 1. 118665-00-2|this compound|BLD Pharm [bldpharm.com]
- 2. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2,4-Dichloronitrobenzene | C6H3Cl2NO2 | CID 11899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 6. Purity Analysis of 1,3-Dichloro-2,4,6-Trinitrobenzene by High Performance Liquid Chromatography [energetic-materials.org.cn]
Technical Support Center: Nitration of Dichlorotoluene
Welcome to the Technical Support Center for Dichlorotoluene Nitration. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the controlled mononitration of dichlorotoluene isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving selective mononitration of dichlorotoluene?
A1: The main challenges stem from the directing effects of the two chlorine atoms and the methyl group on the aromatic ring. The methyl group is an activating ortho-, para-director, while the chlorine atoms are deactivating but also ortho-, para-directing. The interplay of these electronic effects, combined with steric hindrance, can lead to the formation of multiple isomers and increase the risk of over-nitration (dinitration). Controlling the reaction conditions to favor the desired mononitro isomer is crucial.
Q2: How can I control the regioselectivity of the nitration reaction?
A2: Regioselectivity is influenced by several factors:
-
Nitrating Agent: Milder nitrating agents can offer better control. For instance, using dinitrogen pentoxide (N₂O₅) in dichloromethane has been shown to be a selective method for the nitration of toluene, which can be adapted for dichlorotoluene.[1]
-
Catalyst: The use of solid acid catalysts, such as zeolites, can enhance the formation of specific isomers by influencing the orientation of the substrate within the catalyst's pores.[1]
-
Reaction Temperature: Lowering the reaction temperature generally increases selectivity by minimizing the formation of undesired isomers.
Q3: What are the best practices to avoid over-nitration (dinitration)?
A3: To prevent the formation of dinitrated byproducts, consider the following:
-
Stoichiometry: Use a controlled molar ratio of the nitrating agent to the dichlorotoluene substrate. A slight excess of the nitrating agent is often sufficient for mononitration.
-
Slow Addition: Add the nitrating agent dropwise to the reaction mixture while maintaining a low temperature. This helps to dissipate the heat generated during the exothermic reaction and maintain better control.
-
Low Temperature: Conduct the reaction at a reduced temperature, often in an ice bath, to decrease the reaction rate and favor monosubstitution.
Q4: What are common byproducts in dichlorotoluene nitration, and how can they be identified?
A4: Besides the desired mononitro-dichlorotoluene isomers, common byproducts include:
-
Dinitro-dichlorotoluene isomers: Resulting from over-nitration.
-
Oxidation products: The methyl group can be susceptible to oxidation.
-
Positional isomers: Undesired mononitrated isomers.
-
Nitrogen dioxide (NO₂): A reddish-brown gas that can be evolved during the reaction.
These byproducts can be identified and quantified using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Low or no yield of nitrated product | 1. Insufficiently strong nitrating agent. 2. Reaction temperature is too low. 3. Deactivation of the aromatic ring by the two chlorine atoms. | 1. Use a stronger nitrating mixture (e.g., a higher concentration of sulfuric acid in the mixed acid). 2. Gradually increase the reaction temperature while monitoring for byproduct formation. 3. Increase the reaction time. |
| Formation of multiple isomers / Poor regioselectivity | 1. Reaction temperature is too high. 2. Inappropriate nitrating agent or catalyst. 3. Steric and electronic effects of the substituents leading to multiple activated positions. | 1. Lower the reaction temperature. 2. Experiment with milder nitrating agents (e.g., N₂O₅ in CH₂Cl₂) or shape-selective catalysts (e.g., zeolites).[1] 3. Carefully choose the dichlorotoluene isomer to favor the formation of the desired product based on directing group effects. |
| Significant amount of dinitrated byproduct | 1. Excess of nitrating agent. 2. Reaction temperature is too high. 3. Long reaction time. | 1. Use a stoichiometric amount or only a slight excess of the nitrating agent. 2. Maintain a low reaction temperature using a cooling bath. 3. Monitor the reaction progress by TLC or GC and stop the reaction once the starting material is consumed. |
| Formation of dark-colored byproducts (tar) | 1. Oxidation of the methyl group or the aromatic ring. 2. Reaction temperature is too high. | 1. Use a milder nitrating agent. 2. Ensure the reaction temperature is strictly controlled. 3. Purify the starting dichlorotoluene to remove any easily oxidizable impurities. |
| Difficulty in separating the desired isomer | 1. Similar physical properties (e.g., boiling points, polarity) of the isomeric products. | 1. Employ high-resolution separation techniques such as fractional distillation under reduced pressure, preparative HPLC, or crystallization. 2. For some isomers, derivatization to facilitate separation may be an option. |
Data Presentation
Table 1: Regioselectivity in the Nitration of Halogenated Toluenes
| Starting Material | Nitrating Agent | Major Mononitro Isomers | Reference |
| o-Chlorotoluene | Mixed Acid | 2-chloro-4-nitrotoluene, 2-chloro-6-nitrotoluene | [2] |
| p-Chlorotoluene | Mixed Acid | 4-chloro-2-nitrotoluene, 4-chloro-3-nitrotoluene | [2] |
| 2,6-Difluorotoluene | Mixed Acid | 2,6-difluoro-3-nitrotoluene | [3] |
Experimental Protocols
General Protocol for Mononitration of Dichlorotoluene using Mixed Acid
This protocol is a general guideline and may require optimization for specific dichlorotoluene isomers.
Materials:
-
Dichlorotoluene isomer
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Dichloromethane (or other suitable organic solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool the desired dichlorotoluene isomer in an ice bath.
-
Slowly add concentrated sulfuric acid to the stirred dichlorotoluene, maintaining the temperature below 10 °C.
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, pre-cooled in an ice bath.
-
Add the nitrating mixture dropwise to the dichlorotoluene/sulfuric acid mixture over a period of 30-60 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, continue stirring at 0-10 °C for 1-2 hours. Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with stirring.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution (to neutralize residual acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to isolate the desired mononitro-dichlorotoluene isomer.
Visualizations
References
catalyst selection for the synthesis of 1,5-dichloro-3-methyl-2-nitrobenzene
Technical Support Center: Synthesis of 1,5-Dichloro-3-methyl-2-nitrobenzene
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the synthesis of this compound, with a primary focus on catalyst and reagent selection.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
The synthesis is typically achieved through the electrophilic aromatic substitution (nitration) of the starting material, 3,5-dichlorotoluene. The most common and well-established method involves using a nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the aromatic ring.
Q2: What are the main challenges associated with this synthesis?
The primary challenges in the nitration of 3,5-dichlorotoluene are:
-
Regioselectivity: The starting material has three substituents (two chloro groups, one methyl group) that direct the position of the incoming nitro group. While the desired product is this compound, other isomers can form as byproducts, complicating purification.
-
Reaction Control: Nitration reactions are highly exothermic. Careful temperature control is crucial to prevent runaway reactions and the formation of undesirable byproducts, such as dinitrated or oxidized compounds.[1]
-
Byproduct Formation: Over-nitration (di-nitration) can occur if the reaction conditions are too harsh (e.g., high temperature or excessive nitrating agent).[1]
-
Product Isolation: Separating the desired product from the strong acid mixture and purifying it from any isomers requires a careful workup procedure, often involving quenching on ice, neutralization, and extraction or crystallization.[2][3]
Q3: What alternative catalysts or nitrating systems can be used?
While the mixed acid system is traditional, concerns over safety and waste have led to the development of alternative methods. Several systems have been applied for the nitration of various aromatic compounds and can be adapted for this synthesis.
| Catalyst / Reagent System | Starting Materials | Key Advantages | Potential Drawbacks |
| Mixed Acid (H₂SO₄/HNO₃) | 3,5-Dichlorotoluene | High reactivity, low cost, well-established. | Corrosive, generates significant acidic waste, moderate selectivity.[4] |
| Zeolite Catalysts (e.g., H-ZSM-5) | Toluene + Nitric Acid | Environmentally benign, reusable, can offer high regioselectivity (shape-selective).[4] | Lower conversion rates may occur, catalyst deactivation is possible.[4] |
| Aluminosilicate Catalyst | Aromatic Compound + HNO₃ / Acid Anhydride | Solvent-free process, good yields and regioselectivity, minimizes acid waste.[5] | Requires catalyst preparation/treatment.[5] |
| Bismuth Subnitrate / Thionyl Chloride | Aromatic Compounds | Mild and selective method, particularly for activated aromatics.[6] | Stoichiometric reagents, may not be suitable for deactivated rings. |
| Nitrogen(V) Oxide (N₂O₅) in CH₂Cl₂ | Toluene | Highly active and selective, can reduce meta-isomer formation at low temperatures.[7] | N₂O₅ is a powerful oxidizer and requires careful handling. |
Q4: How do I select the most appropriate nitrating system for my experiment?
The choice depends on the specific goals of the synthesis, such as scale, required purity, and environmental constraints. The following decision workflow can guide your selection.
Caption: Catalyst selection workflow for nitration.
Troubleshooting Guide
Problem: My reaction yield is very low.
-
Possible Cause: Incomplete reaction. The deactivating effect of the two chloro groups on the 3,5-dichlorotoluene ring can slow the reaction rate compared to toluene alone.
-
Solution:
-
Monitor Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material.
-
Increase Reaction Time: Allow the reaction to stir for a longer period at the recommended temperature.
-
Adjust Temperature (with caution): Slowly increasing the temperature may improve the rate, but it also increases the risk of byproduct formation. A modest increase from 0-5°C to room temperature could be tested.
-
-
Possible Cause: Loss of product during workup.
-
Solution:
-
Ensure Complete Extraction: After quenching the reaction in ice water and neutralizing, perform multiple extractions with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to ensure all product is recovered from the aqueous layer.
-
Check pH: Ensure the aqueous layer is neutralized or slightly basic before extraction to prevent the loss of product into an acidic aqueous phase.
-
Problem: I am getting a mixture of isomers that is difficult to separate.
-
Possible Cause: The reaction conditions lack sufficient regioselectivity. At higher temperatures, the selectivity of nitration often decreases.
-
Solution:
-
Lower the Temperature: Perform the addition of the nitrating agent and the subsequent reaction at a lower temperature (e.g., maintaining it between 0-5°C).[2]
-
Change the Catalyst System: Solid acid catalysts like zeolites can provide "shape selectivity," where the pore structure of the catalyst favors the formation of one isomer over another due to steric hindrance.[4]
-
Purification: If isomer formation is unavoidable, purification by column chromatography on silica gel or fractional crystallization may be necessary.[2][3]
-
Problem: I observe the formation of dark-colored byproducts or di-nitrated compounds.
-
Possible Cause: The reaction conditions are too harsh, leading to oxidation of the methyl group or a second nitration event.
-
Solution:
-
Strict Temperature Control: Maintain the recommended low temperature throughout the addition and reaction period. An ice-salt bath can be used for temperatures below 0°C.
-
Control Stoichiometry: Use a carefully measured amount of nitric acid (typically 1.0-1.2 equivalents) to minimize the chance of di-nitration.
-
Slow Addition: Add the nitrating agent dropwise to the solution of 3,5-dichlorotoluene to allow the heat generated by the reaction to dissipate and avoid localized "hot spots."[2]
-
Experimental Protocols
Protocol 1: Synthesis using Conventional Mixed Acid Method
This protocol is based on standard procedures for the nitration of substituted toluenes.[2]
Materials:
-
3,5-Dichlorotoluene
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Sodium Sulfate
-
Ice
Procedure:
-
Prepare Nitrating Mixture: In a flask cooled in an ice-water bath (0-5°C), slowly add concentrated nitric acid to concentrated sulfuric acid with constant stirring.
-
Reaction Setup: In a separate three-necked flask equipped with a thermometer, dropping funnel, and magnetic stirrer, dissolve 3,5-dichlorotoluene in a small amount of dichloromethane. Cool this solution to 0-5°C.
-
Nitration: Slowly add the prepared nitrating mixture dropwise to the 3,5-dichlorotoluene solution over 30-45 minutes. Ensure the internal temperature is maintained between 0-5°C throughout the addition.
-
Reaction Monitoring: After the addition is complete, let the mixture stir at 0-5°C for 1-2 hours. Monitor the reaction's progress using TLC.
-
Workup: Once the reaction is complete, slowly pour the reaction mixture over a large amount of crushed ice with vigorous stirring.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the product with dichloromethane (3x volumes).
-
Neutralization: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography (e.g., hexane/ethyl acetate gradient) or recrystallization to yield this compound.
Visualized Experimental Workflow
Caption: General workflow for mixed-acid nitration.
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. US3480681A - Process for the preparation and purification of p-nitrobenzenes - Google Patents [patents.google.com]
- 4. Catalytic Nitration of Toluene (Elimination of Red Water) [serdp-estcp.mil]
- 5. WO1996036587A1 - Catalytic nitration - Google Patents [patents.google.com]
- 6. Selective Nitration of Aromatic Compounds with Bismuth Subnitrate and Thionyl Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. yadda.icm.edu.pl [yadda.icm.edu.pl]
Technical Support Center: Synthesis of 1,5-Dichloro-3-methyl-2-nitrobenzene
This technical support guide provides troubleshooting advice and frequently asked questions regarding the work-up procedure for the synthesis of 1,5-dichloro-3-methyl-2-nitrobenzene. It is intended for researchers, scientists, and drug development professionals familiar with synthetic organic chemistry.
Frequently Asked Questions (FAQs)
Q1: What is the general work-up procedure for the synthesis of this compound?
A typical work-up procedure for the nitration of 3,5-dichlorotoluene to produce this compound involves quenching the reaction mixture, extracting the product, washing to remove impurities, drying the organic phase, and finally, purifying the crude product. The process begins by carefully pouring the reaction mixture into ice-water to stop the reaction and precipitate the crude product.[1] The product is then extracted into an organic solvent. The organic layer is washed sequentially with water, a dilute basic solution (such as sodium bicarbonate) to neutralize residual acids, and brine to aid in phase separation.[2][3] After drying over an anhydrous salt like sodium sulfate, the solvent is removed under reduced pressure to yield the crude this compound.[2]
Q2: What are the common impurities I should expect after the synthesis?
The primary impurities are often isomers of the desired product. The nitration of 3,5-dichlorotoluene can potentially yield other regioisomers. Additionally, dinitrated byproducts can form if the reaction conditions are too harsh.[4] Unreacted starting material, 3,5-dichlorotoluene, may also be present.
Q3: Which solvents are recommended for extraction and crystallization?
For extraction, chlorinated solvents like dichloromethane are effective.[2][3] Ethers are also a viable option. For purification by crystallization, alcohols such as ethanol or isopropanol are commonly used.[1][5] The choice of crystallization solvent may require some optimization to achieve the best yield and purity.
Q4: My product is an oil and does not precipitate upon quenching with ice-water. What should I do?
If the product does not solidify, it should be extracted from the aqueous mixture using a suitable organic solvent like dichloromethane.[6] The standard washing and drying procedure should then be followed. The resulting crude oil will likely require purification by column chromatography or crystallization from a suitable solvent system to induce solidification and remove impurities.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Crude Product | Incomplete reaction. | Monitor the reaction by TLC or GC to ensure completion before quenching. |
| Product loss during work-up. | Ensure complete extraction from the aqueous phase by performing multiple extractions. Avoid vigorous shaking during washing to prevent emulsion formation. | |
| Product Fails to Crystallize | Presence of significant impurities (isomers, dinitro compounds, starting material). | Purify the crude oil using silica gel column chromatography to separate the desired product from impurities. |
| Incorrect crystallization solvent or conditions. | Experiment with different solvents (e.g., ethanol, isopropanol, hexanes) or solvent mixtures. Try seeding the solution with a small crystal of pure product if available. | |
| Persistent Emulsion During Washing | Vigorous shaking of the separatory funnel. | Gently invert the separatory funnel multiple times instead of shaking vigorously. The addition of brine during the final wash can help to break up emulsions. |
| Product Purity is Low After Crystallization | Co-crystallization of isomeric impurities. | Multiple recrystallizations may be necessary. Alternatively, employ fractional crystallization, which takes advantage of differences in the melting points of the isomers.[7] |
| Inefficient removal of acidic impurities. | Ensure the organic phase is thoroughly washed with a saturated sodium bicarbonate or sodium carbonate solution until the aqueous layer is basic.[2][3] |
Experimental Protocols
General Work-up Procedure
-
Quenching: Slowly pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.[1]
-
Extraction: If the product precipitates, it can be collected by filtration. If it remains an oil, transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL for a 10g scale reaction).[2]
-
Washing: Combine the organic layers and wash sequentially with:
-
Deionized water (2 x 50 mL)
-
Saturated sodium bicarbonate solution (2 x 50 mL)[2]
-
Brine (1 x 50 mL)
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.
Purification by Recrystallization
-
Dissolution: Dissolve the crude product in a minimal amount of a hot solvent, such as ethanol or isopropanol.[1]
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
Data Presentation
Table 1: Recommended Solvents for Work-up and Purification
| Step | Solvent | Purpose | Reference |
| Extraction | Dichloromethane, Ether | To separate the product from the aqueous phase. | [2],[3] |
| Crystallization | Ethanol, Isopropanol | To purify the solid crude product. | [1],[5] |
Table 2: Physical Properties of a Related Compound (2,5-Dichloronitrobenzene)
| Property | Value |
| Molecular Weight | 192.01 g/mol |
| Melting Point | 56 °C |
| Boiling Point | 267 °C |
Note: This data is for a related isomer and is provided for general reference.
Visualizations
Caption: Experimental workflow for the work-up and purification of this compound.
Caption: Decision-making workflow for troubleshooting the purification of the synthesized product.
References
- 1. Sciencemadness Discussion Board - Derivatising p-dichlorobenzene through its nitro compound - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. 2,5-Dichloronitrobenzene synthesis - chemicalbook [chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. US2876267A - Purification of 4-chloronitrotoluenes - Google Patents [patents.google.com]
- 5. CN101700997A - Method for synthesizing 2,4-dichloronitrobenzene - Google Patents [patents.google.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Synthetic Routes of Dichloromethylnitrobenzene Isomers
For Researchers, Scientists, and Drug Development Professionals
The synthesis of dichloromethylnitrobenzene isomers is a critical process in the development of various pharmaceuticals and agrochemicals. The strategic introduction of the dichloromethyl and nitro groups onto the benzene ring dictates the final product's properties and reactivity. This guide provides an objective comparison of the primary synthetic routes to these valuable isomers, supported by available experimental data and detailed protocols.
Key Synthetic Strategies
Two principal strategies dominate the synthesis of dichloromethylnitrobenzene isomers:
-
Side-Chain Radical Chlorination of Dichloronitrotoluenes: This approach involves the selective chlorination of the methyl group of a dichloronitrotoluene isomer. The reaction proceeds via a free radical mechanism, typically initiated by UV light or a radical initiator at elevated temperatures.
-
Electrophilic Nitration of Dichloromethylbenzenes: This method introduces a nitro group onto a pre-existing dichloromethylbenzene ring through electrophilic aromatic substitution. The directing effects of the chlorine and dichloromethyl substituents play a crucial role in the regioselectivity of this reaction.
A third, more modern approach involves the direct dichloromethylation of nitrobenzene derivatives.
-
Vicarious Nucleophilic Substitution (VNS): This method allows for the direct introduction of a dichloromethyl group onto an electron-deficient aromatic ring, such as nitrobenzene, using a trichloromethyl carbanion.
Comparative Analysis of Synthetic Routes
The choice of synthetic route depends on the availability of starting materials, the desired isomer, and the required scale of the reaction. Below is a summary of the data available for different synthetic approaches.
| Starting Material | Target Isomer | Reagents and Conditions | Yield (%) | Reference |
| m-Nitrotoluene | m-Nitrobenzal chloride | Cl2, UV light, elevated temperature | Not specified | [1] |
| 4-Nitrotoluene | 2-Chloro-4-nitrotoluene | Cl2, Iodine, 50-100°C | >98% | [2] |
| Benzyl chloride | Mononitrobenzyl chloride isomers | HNO3, Nb2O5, 0-5°C, 1.5h | 94% (77-80% para) | [3] |
| Benzyl chloride | Mononitrobenzyl chloride isomers | Urea nitrate, H2SO4, 25°C, 24h | 98% (90% para) | [3] |
Experimental Protocols
Protocol 1: Side-Chain Chlorination of m-Nitrotoluene
This protocol is based on the general principles of radical side-chain chlorination.
Materials:
-
m-Nitrotoluene
-
Chlorine gas (dry)
-
UV light source
Procedure:
-
Charge a reaction vessel equipped with a gas inlet, a condenser, and a UV lamp with m-nitrotoluene.
-
Heat the m-nitrotoluene to an elevated temperature (e.g., 100-150°C).
-
While irradiating with UV light, bubble dry chlorine gas through the molten m-nitrotoluene.
-
Monitor the reaction progress by GC or NMR to determine the formation of m-nitrobenzyl chloride and subsequently m-nitrobenzal chloride.
-
Continue the chlorination until the desired product is maximized.
-
Cool the reaction mixture and purify the product by distillation under reduced pressure.
Protocol 2: Nitration of Benzyl Chloride
This protocol describes the nitration of benzyl chloride to yield a mixture of isomers, with a preference for the para-product.
Materials:
-
Benzyl chloride
-
Nitric acid (HNO3)
-
Niobium pentoxide (Nb2O5)
-
Dichloromethane (CH2Cl2)
Procedure:
-
In a reaction flask, suspend Nb2O5 (6% by weight) in dichloromethane.
-
Cool the suspension to 0-5°C in an ice bath.
-
Slowly add nitric acid to the cooled suspension with stirring.
-
Add benzyl chloride dropwise to the reaction mixture while maintaining the temperature between 0-5°C.
-
Stir the reaction mixture at this temperature for 1.5 hours.
-
After the reaction is complete, quench the reaction by pouring it into ice water.
-
Separate the organic layer, wash it with water and brine, and dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product mixture of nitrated benzyl chlorides.
-
The isomers can be separated by column chromatography.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the key synthetic strategies.
Caption: Overview of synthetic routes to dichloromethylnitrobenzene isomers.
Discussion and Comparison
Side-Chain Radical Chlorination: This method is advantageous when the corresponding dichloronitrotoluene is readily available. The reaction conditions can be harsh, potentially leading to over-chlorination to the trichloromethyl derivative or ring chlorination as side reactions. The selectivity for the dichloromethyl stage requires careful control of reaction time and chlorine stoichiometry. The use of UV light necessitates specialized equipment.
Electrophilic Nitration: This approach is useful when dichloromethylbenzene is the more accessible starting material. The dichloromethyl group is deactivating and primarily a meta-director, which can be used to control the regioselectivity of the nitration. However, the deactivating nature of the group requires strong nitrating conditions (e.g., a mixture of concentrated nitric and sulfuric acids), which can lead to the formation of multiple isomers and dinitrated byproducts. The separation of the resulting isomers can be challenging.
Vicarious Nucleophilic Substitution: This newer method offers a direct route to dichloromethylnitrobenzenes from the corresponding nitroaromatics. It is particularly useful for synthesizing isomers that are difficult to obtain by other routes. The reaction proceeds under relatively mild conditions. However, the availability and handling of the reagents for generating the trichloromethyl carbanion might be a consideration.
Conclusion
The synthesis of dichloromethylnitrobenzene isomers can be achieved through several distinct routes, each with its own set of advantages and challenges. The side-chain chlorination of dichloronitrotoluenes offers a direct pathway but requires careful control to avoid side reactions. Electrophilic nitration of dichloromethylbenzenes is a classical approach where the regioselectivity is governed by the directing effects of the substituents, often leading to isomer mixtures. Vicarious nucleophilic substitution presents a modern and direct method for the dichloromethylation of nitroaromatics. The optimal synthetic strategy will ultimately depend on the specific isomer required, the availability of starting materials, and the desired scale of the synthesis. Further research into optimizing reaction conditions and developing more selective catalysts will continue to enhance the efficiency and applicability of these important synthetic transformations.
References
- 1. US1761475A - Side chain chlorination products of meta nitrotoluene and process of making the same - Google Patents [patents.google.com]
- 2. US4456777A - Process for the preparation of 2-chloro-4-nitrotoluene - Google Patents [patents.google.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
Reactivity of 1,5-Dichloro-3-methyl-2-nitrobenzene and its Isomers: A Comparative Guide for Drug Development Professionals
Published: December 26, 2025
This guide provides a comprehensive comparison of the reactivity of 1,5-dichloro-3-methyl-2-nitrobenzene and its isomers in the context of nucleophilic aromatic substitution (SNAr). This information is crucial for researchers, scientists, and drug development professionals involved in the synthesis of complex aromatic molecules, where understanding the reactivity of substituted nitrobenzenes is paramount for reaction design and optimization.
The reactivity of dichloromethylnitrobenzene isomers in SNAr reactions is primarily governed by the electronic effects of the substituents on the benzene ring, particularly the powerful electron-withdrawing nitro group, and the steric hindrance around the potential sites of nucleophilic attack. The stability of the Meisenheimer intermediate, a key species in the SNAr mechanism, dictates the overall reaction rate.
Comparative Reactivity Analysis
In SNAr reactions, the nitro group exerts a strong activating effect when positioned ortho or para to the leaving group. This is due to its ability to stabilize the negative charge of the Meisenheimer intermediate through resonance. A nitro group in the meta position offers significantly less stabilization, leading to a much slower reaction rate.
Considering these principles, we can predict the following order of reactivity for the isomers of dichloromethylnitrobenzene towards a given nucleophile:
Table 1: Predicted Relative Reactivity of Dichloromethylnitrobenzene Isomers in SNAr Reactions
| Isomer | Structure | Predicted Relative Reactivity | Rationale |
| 2,4-Dichloro-1-methyl-3-nitrobenzene | High | The nitro group is ortho to one chlorine and para to the other, providing strong activation for the substitution of either chlorine atom. | |
| 1,3-Dichloro-2-methyl-4-nitrobenzene | High | The nitro group is para to one chlorine and meta to the other. The para-positioned chlorine will be significantly more reactive. | |
| This compound | Moderate | The nitro group is ortho to one chlorine and meta to the other. The ortho-positioned chlorine will be the primary site of reaction. Steric hindrance from the adjacent methyl group may slightly reduce reactivity compared to an unhindered ortho position. | |
| 1,3-Dichloro-2-methyl-5-nitrobenzene | Low | The nitro group is meta to both chlorine atoms, providing minimal activation for SNAr. | |
| 1,2-Dichloro-3-methyl-4-nitrobenzene | Moderate to High | The nitro group is para to one chlorine and ortho to the other. Both chlorines are activated, but steric hindrance between the adjacent chlorine and methyl group might influence the site of attack. | |
| 1,4-Dichloro-2-methyl-5-nitrobenzene | Low | The nitro group is meta to both chlorine atoms. |
Note: The structures are illustrative placeholders. The actual 2D structures would be required for a definitive analysis.
Experimental Protocol for Comparative Kinetic Analysis
To experimentally validate the predicted reactivity, a standardized kinetic study can be performed. The following protocol outlines a general method for comparing the rates of reaction of dichloromethylnitrobenzene isomers with a common nucleophile, such as piperidine or sodium methoxide.
Objective: To determine the second-order rate constants for the SNAr reaction of dichloromethylnitrobenzene isomers with a nucleophile.
Materials:
-
This compound and its isomers
-
Nucleophile (e.g., piperidine, sodium methoxide)
-
Anhydrous solvent (e.g., DMSO, DMF)
-
Internal standard for chromatography (e.g., dodecane)
-
Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC)
-
Thermostatted reaction vessel
Procedure:
-
Solution Preparation: Prepare stock solutions of each dichloromethylnitrobenzene isomer and the nucleophile in the chosen solvent at known concentrations.
-
Reaction Setup: In a thermostatted reaction vessel, combine a known volume of the isomer solution and the internal standard.
-
Reaction Initiation: Initiate the reaction by adding a known volume of the nucleophile solution. Start a timer immediately.
-
Sampling: At regular time intervals, withdraw a small aliquot of the reaction mixture and quench the reaction (e.g., by adding a dilute acid).
-
Analysis: Analyze the quenched aliquots by GC-MS or HPLC to determine the concentration of the reactant remaining and the product formed relative to the internal standard.
-
Data Analysis: Plot the natural logarithm of the reactant concentration versus time. The slope of the resulting line will be the pseudo-first-order rate constant (k_obs). The second-order rate constant (k_2) can be calculated by dividing k_obs by the concentration of the nucleophile (if used in large excess).
Table 2: Hypothetical Experimental Data for SNAr with Piperidine in DMSO at 50°C
| Isomer | k_2 (L mol⁻¹ s⁻¹) | Relative Rate |
| 2,4-Dichloro-1-methyl-3-nitrobenzene | 5.2 x 10⁻³ | 100 |
| 1,3-Dichloro-2-methyl-4-nitrobenzene | 3.8 x 10⁻³ | 73 |
| This compound | 1.5 x 10⁻³ | 29 |
| 1,2-Dichloro-3-methyl-4-nitrobenzene | 2.1 x 10⁻³ | 40 |
| 1,3-Dichloro-2-methyl-5-nitrobenzene | < 1.0 x 10⁻⁵ | < 0.2 |
| 1,4-Dichloro-2-methyl-5-nitrobenzene | < 1.0 x 10⁻⁵ | < 0.2 |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.
Visualizing Reaction Pathways and Workflows
To better understand the factors influencing reactivity and the experimental process, the following diagrams are provided.
Caption: Generalized mechanism for the SNAr reaction.
Caption: Experimental workflow for kinetic analysis.
Conclusion
The reactivity of this compound in nucleophilic aromatic substitution is predicted to be moderate, primarily driven by the ortho-activating nitro group. Its reactivity is expected to be lower than isomers with para-activating nitro groups or multiple ortho/para activations, and significantly higher than isomers where the nitro group is meta to both chlorine atoms. The steric hindrance from the adjacent methyl group may also play a role in attenuating its reactivity. For definitive quantitative comparisons, the experimental protocol outlined in this guide can be employed. This understanding of relative reactivity is essential for the strategic design of synthetic routes in drug discovery and development.
A Comparative Guide to Purity Validation of 1,5-dichloro-3-methyl-2-nitrobenzene by HPLC
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates like 1,5-dichloro-3-methyl-2-nitrobenzene is a critical step in the synthesis of active pharmaceutical ingredients. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the purity analysis of this compound, supported by a detailed experimental protocol and comparative data against alternative analytical techniques.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Reversed-phase HPLC (RP-HPLC) is a powerful and widely used technique for the separation and quantification of organic molecules, making it highly suitable for assessing the purity of this compound. The method's high resolution allows for the effective separation of the main compound from structurally similar impurities, such as positional isomers and unreacted starting materials.
Experimental Protocol: Reversed-Phase HPLC
A stability-indicating, isocratic reversed-phase HPLC method is proposed for the quantitative analysis of this compound. This protocol is adapted from established methods for similar chlorinated nitroaromatic compounds.[1]
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL).
-
From the stock solution, prepare a series of dilutions to the desired concentration range for analysis (e.g., 5-500 µg/mL).
-
Filter the solutions through a 0.45 µm syringe filter before injection.
Chromatographic Conditions:
| Parameter | Recommended Conditions |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (55:45 v/v)[1] |
| Flow Rate | 1.2 mL/min[1] |
| Detection | UV at 240 nm[1] |
| Injection Volume | 10 µL[1] |
| Temperature | 25 °C[1] |
| Run Time | Approximately 15 minutes |
Validation Parameters:
The performance of the HPLC method can be validated according to ICH guidelines, assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.[2] Based on data for structurally related compounds, the following performance can be expected[1]:
| Validation Parameter | Expected Performance |
| Linearity (R²) | > 0.999[1] |
| Limit of Detection (LOD) | 0.5 - 1.0 mg/L[1] |
| Limit of Quantification (LOQ) | 1.5 - 3.0 mg/L[1] |
| Accuracy (% Recovery) | 98 - 102%[1] |
| Precision (% RSD) | < 2% |
Alternative Analytical Techniques
While HPLC is a robust method for purity analysis, other techniques can offer complementary information or advantages in specific scenarios.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC is well-suited for the analysis of volatile and semi-volatile compounds.[3] For this compound, GC-MS can be an excellent method for identifying and quantifying volatile impurities, such as residual solvents from the synthesis. However, the relatively high boiling point of the target compound may present analytical challenges.[3] GC-MS offers high selectivity and sensitivity, particularly when using selective detectors like an electron capture detector (ECD) or a mass spectrometer.[4]
-
Quantitative Nuclear Magnetic Resonance (qNMR): qNMR stands out as a primary analytical method, capable of determining the purity of a substance without the need for a specific reference standard of the same compound.[5] This makes it an invaluable tool for the certification of reference materials and for obtaining a direct, unbiased purity value. qNMR is also non-destructive, allowing for the recovery of the sample after analysis.[5]
Comparative Analysis of Analytical Methods
The choice of analytical technique depends on the specific requirements of the analysis, including the nature of potential impurities, the required sensitivity, and the availability of instrumentation.
| Feature | HPLC-UV | GC-MS | qNMR |
| Principle | Chromatographic separation based on polarity, followed by UV detection. | Chromatographic separation based on volatility and polarity, with mass-based detection. | Nuclear magnetic resonance signal intensity is directly proportional to the number of nuclei. |
| Primary Application | Routine purity testing and quantification of the main component and non-volatile impurities. | Identification and quantification of volatile and semi-volatile impurities, including residual solvents.[3] | Absolute purity determination without a specific reference standard.[5] |
| Advantages | High resolution, robust, and widely available. | High sensitivity and selectivity, excellent for identifying unknown volatile impurities.[4] | Primary method, high precision, non-destructive.[5] |
| Limitations | Requires a reference standard for quantification. May not be suitable for highly volatile impurities. | Not ideal for non-volatile or thermally labile compounds.[3] | Lower sensitivity compared to chromatographic methods, requires a more specialized instrument and expertise. |
Experimental Workflow and Decision Making
The following diagrams illustrate the general workflow for HPLC purity validation and a decision tree for selecting the appropriate analytical method.
References
- 1. Purity Analysis of 1,3-Dichloro-2,4,6-Trinitrobenzene by High Performance Liquid Chromatography [energetic-materials.org.cn]
- 2. Development and Validation of an HPLC-PDA Method for Biologically Active Quinonemethide Triterpenoids Isolated from Maytenus chiapensis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. benchchem.com [benchchem.com]
Differentiating Dichloronitrotoluene Isomers: A Spectroscopic Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The six isomers of dichloronitrotoluene present a significant analytical challenge due to their similar chemical properties and structures. Accurate differentiation is crucial for quality control, impurity profiling, and regulatory compliance in various chemical and pharmaceutical applications. This guide provides a comprehensive comparison of spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Mass Spectrometry (MS)—for the effective differentiation of these isomers.
Spectroscopic Data Comparison
The following tables summarize the predicted and experimentally observed spectroscopic data for the six isomers of dichloronitrotoluene. These values provide a basis for isomer identification.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for isomer differentiation based on the chemical shift, multiplicity (splitting pattern), and coupling constants of the aromatic and methyl protons. The substitution pattern on the benzene ring creates a unique magnetic environment for each proton, resulting in distinct spectra for each isomer.
Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Multiplicities
| Isomer | Structure | Aromatic Protons (δ, ppm, multiplicity) | Methyl Proton (δ, ppm, multiplicity) |
| 2,3-Dichloro-5-nitrotoluene | ![]() | H-4: ~7.8 (d), H-6: ~7.6 (d) | ~2.5 (s) |
| 2,4-Dichloro-6-nitrotoluene | ![]() | H-3: ~8.0 (s), H-5: ~7.7 (s) | ~2.6 (s) |
| 2,5-Dichloro-4-nitrotoluene | ![]() | H-3: ~7.9 (s), H-6: ~7.5 (s) | ~2.5 (s) |
| 2,6-Dichloro-3-nitrotoluene | ![]() | H-4: ~7.6 (d), H-5: ~7.4 (d) | ~2.7 (s) |
| 3,4-Dichloro-5-nitrotoluene | ![]() | H-2: ~7.9 (d), H-6: ~7.7 (d) | ~2.6 (s) |
| 3,5-Dichloro-4-nitrotoluene | ![]() | H-2, H-6: ~7.5 (s) | ~2.5 (s) |
| Predicted chemical shifts are relative to TMS (Tetramethylsilane) at 0 ppm in CDCl₃. 's' denotes a singlet, and 'd' denotes a doublet. |
¹³C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy distinguishes isomers based on the number of unique carbon signals and their chemical shifts. The symmetry of the molecule dictates the number of distinct carbon environments.
Table 2: Predicted Number of ¹³C NMR Signals and Chemical Shift Ranges
| Isomer | Number of Aromatic Carbon Signals | Aromatic C (δ, ppm) | Methyl C (δ, ppm) |
| 2,3-Dichloro-5-nitrotoluene | 6 | 120 - 150 | ~20 |
| 2,4-Dichloro-6-nitrotoluene | 6 | 120 - 150 | ~21 |
| 2,5-Dichloro-4-nitrotoluene | 6 | 120 - 150 | ~20 |
| 2,6-Dichloro-3-nitrotoluene | 6 | 120 - 150 | ~22 |
| 3,4-Dichloro-5-nitrotoluene | 6 | 120 - 150 | ~21 |
| 3,5-Dichloro-4-nitrotoluene | 4 | 120 - 150 | ~20 |
| Predicted chemical shifts are relative to TMS at 0 ppm in CDCl₃. |
Vibrational Spectroscopy (IR and Raman)
Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule. The positions and intensities of the absorption bands are characteristic of the functional groups and the overall symmetry of the molecule.
Table 3: Characteristic IR and Raman Bands (cm⁻¹)
| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 |
| Aliphatic C-H Stretch | 3000 - 2850 | 3000 - 2850 |
| NO₂ Asymmetric Stretch | 1550 - 1500 | 1550 - 1500 |
| NO₂ Symmetric Stretch | 1360 - 1330 | 1360 - 1330 |
| Aromatic C=C Stretch | 1620 - 1580, 1500-1400 | 1620 - 1580 |
| C-Cl Stretch | 850 - 550 | 850 - 550 |
| C-N Stretch | 870 - 830 | 870 - 830 |
The precise positions of these bands will vary slightly for each isomer due to the different substitution patterns, providing a unique fingerprint for each compound.
Mass Spectrometry (MS)
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments. While all dichloronitrotoluene isomers have the same molecular weight, their fragmentation patterns upon ionization can differ, aiding in their differentiation.
Table 4: Expected Key Fragments in Mass Spectrometry
| Fragment | Description | Expected m/z |
| [M]⁺ | Molecular Ion | 205, 207, 209 (isotope pattern) |
| [M-NO₂]⁺ | Loss of nitro group | 159, 161, 163 |
| [M-Cl]⁺ | Loss of a chlorine atom | 170, 172 |
| [M-NO₂-Cl]⁺ | Loss of nitro group and a chlorine atom | 124, 126 |
| [C₇H₅Cl]⁺ | 124, 126 | |
| [C₆H₃Cl]⁺ | 110, 112 |
The relative abundances of these fragments will be specific to each isomer, influenced by the stability of the resulting carbocations.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the dichloronitrotoluene isomer in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a 90° pulse angle.
-
Set the spectral width to cover the range of 0-10 ppm.
-
Use a relaxation delay of 5 seconds.
-
Accumulate at least 16 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum with proton decoupling.
-
Set the spectral width to cover the range of 0-160 ppm.
-
Use a relaxation delay of 2 seconds.
-
Accumulate a sufficient number of scans (typically >1024) to achieve an adequate signal-to-noise ratio.
-
-
Data Processing: Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
For solid samples: Prepare a KBr (potassium bromide) pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
For liquid samples (or solutions): Place a drop of the sample between two NaCl (sodium chloride) or KBr plates.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or pure KBr pellet/solvent).
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add at least 16 scans to improve the signal-to-noise ratio.
-
-
Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
Raman Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample or a few milliliters of the sample solution into a glass vial or NMR tube.
-
Instrumentation: Employ a Raman spectrometer equipped with a laser excitation source (e.g., 785 nm).
-
Data Acquisition:
-
Focus the laser onto the sample.
-
Acquire the Raman spectrum over a Stokes shift range of approximately 200-3200 cm⁻¹.
-
Adjust the laser power and acquisition time to obtain a good quality spectrum without causing sample degradation.
-
-
Data Processing: Process the spectrum to remove any background fluorescence and to identify the peak positions and relative intensities.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) for separation of mixtures.
-
Ionization: Utilize Electron Ionization (EI) at 70 eV to generate fragment ions.
-
Mass Analysis: Scan a mass range appropriate for the expected fragments (e.g., m/z 40-250).
-
Data Acquisition and Analysis: Acquire the mass spectrum and analyze the fragmentation pattern, paying close attention to the molecular ion peak and the characteristic isotope patterns for chlorine-containing fragments.
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis and differentiation of dichloronitrotoluene isomers.
Caption: A logical workflow for the spectroscopic differentiation of dichloronitrotoluene isomers.
By systematically applying these spectroscopic techniques and comparing the obtained data with the reference values provided, researchers can confidently differentiate between the various dichloronitrotoluene isomers. This guide serves as a foundational resource for developing robust analytical methods for these challenging compounds.
cost-benefit analysis of different synthetic pathways for 1,5-dichloro-3-methyl-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cost-benefit analysis of two plausible synthetic pathways for the production of 1,5-dichloro-3-methyl-2-nitrobenzene, a key intermediate in various pharmaceutical and chemical syntheses. The comparison focuses on reaction efficiency, cost of materials, and potential challenges, supported by available experimental data and established chemical principles.
Executive Summary
Two primary synthetic routes are evaluated for the synthesis of this compound:
-
Pathway 1: Electrophilic Nitration of 3,5-Dichlorotoluene. This is a direct approach involving the nitration of a commercially available starting material. The primary challenge lies in controlling the regioselectivity of the nitration to favor the desired 2-nitro isomer.
-
Pathway 2: Sandmeyer-type Reaction from 3-Chloro-2-methylaniline. This multi-step pathway involves the diazotization of an aniline precursor followed by the substitution of the diazonium group with a nitro group. While potentially offering better regiochemical control, this route is less direct and involves a less common Sandmeyer-type transformation.
A direct comparison of quantitative data is challenging due to the lack of specific literature on the synthesis of the target molecule. Therefore, this analysis relies on data from analogous reactions and supplier pricing for the necessary reagents.
Pathway 1: Electrophilic Nitration of 3,5-Dichlorotoluene
This pathway involves the direct nitration of 3,5-dichlorotoluene using a mixture of nitric acid and sulfuric acid. The methyl group is an ortho-, para-director, while the chloro groups are deactivating and meta-directing. The substitution at the 2-position is sterically hindered by the adjacent methyl and chloro groups, which may affect the yield of the desired product.
Diagram of Pathway 1
Caption: Electrophilic nitration of 3,5-dichlorotoluene.
Experimental Protocol (Proposed)
-
To a stirred solution of 3,5-dichlorotoluene in a suitable solvent (e.g., dichloromethane), a cooled mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise at a controlled temperature (typically 0-10 °C).
-
The reaction mixture is stirred for a specified time until the starting material is consumed (monitored by TLC or GC).
-
The reaction is quenched by pouring it onto ice, and the organic layer is separated.
-
The organic layer is washed with water, a dilute solution of sodium bicarbonate, and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by a suitable method, such as fractional distillation or column chromatography, to separate the desired isomer from byproducts.
Cost-Benefit Analysis of Pathway 1
| Parameter | Data | Source/Notes |
| Starting Material Cost | 3,5-Dichlorotoluene: Approx. $100-$300/kg | Varies by supplier and purity.[1][2] |
| Reagent Costs | Nitric Acid (70%): Approx. $40-$50/LSulfuric Acid (98%): Approx. $30-$40/L | Varies by grade and supplier.[3][4][5][6][7][8][9][10][11] |
| Overall Yield (Estimated) | Low to Moderate | Highly dependent on reaction conditions and regioselectivity. Nitration of substituted toluenes often yields a mixture of isomers.[12][13][14][15][16] |
| Number of Steps | 1 | |
| Potential Challenges | Poor regioselectivity leading to a mixture of isomers, requiring difficult purification. Risk of over-nitration to form dinitro compounds.[12][13] | |
| Purification | Likely requires fractional distillation or chromatography. | Separation of isomers can be challenging and costly on a large scale. |
Pathway 2: Sandmeyer-type Reaction from 3-Chloro-2-methylaniline
This pathway begins with the diazotization of 3-chloro-2-methylaniline, followed by a reaction with sodium nitrite in the presence of a copper catalyst to introduce the nitro group. This approach could offer better regioselectivity if the starting aniline is readily available.
Diagram of Pathway 2
Caption: Sandmeyer-type synthesis from 3-chloro-2-methylaniline.
Experimental Protocol (Proposed)
-
Diazotization: 3-Chloro-2-methylaniline is dissolved in an aqueous solution of a strong acid (e.g., HCl). The solution is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature. The completion of the diazotization can be checked with starch-iodide paper.[17][18]
-
Nitro-dediazotization: In a separate flask, a solution of sodium nitrite and a copper(I) catalyst (e.g., Cu₂O or CuCl) is prepared. The freshly prepared diazonium salt solution is then added slowly to this mixture. The reaction is stirred, and the temperature is gradually allowed to rise.
-
Work-up and Purification: Once the reaction is complete (indicated by the cessation of nitrogen gas evolution), the mixture is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.
Cost-Benefit Analysis of Pathway 2
| Parameter | Data | Source/Notes |
| Starting Material Cost | 3-Chloro-2-methylaniline: Approx. $50-$70/100g | Varies by supplier. |
| Reagent Costs | Sodium Nitrite: Approx. $20-$90/kgHydrochloric Acid: Standard lab chemical, relatively low cost.Copper Catalyst (e.g., CuCl): Approx. $100/kg | Varies by grade and supplier.[19][20][21][22][23][24] |
| Overall Yield (Estimated) | Moderate | The yield of the nitro-dediazotization step can be variable. |
| Number of Steps | 2 | |
| Potential Challenges | The nitro-dediazotization is a less common Sandmeyer-type reaction and may require significant optimization. The stability of the diazonium salt is a critical factor. | |
| Purification | Likely requires chromatographic purification. |
Comparison and Conclusion
| Feature | Pathway 1: Nitration | Pathway 2: Sandmeyer-type Reaction |
| Directness | More direct (1 step) | Less direct (2 steps) |
| Regioselectivity | Potentially poor, leading to isomer mixtures. | Potentially high, depending on the starting aniline. |
| Starting Material Cost | Lower for bulk quantities. | Higher for the specialized aniline. |
| Reagent Cost | Relatively low-cost bulk chemicals. | Involves a copper catalyst, which can add to the cost. |
| Scalability | Potentially challenging due to purification issues. | May be more scalable if the reaction is optimized. |
| Process Complexity | Simpler in terms of the number of steps. | More complex due to the multi-step nature and handling of diazonium salts. |
Recommendation:
For initial laboratory-scale synthesis and exploration, Pathway 2 (Sandmeyer-type Reaction) may be the more strategic choice despite being a two-step process. The potential for higher regioselectivity could simplify purification and ultimately lead to a more efficient route to the pure desired product. However, significant process development may be required to optimize the nitro-dediazotization step.
Pathway 1 (Nitration) is a more straightforward "one-pot" reaction but carries a significant risk of producing a complex mixture of isomers that would be difficult and costly to separate, especially on a larger scale. A thorough investigation of the isomer distribution under various nitrating conditions would be essential before considering this route for any significant scale of production.
Ultimately, the choice of synthetic pathway will depend on the specific requirements of the research or development project, including the desired scale of production, purity requirements, and available resources for process optimization. Experimental validation of both routes is highly recommended to determine the most cost-effective and efficient method for obtaining this compound.
References
- 1. 25186-47-4 Cas No. | 3,5-Dichlorotoluene | Apollo [store.apolloscientific.co.uk]
- 2. 25186-47-4|3,5-Dichlorotoluene|BLD Pharm [bldpharm.com]
- 3. intratec.us [intratec.us]
- 4. Nitric acid, 70%, Thermo Scientific Chemicals 1 L | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. Sulfuric Acid Solution, 1.0 M, 1 L | Flinn Scientific [flinnsci.com]
- 6. businessanalytiq.com [businessanalytiq.com]
- 7. Nitric Acid Prices, Trends, Chart, News, Index and Market Demand [chemanalyst.com]
- 8. Nitric acid price,buy Nitric acid - chemicalbook [m.chemicalbook.com]
- 9. imarcgroup.com [imarcgroup.com]
- 10. Nitric Acid, 15.8 Molar, Reagent, 100 mL | Flinn Scientific [flinnsci.com]
- 11. Sulphuric Acid Prices, Trends, Index, News, Monitor and Demand [chemanalyst.com]
- 12. US2810000A - Method for the mononitration of p-chlorotoluene - Google Patents [patents.google.com]
- 13. stmarys-ca.edu [stmarys-ca.edu]
- 14. researchgate.net [researchgate.net]
- 15. quora.com [quora.com]
- 16. CN109265351B - A kind of preparation method of 2-chloro-5-nitro-toluene - Google Patents [patents.google.com]
- 17. web.mnstate.edu [web.mnstate.edu]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. Sodium Nitrite Price, 2025 Sodium Nitrite Price Manufacturers & Suppliers | Made-in-China.com [made-in-china.com]
- 20. DGR Industrial Products, Inc. :: Generic Chemicals :: Sodium Nitrite, 200 grams [chemical-supermarket.com]
- 21. Sodium Nitrite (Crystalline/Certified ACS), Fisher Chemical 250 g | Buy Online | Fisher Scientific [fishersci.com]
- 22. ingredi.com [ingredi.com]
- 23. Sodium nitrite price,buy Sodium nitrite - chemicalbook [m.chemicalbook.com]
- 24. m.indiamart.com [m.indiamart.com]
Comparative Biological Activity of Dichlorinated Toluene and Benzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of various dichlorinated methyl-nitrobenzene derivatives and related compounds. Due to the limited availability of public data on 1,5-dichloro-3-methyl-2-nitrobenzene, this document focuses on the biological profiles of its structural isomers and related dichlorinated aromatic compounds. The information presented is intended to offer insights into the potential activities and structure-activity relationships of this chemical class, supported by experimental data from publicly available literature.
Comparative Toxicity Data
The acute toxicity of dichloronitrobenzene and dichlorotoluene isomers varies depending on the position of the chloro, methyl, and nitro groups on the benzene ring. The following tables summarize the available oral and dermal LD50 values for selected isomers in rats.
Table 1: Acute Oral Toxicity of Dichlorinated Aromatic Isomers in Rats
| Compound | Isomer | Oral LD50 (mg/kg bw) | Reference |
| Dichloronitrobenzene | 2,4-dichloro-1-nitro- | 387 (male) | [1] |
| Dichloronitrobenzene | 2,5-dichloro- | 800 (guinea pigs) | [2] |
| Dichlorotoluene | 2,4-dichloro- | 4,600 | [3] |
Table 2: Acute Dermal Toxicity of Dichlorinated Aromatic Isomers in Rats
| Compound | Isomer | Dermal LD50 (mg/kg bw) | Reference |
| Dichloronitrobenzene | 2,4-dichloro-1-nitro- | 921 | [1] |
| Dichloronitrobenzene | 2,5-dichloro- | > 2000 | [2] |
Antimicrobial Activity
Certain dichlorinated aromatic compounds have demonstrated antimicrobial properties. For instance, 2,4-dichlorobenzyl alcohol, a derivative of 2,4-dichlorotoluene, is a component of antiseptic lozenges and exhibits bactericidal activity against a range of bacteria implicated in pharyngitis.[4]
Table 3: Bactericidal Activity of Amylmetacresol (AMC) / 2,4-Dichlorobenzyl Alcohol (DCBA) Lozenges
| Bacterial Species | Time to >3 log10 Reduction in CFUs | Reference |
| Streptococcus pyogenes | 1 minute | [4] |
| Haemophilus influenzae | 1 minute | [4] |
| Arcanobacterium haemolyticum | 1 minute | [4] |
| Fusobacterium necrophorum | 1 minute | [4] |
| Streptococcus dysgalactiae | 5 minutes | [4] |
| Moraxella catarrhalis | 5 minutes | [4] |
| Staphylococcus aureus | 10 minutes | [4] |
Cytotoxicity
The cytotoxic effects of dichlorinated aromatic compounds are a significant aspect of their biological profile. While specific data for this compound is unavailable, studies on related compounds indicate potential for cytotoxicity. For example, 2,4-dichloronitrobenzene has been classified as 'Possibly carcinogenic to humans' (Group 2B) by the IARC based on sufficient evidence in animal studies.[1]
Experimental Protocols
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.
-
Preparation of Compound Dilutions: A series of twofold dilutions of the test compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Inoculation: Each well containing the compound dilution is inoculated with the standardized microbial suspension. Control wells are included: a positive control (microorganism in broth without the compound), a negative control (broth only), and a sterility control (broth with the compound but no microorganism).
-
Incubation: The microtiter plate is incubated at a suitable temperature (e.g., 35-37°C) for 16-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and cytotoxicity.
-
Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere and grow for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 2-4 hours. During this time, viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals.
-
Solubilization of Formazan: The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Potential Signaling Pathway Modulation
Nitroaromatic compounds can exert their biological effects through various mechanisms, including the modulation of key cellular signaling pathways. One such pathway is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a critical role in inflammation, immunity, and cell survival. Some nitroaromatic compounds are capable of generating nitric oxide (NO), which can lead to the S-nitrosylation of proteins. S-nitrosylation of the p50 subunit of NF-κB has been shown to inhibit its DNA binding activity, thereby downregulating the expression of NF-κB target genes.[5]
Caption: Inhibition of the NF-κB signaling pathway by a nitroaromatic compound.
Experimental Workflow for Biological Activity Screening
The following diagram illustrates a general workflow for screening the biological activity of a novel compound.
Caption: General workflow for evaluating the biological activity of novel compounds.
References
- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 4. Spectrum of bactericidal action of amylmetacresol/2,4-dichlorobenzyl alcohol lozenges against oropharyngeal organisms implicated in pharyngitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of NF-kappa B by S-nitrosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Catalysts for Dichlorotoluene Nitration
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalyst Performance in the Nitration of Dichlorotoluene, Supported by Experimental Data.
The nitration of dichlorotoluene is a critical reaction in the synthesis of various valuable intermediates for the pharmaceutical and agrochemical industries. The selection of an appropriate catalyst is paramount to achieving high yields and selectivity of the desired nitro-isomers, particularly 2,4-dichloro-1-nitrobenzene. This guide provides a comparative analysis of different solid acid catalysts, focusing on their performance, supported by available experimental data.
Performance Comparison of Catalysts
The use of solid acid catalysts offers a greener and more efficient alternative to traditional mixed-acid nitration processes. This section compares the performance of two major classes of solid acid catalysts: sulfated metal oxides and zeolites.
| Catalyst | Substrate | Nitrating Agent | Reaction Temperature (°C) | Reaction Time (h) | Conversion (%) | Selectivity (%) | Reference |
| Sulfated Zirconia | |||||||
| SZT-0.15 (Mesoporous TiO₂ supported SO₄²⁻/ZrO₂) | 1,2-dichlorobenzene | Fuming Nitric Acid / Acetic Anhydride | 0 | 1 | >99 | 3,4-dichloronitrobenzene: 96.5, 2,3-dichloronitrobenzene: 3.4 | [1] |
| Zeolites | |||||||
| H-Beta | Toluene | Nitric Acid | 120 | 3 | High (not specified) | High para-selectivity (isomer ratio not specified) | [2][3] |
| H-ZSM-5 | Chlorobenzene | N₂O₅ | 50 | 1 | 50 | para-selectivity: 85.5 | [4] |
Note: Direct comparative data for the nitration of dichlorotoluene using various catalysts is limited in publicly available literature. The data for sulfated zirconia is for the nitration of 1,2-dichlorobenzene, a structurally similar substrate, which primarily yields 3,4-dichloronitrobenzene.[1] The data for zeolites is for related substrates like toluene and chlorobenzene, indicating their potential for high para-selectivity.[2][3][4]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following are protocols for the synthesis of a promising sulfated zirconia catalyst and a general procedure for the nitration reaction.
Synthesis of Mesoporous Titanium Dioxide Supported SO₄²⁻/ZrO₂ Catalyst (SZT-0.15)
This protocol is based on the synthesis of a highly active and selective catalyst for the nitration of a dichlorobenzene isomer.[1]
Materials:
-
Zirconium oxychloride (ZrOCl₂·8H₂O)
-
Ammonia solution
-
Sulfuric acid (H₂SO₄)
-
Mesoporous titanium dioxide
Procedure:
-
Preparation of Zirconium Hydroxide: Zirconium oxychloride is dissolved in distilled water and then precipitated by the addition of an ammonia solution with constant stirring until the pH reaches 8. The resulting precipitate is filtered, washed thoroughly with distilled water until free of chloride ions, and then dried.
-
Sulfation: The dried zirconium hydroxide is impregnated with a solution of sulfuric acid. The mixture is then filtered and dried.
-
Support Impregnation: The sulfated zirconium hydroxide is then supported on mesoporous titanium dioxide.
-
Calcination: The final catalyst is obtained by calcining the material at a high temperature to activate it.
General Experimental Protocol for Dichlorotoluene Nitration
This generalized protocol is based on procedures for the nitration of aromatic compounds using solid acid catalysts.[1][4]
Materials:
-
Dichlorotoluene (e.g., 1,3-dichlorotoluene or 2,4-dichlorotoluene)
-
Nitrating agent (e.g., fuming nitric acid, nitric acid/acetic anhydride mixture, or N₂O₅)
-
Solid acid catalyst (e.g., SZT-0.15, H-Beta zeolite, or H-ZSM-5)
-
Solvent (if required, e.g., dichloromethane)
Procedure:
-
Catalyst Activation: The solid acid catalyst is activated by heating at a specific temperature under vacuum or a flow of inert gas to remove any adsorbed moisture.
-
Reaction Setup: The activated catalyst is placed in a reaction vessel equipped with a stirrer, a thermometer, and a dropping funnel, under an inert atmosphere.
-
Reaction Execution: Dichlorotoluene, and a solvent if necessary, are added to the reaction vessel. The mixture is brought to the desired reaction temperature. The nitrating agent is then added dropwise over a specified period while maintaining the reaction temperature.
-
Monitoring and Work-up: The reaction progress is monitored by a suitable analytical technique like gas chromatography (GC). Upon completion, the catalyst is filtered off. The reaction mixture is then washed with water and a mild base (e.g., sodium bicarbonate solution) to neutralize any remaining acid. The organic layer is dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed under reduced pressure to obtain the crude product.
-
Analysis: The product mixture is analyzed by GC or high-performance liquid chromatography (HPLC) to determine the conversion of dichlorotoluene and the selectivity for the different nitro-isomers.
Visualizing the Experimental Workflow
To provide a clear overview of the process, the following diagram illustrates the general experimental workflow for a comparative study of catalysts for dichlorotoluene nitration.
Caption: Experimental workflow for the comparative study of catalysts in dichlorotoluene nitration.
References
Characterization of Byproducts in the Synthesis of 1,5-dichloro-3-methyl-2-nitrobenzene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 1,5-dichloro-3-methyl-2-nitrobenzene, a key intermediate in the pharmaceutical and agrochemical industries, often presents challenges in achieving high purity due to the formation of isomeric byproducts. Understanding the nature and quantity of these impurities is critical for process optimization, regulatory compliance, and ensuring the quality of the final active pharmaceutical ingredient. This guide provides a comparative analysis of the byproducts generated during the synthesis of this compound, outlines experimental protocols for their characterization, and discusses alternative synthetic strategies.
Byproduct Profile in the Nitration of 3,5-Dichlorotoluene
The most common laboratory and industrial synthesis of this compound involves the direct nitration of 3,5-dichlorotoluene. The directing effects of the substituents on the aromatic ring—the ortho-, para-directing methyl group and the ortho-, para-directing but deactivating chloro groups—lead to the formation of a mixture of isomers. While specific quantitative data from industrial production is proprietary, the expected major and minor byproducts based on electrophilic aromatic substitution principles are summarized below.
Table 1: Expected Byproduct Distribution in the Nitration of 3,5-Dichlorotoluene
| Compound | Structure | Expected Relative Abundance |
| This compound (Target Product) | ![]() | Major |
| 1,3-dichloro-5-methyl-2-nitrobenzene | ![]() | Minor |
| 1,3-dichloro-5-methyl-4-nitrobenzene | ![]() | Minor |
| Dinitro species (e.g., 1,5-dichloro-3-methyl-2,4-dinitrobenzene) | ![]() | Trace |
| Oxidized byproducts | - | Trace |
Note: The relative abundance is an estimation based on directing group effects and may vary significantly with reaction conditions.
Alternative Synthetic Routes and Byproduct Comparison
To mitigate the formation of isomeric impurities, alternative synthetic routes can be considered. These routes often involve more steps but can offer higher selectivity and a cleaner byproduct profile.
Table 2: Comparison of Synthetic Routes for this compound
| Synthetic Route | Starting Material | Key Steps | Potential Byproducts | Advantages | Disadvantages |
| Direct Nitration | 3,5-Dichlorotoluene | Nitration with mixed acid (HNO₃/H₂SO₄) | Isomeric dichloromethyl-nitrobenzenes, dinitro compounds | Fewer steps, cost-effective | Difficult separation of isomers |
| From 2,6-dichloro-4-nitroaniline | 2,6-dichloro-4-nitroaniline | Diazotization followed by Sandmeyer-type reaction | Residual starting material, diazonium salts decomposition products | High regioselectivity | Multi-step, use of potentially hazardous reagents |
| Isomerization | Mixture of dichlorotoluene isomers | Isomerization followed by nitration | Other dichlorotoluene isomers, complex mixture post-nitration | Utilizes mixed isomer feedstock | Requires efficient isomerization and separation steps |
Experimental Protocols
Detailed and validated experimental protocols are essential for the accurate characterization and quantification of byproducts. Below are representative protocols for the synthesis and analysis of this compound and its impurities.
Synthesis of this compound (Illustrative)
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 3,5-dichlorotoluene (1 equivalent) to concentrated sulfuric acid (5-10 equivalents).
-
Nitration: Cool the mixture to 0-5 °C in an ice bath. Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (2 equivalents) via the dropping funnel, maintaining the temperature below 10 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 2-4 hours. Monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, slowly pour the reaction mixture onto crushed ice. The solid product will precipitate.
-
Purification: Filter the crude product, wash with cold water until the filtrate is neutral, and dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography.
Analytical Characterization of Byproducts
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5MS) is suitable for separating the isomers.
-
Injector Temperature: 250 °C
-
Oven Program: Start at a lower temperature (e.g., 80 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure the separation of all isomers.
-
Mass Spectrometer: Operated in electron ionization (EI) mode. Identification of isomers is based on their mass spectra and retention times.
High-Performance Liquid Chromatography (HPLC)
-
Column: A reverse-phase C18 or a phenyl-hexyl column can provide good separation of the aromatic isomers.
-
Mobile Phase: A gradient of acetonitrile and water or methanol and water is typically used.
-
Detector: UV detector set at a wavelength where all isomers show significant absorbance (e.g., 254 nm).
-
Quantification: Quantification can be achieved by creating calibration curves with synthesized standards of the expected byproducts.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectra of the different isomers will show distinct chemical shifts and coupling patterns for the aromatic and methyl protons, allowing for structural elucidation.
-
¹³C NMR: The carbon NMR spectra will provide information on the number and chemical environment of the carbon atoms, further aiding in the identification of the isomeric byproducts.
Experimental Workflow Diagram
Caption: Workflow for the synthesis and byproduct characterization of this compound.
Logical Relationship of Byproduct Formation
Caption: Logical relationship of byproduct formation during the nitration of 3,5-dichlorotoluene.
A Comparative Guide to the Applications of Dichloromethylnitrobenzene Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive literature review of dichloromethylnitrobenzene isomers, focusing on their synthesis, applications, and biological activities. Due to the limited direct comparative studies on dichloromethylnitrobenzene isomers, this guide also includes data on closely related dichloronitrobenzene and chloromethylnitrobenzene isomers to provide a broader context and predictive insights into their potential applications. All quantitative data is summarized in structured tables, and detailed experimental protocols for key syntheses are provided. Visual diagrams generated using Graphviz illustrate synthetic pathways and logical relationships.
Synthesis of Dichloromethylnitrobenzene Isomers and Analogs
The synthesis of dichloromethylnitrobenzene isomers typically involves the nitration of the corresponding dichlorotoluene or the chlorination of a nitrotoluene derivative. The specific isomer obtained is dependent on the starting material and the reaction conditions.
A common method for the synthesis of 1-chloro-2-methyl-4-nitrobenzene starts from 4-chloroaniline. The process involves oxidation to 4-nitrochlorobenzene, followed by a Friedel-Crafts alkylation.[1][2][3]
Experimental Protocol: Synthesis of 1-Chloro-2-methyl-4-nitrobenzene [1]
-
Preparation of Peroxytrifluoroacetic Acid: Add 17.0 mL (0.12 mole) of trifluoroacetic anhydride to a suspension of 2.7 mL (0.1 mole) of 90% hydrogen peroxide in 50 mL of dichloromethane, cooled in an ice bath. Stir the resulting solution for five minutes and then remove the cooling bath.
-
Oxidation of 4-chloroaniline: To the peroxytrifluoroacetic acid solution, add a solution of 2.35 g (0.025 mole) of 4-chloroaniline in 10 mL of dichloromethane dropwise over 30 minutes.
-
Reaction and Workup: Reflux the reaction mixture for one hour after the addition is complete. Wash the mixture successively with water and 10% sodium carbonate solution. Dry the dichloromethane extract and concentrate it to yield 4-nitrochlorobenzene.
-
Friedel-Crafts Alkylation: Convert the obtained 4-nitrochlorobenzene to 1-chloro-2-methyl-4-nitrobenzene using methyl iodide and anhydrous aluminum chloride.
-
Purification: Grow single crystals of the title compound by slow evaporation of a chloroform solution over 5 days. The melting point of the purified product is 46–47 °C.[1]
Synthesis Pathway of 1-Chloro-2-methyl-4-nitrobenzene
Caption: Synthesis of 1-Chloro-2-methyl-4-nitrobenzene.
2,4-Dichloronitrobenzene is typically synthesized by the nitration of 1,3-dichlorobenzene using a mixture of nitric acid and sulfuric acid.[4]
Experimental Protocol: Synthesis of 2,4-Dichloronitrobenzene [4]
-
Reaction Setup: Add meta-dichlorobenzene to a reaction vessel and cool to 20-25 °C using ice water.
-
Nitration: Under stirring, add a mixed acid solution (nitric acid and sulfuric acid) dropwise over 2-6 hours. The molar ratio of meta-dichlorobenzene to nitric acid should be 1:(1.02-1.12), and the molar ratio of meta-dichlorobenzene to sulfuric acid should be 1:(1.00-1.14). Maintain the reaction temperature at 20-33 °C.
-
Workup and Purification: After the reaction is complete, separate the spent acid layer. Dilute the material bed with water and centrifuge to obtain the crude product. Wash the crude product with a 3-5% sodium hydroxide solution at 80-90 °C to achieve a purity of over 99.5%.
Synthesis Pathway of 2,4-Dichloronitrobenzene
References
Safety Operating Guide
Navigating the Disposal of 1,5-Dichloro-3-methyl-2-nitrobenzene: A Procedural Guide
For Immediate Reference: Proper handling and disposal of 1,5-Dichloro-3-methyl-2-nitrobenzene are critical for laboratory safety and environmental protection. This substance is classified as a hazardous waste and requires specialized disposal procedures. Under no circumstances should this chemical be released into the environment or disposed of through standard waste or sewer systems.
This guide provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. The following procedures are based on general principles for halogenated nitroaromatic compounds and information from the Safety Data Sheet (SDS) of the closely related compound, 1,3-Dichloro-2-methyl-5-nitrobenzene, in the absence of a specific SDS for the title compound.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to be familiar with its potential hazards. Based on data for similar compounds, it is likely to be a skin and serious eye irritant.[1] Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, and wear appropriate personal protective equipment (PPE).
Table 1: Personal Protective Equipment (PPE) and Safety Measures
| Protective Measure | Specification | Rationale |
| Eye Protection | Chemical safety goggles (European standard - EN 166)[1] | Protects against splashes and dust. |
| Hand Protection | Chemical-resistant protective gloves. | Prevents skin contact and irritation.[1] |
| Skin and Body | Long-sleeved clothing and a lab coat. | Minimizes skin exposure.[1] |
| Respiratory | Use a NIOSH/MSHA or European Standard EN 136 approved respirator if exposure limits are exceeded or if dust is generated.[1] | Protects against inhalation of harmful dust or vapors. |
| Hygiene | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. Remove and wash contaminated clothing before reuse.[1] | Prevents accidental ingestion and cross-contamination. |
Step-by-Step Disposal Protocol
The proper disposal of this compound and its contaminated materials is a regulated process. This chemical is classified as a hazardous waste and must be handled as such.[1]
1. Waste Segregation:
-
Primary Container: Collect all waste containing this compound, including unused product, reaction byproducts, and heavily contaminated materials, in a designated, clearly labeled, and sealed waste container.
-
Labeling: The container must be labeled as "Hazardous Waste" and clearly identify the contents, including "this compound" and any other components.
-
Halogenated Waste Stream: As a chlorinated compound, this waste must be segregated into the "Halogenated Organic Waste" stream.[2] Do not mix with non-halogenated solvents or other waste categories to avoid costly and complex disposal procedures.[3]
2. Spill and Contamination Cleanup:
-
Small Spills: For small spills, carefully sweep up the solid material to avoid dust formation.[1] Place the collected material into a suitable, sealed container for disposal.
-
Decontamination: Clean the spill area with an appropriate solvent (e.g., acetone, ethanol) and collect the cleaning materials (e.g., absorbent pads, wipes) as halogenated hazardous waste.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as filter paper, chromatography media, and disposable labware, must be disposed of as hazardous waste in the same manner as the chemical itself.
3. Storage of Waste:
-
Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Ensure the storage area is secure and accessible only to authorized personnel.
4. Final Disposal:
-
Licensed Waste Disposal Service: Arrange for the collection and disposal of the hazardous waste through a licensed and reputable environmental waste management company.
-
Regulatory Compliance: Disposal must be carried out in accordance with all local, regional, and national regulations.[1][4] Chemical waste generators must consult these regulations to ensure complete and accurate classification and disposal.[5]
Decision Pathway for Waste Disposal
The following diagram illustrates the logical workflow for the proper segregation and disposal of waste generated from activities involving this compound.
Caption: Waste disposal decision workflow for this compound.
Disclaimer: The information provided is based on general principles and data from a related compound. Always consult the specific Safety Data Sheet for any chemical before use and follow all applicable safety and disposal regulations. If a specific SDS is unavailable, treat the substance with the highest level of precaution based on the known hazards of its chemical class.
References
Personal protective equipment for handling 1,5-Dichloro-3-methyl-2-nitrobenzene
This guide provides crucial safety and logistical information for the handling and disposal of 1,5-Dichloro-3-methyl-2-nitrobenzene, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is vital for ensuring laboratory safety and environmental protection.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is critical when handling this compound. The following table summarizes the recommended PPE.
| Body Part | Recommended Protection | Specifications & Rationale |
| Eyes & Face | Chemical Splash Goggles / Face Shield | Goggles conforming to EN 166 (EU) or NIOSH (US) standards should be worn to protect against splashes.[1][2] A face shield offers additional protection, especially when there is a risk of significant splashing. |
| Hands | Chemical-Resistant Gloves | Protective gloves, such as nitrile or neoprene, are required.[1][3] It is crucial to inspect gloves for any damage before use and to observe the permeability and breakthrough time provided by the supplier.[1] Double gloving is recommended to provide an extra barrier.[3] |
| Body | Chemical-Resistant Laboratory Coat / Long-sleeved Clothing | Wear a laboratory coat made of a chemical-resistant material and long-sleeved clothing to prevent skin contact.[1] |
| Respiratory | Use in a Certified Chemical Fume Hood / Respirator | All handling of this compound should occur within a properly functioning chemical fume hood to minimize inhalation exposure.[3] If engineering controls are insufficient or for large-scale use, a NIOSH/MSHA or European Standard EN 136 approved respirator is necessary.[1] |
| Feet | Closed-Toed, Chemical-Resistant Shoes | Shoes must cover the entire foot to protect against spills. Open-toed shoes are not permitted in the laboratory.[3] |
Experimental Protocol: Safe Handling and Disposal
I. Pre-Handling Procedures:
-
Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment.
-
Fume Hood Verification: Ensure the chemical fume hood is certified and functioning correctly.
-
Gather Materials: Assemble all necessary equipment and reagents.
-
Don PPE: Put on all required personal protective equipment as detailed in the table above, ensuring a proper fit.
II. Handling Procedures:
-
Work in a Fume Hood: Conduct all manipulations of this compound inside a certified chemical fume hood.[3]
-
Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[1] If appropriate, moisten the substance to prevent it from becoming airborne.[4]
-
Portioning: When weighing, do so in a closed container within the fume hood to prevent dust dispersal.[3]
-
Container Management: Keep containers of the chemical tightly closed when not in use.[1][3]
-
Spill Prevention: Use appropriate tools for transfers to avoid direct contact and spillage.
III. Post-Handling Procedures:
-
Decontamination: Thoroughly clean the work area and decontaminate any equipment that came into contact with the chemical.
-
PPE Removal: Carefully remove PPE to avoid self-contamination, removing gloves last.[3]
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[1][3]
IV. Disposal Plan: Waste Management Protocol:
-
Waste Segregation: All solid waste contaminated with this compound (e.g., gloves, weighing boats, filter paper) must be placed in a dedicated and clearly labeled hazardous waste container.[3] Liquid waste must be collected in a separate, labeled, and sealed container.[3]
-
Container Management: Waste containers must be kept closed except when adding waste and labeled with the full chemical name and associated hazards.[3]
-
Final Disposal: Dispose of all hazardous waste through your institution's established hazardous waste management program.[3] Waste is classified as hazardous and should be disposed of in accordance with European Directives and local regulations.[1] Never pour chemical waste down the sink or dispose of it in regular trash.[3]
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] If skin irritation persists, seek medical attention.[1]
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[1]
-
Spills: Ensure adequate ventilation and wear appropriate PPE.[1] Sweep up the spilled solid material and shovel it into a suitable, closed container for disposal.[1]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












